2,2-Dichlorobutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13023-00-2 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
2,2-dichlorobutanoic acid |
InChI |
InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |
InChI Key |
OBLYWUBMZGHQDN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)(Cl)Cl |
Canonical SMILES |
CCC(C(=O)O)(Cl)Cl |
Other CAS No. |
13023-00-2 |
Origin of Product |
United States |
Foundational & Exploratory
2,2-Dichlorobutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,2-Dichlorobutanoic Acid
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (CAS No: 13023-00-2).[1] It is intended for researchers, scientists, and professionals in drug development who require detailed technical information. This document collates data on the compound's physical characteristics, spectroscopic profile, reactivity, and toxicological information. All quantitative data are presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
This compound is a halogenated carboxylic acid. Its chemical structure and properties are detailed below. The presence of two chlorine atoms on the alpha-carbon significantly influences its reactivity and acidity.[2]
Identifiers and Descriptors
| Identifier Type | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 13023-00-2[1][3][4] |
| Molecular Formula | C₄H₆Cl₂O₂[1][3] |
| SMILES | CCC(C(=O)O)(Cl)Cl[3] |
| InChI | InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)[1][3] |
| InChIKey | OBLYWUBMZGHQDN-UHFFFAOYSA-N[3] |
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Weight | 156.99 g/mol [3] |
| Boiling Point | 218.1°C at 760 mmHg[1][5] |
| Density | 1.401 g/cm³[1][5] |
| Flash Point | 85.7°C[1][5] |
| Refractive Index | 1.479[1] |
| pKa (Predicted) | 1.0 ± 0.18[4] |
| Vapor Pressure | 0.0487 mmHg at 25°C[1] |
| XLogP3 | 1.9[3] |
| Topological Polar Surface Area | 37.3 Ų[3] |
Reactivity and Stability
Acidity: The primary characteristic of this compound's reactivity is its enhanced acidity compared to butanoic acid. The two electron-withdrawing chlorine atoms on the α-carbon stabilize the carboxylate anion through the inductive effect. This makes the removal of the acidic proton from the carboxylic acid group easier, rendering it a stronger acid.[2] Among dichlorobutanoic acid isomers, the 2,2-dichloro- variant is the strongest acid because the chlorine atoms are closest to the carboxylic acid group, maximizing the inductive effect.[2][6]
Stability: The compound is stable under recommended storage conditions.[7]
Incompatibilities: It is incompatible with strong oxidizing agents.[7]
Hazardous Decomposition Products: When heated to decomposition, it may form hazardous products such as carbon oxides and hydrogen chloride gas.[7]
Synthesis and Experimental Protocols
A generalized workflow for the characterization of such a compound is illustrated below.
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
Spectroscopic Data
While raw spectral data requires access to specialized databases, it is known that spectral information for this compound, including GC-MS, is available.[3] For related compounds like 2,2-Dichlorobutane, NMR and Raman spectra are also available, which can provide a reference for the expected spectral features of the butanoic acid derivative.[9][10]
Safety and Toxicology
This compound is considered an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[7]
| Hazard Type | Description |
| Eye Contact | Causes serious eye irritation.[7] |
| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin.[7] |
| Inhalation | May cause respiratory tract irritation. May be harmful if inhaled.[7] |
| Ingestion | May be harmful if swallowed.[7] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH at levels ≥ 0.1%.[7] |
| Mutagenicity | No data available.[7] |
Visualization of Molecular Structure
The structural formula of this compound is a key descriptor for understanding its chemical nature.
Caption: Molecular structure of this compound.
References
- 1. This compound | 13023-00-2 [chemnet.com]
- 2. homework.study.com [homework.study.com]
- 3. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13023-00-2 [m.chemicalbook.com]
- 5. 13023-00-2_2,2-dichlorobutanoic acidCAS号:13023-00-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. Solved The strongest dichlorobutanoic acid is | Chegg.com [chegg.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 2,2-DICHLOROPENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
In-Depth Technical Guide: 2,2-Dichlorobutanoic Acid
CAS Number: 13023-00-2
This technical guide provides a comprehensive overview of 2,2-Dichlorobutanoic acid, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines representative experimental protocols for its synthesis and analysis, and discusses its potential, though currently underexplored, applications.
Chemical Identity and Physicochemical Properties
This compound, also known as 2,2-Dichlorobutyric acid, is a halogenated carboxylic acid.[1][2][3][4] Its chemical structure consists of a four-carbon butanoic acid backbone with two chlorine atoms substituted at the alpha-carbon position.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including reaction setups, purification methods, and analytical procedures.
| Property | Value | Reference(s) |
| CAS Number | 13023-00-2 | [1][2][3][4] |
| Molecular Formula | C₄H₆Cl₂O₂ | [1][2][3][4] |
| Molecular Weight | 156.99 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 218.1 °C (at 760 mmHg) | [4] |
| Density | 1.401 g/cm³ | [4] |
| Refractive Index | 1.479 | [4] |
| Flash Point | 85.7 °C | [4] |
| Vapour Pressure | 0.0487 mmHg (at 25 °C) | [4] |
| pKa (Predicted) | 1.0 ± 0.18 | [2] |
| XLogP3 (Predicted) | 1.9 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in peer-reviewed literature. However, based on established organic chemistry principles and methodologies for structurally similar compounds, the following representative protocols can be employed.
Representative Synthesis Protocol: Alpha-Chlorination of Butyric Acid
The synthesis of this compound can be approached via the direct chlorination of butyric acid at the alpha-position. This reaction is a variation of the Hell-Volhard-Zelinsky reaction.
Reaction Principle: Butyric acid is first converted to an acyl halide intermediate, which then undergoes enolization. The enol form is subsequently chlorinated. Repetition of this process leads to dichlorination at the alpha-carbon.
Materials and Reagents:
-
Butyric Acid (1 mole)
-
Thionyl Chloride (SOCl₂) (2.2 moles)
-
Chlorine Gas (Cl₂)
-
Red Phosphorus (catalytic amount, e.g., 0.1 mole) or Phosphorus Trichloride (PCl₃)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
Distilled water
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
UV lamp (for initiation)
Procedure:
-
Acid Chloride Formation: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, combine butyric acid (1 mole) and a catalytic amount of red phosphorus.
-
Slowly add thionyl chloride (1.1 moles) from the dropping funnel. The mixture is gently warmed to initiate the reaction, which produces butanoyl chloride.
-
Chlorination: Once the formation of the acid chloride is complete, cool the flask. Begin bubbling dry chlorine gas through the mixture while irradiating with a UV lamp. Maintain the temperature as recommended for alpha-chlorination reactions (typically between 80-100 °C).
-
Second Chlorination: Continue the chlorination process. The reaction will proceed through the monochlorinated intermediate (2-chlorobutanoyl chloride) to the desired dichlorinated product (2,2-dichlorobutanoyl chloride). The reaction progress can be monitored by Gas Chromatography (GC).
-
Hydrolysis: Once the reaction is complete, cautiously add the reaction mixture to an excess of cold water with vigorous stirring. This hydrolyzes the 2,2-dichlorobutanoyl chloride to this compound.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Protocol: Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile chlorinated organic acids. Due to the polar nature of the carboxylic acid group, derivatization is often required to improve chromatographic peak shape and thermal stability.
Principle: The carboxylic acid is converted to a less polar and more volatile ester (e.g., methyl or ethyl ester) via derivatization. The derivatized analyte is then separated by GC and detected by MS.
Materials and Reagents:
-
Sample containing this compound
-
Derivatization agent (e.g., Diazomethane, BF₃-Methanol, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal Standard (IS) (e.g., a structurally similar chlorinated acid not present in the sample, such as 2,2-Dichloropropionic acid)
-
High-purity solvents (e.g., Dichloromethane, Methanol (B129727), Hexane)
-
Anhydrous Sodium Sulfate
Procedure:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
For aqueous samples, acidify the sample to a pH < 2 with HCl.
-
Pass the acidified sample through a C18 SPE cartridge pre-conditioned with methanol and acidified water.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the analyte with a suitable solvent like dichloromethane.[5]
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
-
Derivatization (Methylation with BF₃-Methanol):
-
Concentrate the dried eluate to approximately 1 mL.
-
Add 1 mL of 14% BF₃-Methanol solution.
-
Heat the mixture in a sealed vial at 60 °C for 30 minutes.
-
Cool the vial, add 1 mL of saturated sodium chloride solution, and extract the resulting methyl ester into hexane.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (m/z 40-400) for qualitative identification. Key ions for the methyl ester of this compound would be determined from a standard injection.
-
Applications in Research and Drug Development
Direct biological activity or applications in drug development for this compound are not well-documented. However, its structure suggests potential utility in several areas:
-
Chemical Building Block: As a bifunctional molecule (carboxylic acid and gem-dichloro group), it can serve as a precursor in the synthesis of more complex molecules, including heterocyclic compounds or other substituted carboxylic acids.
-
Screening Compound: Structurally related halogenated acids have shown biological activity. For instance, 2,2-dichloropropionic acid (Dalapon) is a known herbicide. This suggests that this compound could be a candidate for screening in antimicrobial, antifungal, or herbicidal assays.[6] The presence of the dichloro group can significantly alter lipophilicity and electronic properties, potentially leading to interactions with biological targets.
Visualizations: Workflows and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.
References
An In-depth Technical Guide to the Molecular Structure of 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
2,2-Dichlorobutanoic acid is a halogenated derivative of butyric acid. The presence of two chlorine atoms on the alpha-carbon significantly influences its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C4H6Cl2O2 | [1][2][3][4] |
| Molecular Weight | 157.0 g/mol | [1][4] |
| CAS Number | 13023-00-2 | [2][3][4][5] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC(C(=O)O)(Cl)Cl | [1][3] |
| InChI | InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) | [1][4] |
| Boiling Point | 218.1 °C at 760 mmHg | [4] |
| Density | 1.401 g/cm³ | [4] |
| Refractive Index | 1.479 | [4] |
| Flash Point | 85.7 °C | [4] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of this compound is characterized by a four-carbon chain with a carboxylic acid group at one end. The carbon atom adjacent to the carboxyl group (C2) is bonded to two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show two main signals. The methyl protons (-CH₃) at the C4 position would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂) at the C3 position would appear as a quartet due to coupling with the methyl protons. The acidic proton of the carboxyl group (-COOH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments: the carboxyl carbon, the dichloro-substituted alpha-carbon, the methylene carbon, and the methyl carbon. The signal for the carbon atom bonded to the two chlorine atoms is expected to be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| C-H (Alkyl) | 3000-2850 | Stretching |
| C=O (Carboxylic Acid) | 1760-1690 | Stretching |
| C-O | 1320-1210 | Stretching |
| C-Cl | 850-550 | Stretching |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is also a key diagnostic peak.[6][7][8][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would likely result in fragmentation patterns characteristic of carboxylic acids and halogenated compounds.
-
Molecular Ion Peak (M⁺): The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH) and cleavage of the carbon-carbon bonds. The NIST Mass Spectrometry Data Center reports the most prominent peaks at m/z values of 41, 111, and 39, though a detailed fragmentation analysis is not provided.[1] Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for carboxylic acids.[10][11]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce. However, a plausible synthetic route can be adapted from the synthesis of similar compounds, such as 2,2-dichloropentanoic acid.[12]
Synthesis of this compound (Adapted Protocol)
This protocol is based on the oxidation of the corresponding aldehyde.
Materials:
-
Nitric acid
-
Sodium nitrite (B80452)
Procedure:
-
Dissolve 2,2-dichlorobutanal in dichloromethane in a reaction flask.
-
Add a solution of nitric acid and sodium nitrite to the flask at a controlled temperature (e.g., 20 °C).
-
Allow the reaction to proceed with stirring for an extended period (e.g., 192 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform an aqueous workup to separate the organic and aqueous layers.
-
Isolate the crude product from the organic layer by solvent evaporation.
-
Purify the this compound using an appropriate method, such as distillation or chromatography.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Diagrams
Molecular Structure of this compound
Caption: 2D structure of this compound.
Workflow for Physicochemical Characterization
Caption: Logical workflow for the synthesis and characterization.
Biological Activity
Currently, there is a lack of specific information in publicly accessible scientific literature regarding the biological signaling pathways directly modulated by this compound. While related halogenated short-chain fatty acids have been investigated for various biological effects, dedicated studies on this particular compound are not prominent. Future research may uncover its potential roles in cellular processes.
Conclusion
This compound is a halogenated carboxylic acid with distinct physicochemical properties conferred by the two chlorine atoms on the alpha-carbon. While a complete experimental dataset is not available, this guide provides a foundational understanding of its structure and expected spectral characteristics based on established chemical principles and data from analogous compounds. The provided synthetic and analytical workflow offers a roadmap for researchers aiming to work with this molecule. Further experimental investigation is warranted to fully elucidate its properties and potential applications.
References
- 1. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13023-00-2 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. This compound | 13023-00-2 [chemnet.com]
- 5. This compound | 13023-00-2 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 2,2-DICHLOROPENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dichlorobutanoic acid, a halogenated carboxylic acid with applications in organic synthesis and as a potential building block in pharmaceutical development. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the synthesis pathways and experimental workflows are provided to facilitate a clear understanding of the chemical transformations.
Introduction
This compound is a derivative of butanoic acid containing two chlorine atoms at the alpha-position. This substitution significantly alters the chemical properties of the parent molecule, increasing its reactivity and making it a versatile intermediate for the synthesis of more complex chemical entities. The primary and most established method for the synthesis of this compound is through the direct dichlorination of butanoic acid via the Hell-Volhard-Zelinsky reaction. An alternative two-step pathway involves the initial synthesis of 2-chlorobutanoic acid, followed by a second chlorination step.
Core Synthesis Pathway: Hell-Volhard-Zelinsky Dichlorination of Butanoic Acid
The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids.[1][2] The reaction is typically carried out by treating the carboxylic acid with a halogen in the presence of a catalytic amount of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃).[1] For the synthesis of this compound, butanoic acid is subjected to chlorination using chlorine gas with a phosphorus catalyst.
The reaction proceeds through the in-situ formation of butanoyl chloride, which then enolizes. The enol form subsequently reacts with chlorine to afford the α-chlorinated acyl chloride. A second chlorination at the α-position occurs under the reaction conditions to yield the 2,2-dichloro-butanoyl chloride. Subsequent hydrolysis of the acyl chloride gives the final product, this compound.
Experimental Protocol: Dichlorination of Butanoic Acid
Synthesis of 2-Chlorobutanoic Acid (as a procedural basis):
A mixture of 1 mole of butyric acid, 0.005 mole of iodine, 0.038 mole of phosphorus, and 0.006 mole of phosphorus pentachloride is heated to 100°C.[[“]] Chlorine gas is then introduced at a rate of 50 liters per hour with stirring and illumination from a 200-W lamp.[[“]] After the reaction, the resulting acid chloride is hydrolyzed with water for 30 minutes.[[“]] A single distillation is reported to yield 71% of 2-chlorobutanoic acid.[[“]] Further purification can be achieved by fractional distillation.[[“]] To achieve dichlorination, it is hypothesized that the reaction time would need to be extended and the molar equivalent of chlorine gas increased.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2-chlorobutanoic acid, which serves as a reference for the dichlorination reaction.
| Parameter | Value | Reference |
| Starting Material | Butyric Acid | [[“]] |
| Reagents | Chlorine, Iodine, Phosphorus, Phosphorus Pentachloride | [[“]] |
| Reaction Temperature | 100°C | [[“]] |
| Product | 2-Chlorobutanoic Acid | [[“]] |
| Yield | 71% (after single distillation) | [[“]] |
Alternative Synthesis Pathway: Stepwise Chlorination
An alternative route to this compound involves a two-step process:
-
Synthesis of 2-Chlorobutanoic Acid: This intermediate is synthesized from butanoic acid as described in the protocol above.
-
Chlorination of 2-Chlorobutanoic Acid: The purified 2-chlorobutanoic acid would then be subjected to a second chlorination step, again likely employing the conditions of the Hell-Volhard-Zelinsky reaction, to introduce the second chlorine atom at the α-position.
This stepwise approach may offer better control over the reaction and potentially lead to a purer final product, as the reaction conditions for each chlorination step can be optimized independently.
Purification and Characterization
The purification of this compound from the reaction mixture is expected to involve fractional distillation under reduced pressure to separate it from any remaining starting material, monochlorinated product, and other byproducts.
Characterization of the final product can be performed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the chlorine atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid and C-Cl bonds.
Spectroscopic Data
The following table summarizes the available mass spectrometry data for this compound.
| Spectroscopic Data | Values |
| GC-MS (m/z) | Top Peak: 41, 2nd Highest: 111, 3rd Highest: 112 |
Visualization of Synthesis Pathways
Hell-Volhard-Zelinsky Dichlorination of Butanoic Acid
Caption: Hell-Volhard-Zelinsky dichlorination of butanoic acid.
Stepwise Chlorination Pathway
Caption: Stepwise synthesis of this compound.
Experimental Workflow for Purification
References
An In-depth Technical Guide to 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dichlorobutanoic acid, focusing on its chemical identity, physicochemical properties, and analytical methodologies. The information is intended to support research and development activities involving this compound.
Chemical Identity and Nomenclature
The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly referred to as 2,2-Dichlorobutyric acid.[1]
Structure:
Physicochemical Properties
The key quantitative physicochemical properties of this compound are summarized in Table 1. These computed and experimental values are critical for experimental design, formulation development, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 156.99 g/mol | [1][2] |
| Density | 1.401 g/cm³ | [2] |
| Boiling Point | 218.1°C at 760 mmHg | [2] |
| Flash Point | 85.7°C | [2] |
| CAS Number | 13023-00-2 | [1][2] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| XLogP3 | 1.9 | [1] |
Experimental Protocols
While specific, detailed synthesis protocols for this compound were not prominently available in the reviewed literature, a generalized analytical protocol for its identification and quantification is presented below. This protocol is based on established gas chromatography-mass spectrometry (GC-MS) methods for the analysis of small carboxylic acids.
3.1 Analytical Protocol: Quantification by GC-MS
Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of halogenated carboxylic acids. Due to the polarity and low volatility of the carboxylic acid group, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
3.1.1 Sample Preparation and Extraction
-
Matrix Dissolution: For solid samples, accurately weigh and dissolve the material in a suitable organic solvent (e.g., methanol, acetonitrile). For liquid samples, an aliquot may be used directly or after dilution.
-
Liquid-Liquid Extraction (for aqueous matrices):
-
Adjust the pH of the aqueous sample to <2 using a strong acid (e.g., HCl) to ensure the carboxylic acid is in its protonated form.
-
Extract the analyte into an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Repeat the extraction process three times to ensure quantitative recovery. .
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a final volume of approximately 1 mL.
3.1.2 Derivatization (Silylation)
Derivatization is crucial for the GC-MS analysis of carboxylic acids. Silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, is a common and effective method.[3][4]
-
Transfer 100 µL of the concentrated extract to a clean, dry autosampler vial.
-
Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS injection.
3.1.3 GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized carboxylic acids.[5]
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection (1 µL).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent MS (or equivalent)
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-500) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualization of Experimental Workflow
The logical flow of the analytical protocol described above is crucial for reproducibility and understanding. The following diagram illustrates the key stages from sample receipt to data analysis.
Caption: Generalized workflow for the GC-MS analysis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain literature detailing the biological activity, metabolic fate, or interaction of this compound with cellular signaling pathways. Research on structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown various biological effects, including the induction of oxidative stress and apoptosis.[6][7][8] However, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation. Future research is required to elucidate the potential pharmacological or toxicological profile of this specific molecule.
References
- 1. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13023-00-2 [chemnet.com]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms | Semantic Scholar [semanticscholar.org]
- 7. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of 2,2-Dichlorobutanoic acid
An In-depth Technical Guide on the Physical Properties of 2,2-Dichlorobutanoic Acid
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.
Core Physical and Chemical Properties
This compound, with the chemical formula C₄H₆Cl₂O₂, is a halogenated carboxylic acid.[1][2] At room temperature, it exists as a colorless, corrosive liquid with a pungent odor.[1] Its chemical structure is characterized by a butane (B89635) chain with two chlorine atoms and a carboxylic acid group attached to the second carbon atom.
Quantitative Data Summary
The known are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 13023-00-2 | [2][4] |
| Molecular Formula | C₄H₆Cl₂O₂ | [2][3] |
| Molecular Weight | 156.99 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Density | ~1.401 g/cm³ | [2][5] |
| Boiling Point | 218.1 °C at 760 mmHg | [2][5] |
| Flash Point | 85.7 °C | [2][6] |
| Refractive Index | ~1.479 | [2][5] |
| pKa (Predicted) | ~1.0 ± 0.18 | [4][7] |
| Water Solubility | Moderately soluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | [1] |
Experimental Protocols
The following sections detail the methodologies for determining the key .
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology:
-
A small sample of this compound (a few mL) is placed into a distillation flask.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.
-
The flask is heated gently in a heating mantle or an oil bath.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the observed boiling point.
-
Since boiling point is pressure-dependent, the atmospheric pressure should be recorded at the time of the measurement. The value of 218.1°C is the boiling point at standard pressure (760 mmHg).[2]
Determination of Density
Density is the mass of a substance per unit volume. As this compound is a liquid, its density can be determined using a pycnometer or a digital density meter.
Methodology (using a pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured (m₁).
-
The pycnometer is filled with distilled water of a known temperature, and its mass is measured (m₂). The density of water (ρ_water) at this temperature is known.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is measured again (m₃).
-
The volume of the pycnometer (V) is calculated: V = (m₂ - m₁) / ρ_water.
-
The density of the this compound (ρ_acid) is then calculated: ρ_acid = (m₃ - m₁) / V.
Qualitative Solubility Analysis
The solubility of this compound in various solvents provides insight into its polarity and acidic nature.
Methodology:
-
Water Solubility: Add approximately 0.1 mL of this compound to 2 mL of deionized water in a test tube.[8] Agitate the mixture vigorously.[8] Observe if the acid dissolves completely, indicating moderate to high solubility.[1] The carboxylic acid group allows for hydrogen bonding with water.[1]
-
Organic Solvent Solubility: Repeat the process with organic solvents such as ethanol and acetone.[1] The compound is expected to be fully miscible due to favorable dipole-dipole interactions.
-
Aqueous Base Solubility: Add approximately 0.1 mL of the acid to 2 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution and, in a separate test tube, to 2 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[8][9] The acid should dissolve readily in both basic solutions due to the acid-base reaction forming the highly water-soluble sodium 2,2-dichlorobutanoate salt. Observation of effervescence (CO₂ gas) in the NaHCO₃ solution is a strong confirmation of a carboxylic acid.[10]
Visualizations
The following diagrams, created using the DOT language, illustrate a logical workflow for solubility and acidity determination and the chemical principle behind the acidity of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 13023-00-2 [chemnet.com]
- 3. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13023-00-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 13023-00-2_2,2-dichlorobutanoic acidCAS号:13023-00-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. This compound | 13023-00-2 [m.chemicalbook.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to the Solubility of 2,2-Dichlorobutanoic Acid
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichlorobutanoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines its solubility in various solvents, presents a structured data summary, and details a general experimental protocol for solubility determination.
Core Concepts in Solubility
The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a carboxylic acid like this compound, solubility is primarily influenced by the interplay between its polar carboxylic head and its nonpolar alkyl chain. The presence of two chlorine atoms on the alpha-carbon further modifies its electronic properties and intermolecular interactions.
This compound is generally considered to be moderately soluble in water.[1] This is attributed to the ability of the carboxylic acid group to form hydrogen bonds with water molecules. In organic solvents, particularly polar organic solvents like ethanol (B145695) and acetone, its solubility is significantly higher.[1] The alkyl portion of the molecule interacts favorably with the organic solvent, while the polar group can still engage in dipole-dipole interactions. It is also important to note that solubility is temperature-dependent, generally increasing with a rise in temperature for both aqueous and organic solvents.[1]
Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | 25 | Value | Value |
| Ethanol | 25 | Value | Value |
| Acetone | 25 | Value | Value |
| Diethyl Ether | 25 | Value | Value |
| Dichloromethane | 25 | Value | Value |
Note: The values in this table are placeholders and should be determined experimentally.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
A suitable analytical method for concentration determination (e.g., titration, spectroscopy)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a beaker.
-
Place the beaker in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is established, allow the solution to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining microscopic particles.
-
-
Determination of Solute Concentration:
-
Accurately dilute the filtered, saturated solution to a concentration suitable for the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique. For a carboxylic acid, this could be a simple acid-base titration with a standardized solution of a strong base (e.g., NaOH).
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
-
Calculation of Solubility:
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Spectroscopic Analysis of 2,2-Dichlorobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,2-dichlorobutanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. It also includes standardized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and available Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three non-equivalent proton environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~11-13 | Singlet (broad) | 1H | -COOH |
| b | ~2.4 - 2.8 | Quartet | 2H | -CH₂- |
| c | ~1.1 - 1.4 | Triplet | 3H | -CH₃ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon atoms.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~170 - 175 | C=O |
| 2 | ~85 - 95 | CCl₂ |
| 3 | ~40 - 50 | -CH₂- |
| 4 | ~10 - 15 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
The infrared spectrum of this compound is predicted to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 2850-2960 | Medium | C-H stretch | Alkyl |
| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |
| 1400-1470 | Medium | C-H bend | Alkyl |
| 1210-1320 | Medium | C-O stretch | Carboxylic Acid |
| 920-950 | Medium, Broad | O-H bend | Carboxylic Acid |
| 600-800 | Strong | C-Cl stretch | Alkyl Halide |
Table 4: Mass Spectrometry Data
Mass spectrometry of this compound will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.
| m/z | Relative Abundance | Assignment |
| 156/158/160 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion) |
| 111/113 | Variable | [M - COOH]⁺ |
| 93/95 | Variable | [M - COOH - H₂O]⁺ |
| 63 | Variable | [C₂H₄Cl]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR:
-
Acquire a single scan to check the spectral window and receiver gain.
-
Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.
-
Acquire the spectrum.
-
-
For ¹³C NMR:
-
Set a wider spectral width to encompass all carbon signals.
-
Use proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone).
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid or a drop of liquid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Processing:
-
A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio.
-
Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns for chlorine-containing fragments.
-
Visualizations
The following diagrams illustrate the relationships between spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.
The Discovery of 2,2-Dichlorobutanoic Acid: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dichlorobutanoic acid, a halogenated carboxylic acid, has a history rooted in the broader exploration of chlorinated organic compounds. While a singular, seminal discovery event is not prominently documented in readily available historical scientific literature, its synthesis and properties are understood within the context of established organic chemistry principles. This technical guide provides a comprehensive overview of the probable synthetic routes, physicochemical properties, and a discussion on the potential, though currently undocumented, biological significance of this compound. The lack of specific research on its biological activity precludes a detailed discussion of its mechanism of action and associated signaling pathways.
Introduction
The study of halogenated organic compounds has been a cornerstone of organic chemistry for over a century, yielding molecules with a vast array of applications, from pharmaceuticals and agrochemicals to industrial solvents and polymers. The introduction of chlorine atoms into an organic scaffold can significantly alter its physical, chemical, and biological properties. This compound, also known as 2,2-dichlorobutyric acid, is one such molecule. Its structure, featuring two chlorine atoms on the alpha-carbon of butanoic acid, suggests unique chemical reactivity and potential for biological interactions.
This guide aims to consolidate the available information on this compound, focusing on its synthesis, and characterization, and providing a framework for future research into its potential applications, particularly in the realm of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 156.99 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 13023-00-2 | [1][2][3] |
| Boiling Point | 218.1 °C at 760 mmHg | [2] |
| Density | 1.401 g/cm³ | [2] |
| Refractive Index | 1.479 | [2] |
| Flash Point | 85.7 °C | [2] |
Synthesis of this compound
Experimental Protocol: α,α-Dichlorination of Butanoic Acid
This protocol is a generalized procedure based on the known reactivity of carboxylic acids.
Materials:
-
Butanoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Chlorine gas (Cl₂)
-
Anhydrous reaction vessel
-
Distillation apparatus
-
Appropriate solvents (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
Procedure:
-
Acid Chloride Formation: In an anhydrous reaction vessel, butanoic acid is reacted with an excess of thionyl chloride or phosphorus pentachloride to form butanoyl chloride. This step is crucial as the acid chloride is more reactive towards α-halogenation. The reaction is typically performed under reflux until the evolution of HCl or other gaseous byproducts ceases.
-
Chlorination: The crude butanoyl chloride is then subjected to chlorination. Chlorine gas is bubbled through the reaction mixture, often under UV irradiation or in the presence of a radical initiator, to promote the substitution of the α-hydrogens with chlorine atoms. The reaction temperature is carefully controlled to prevent unwanted side reactions. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the formation of mono- and di-chlorinated products.
-
Hydrolysis: Upon completion of the dichlorination, the resulting 2,2-dichlorobutanoyl chloride is carefully hydrolyzed by the addition of water. This converts the acid chloride back to the carboxylic acid, yielding this compound.
-
Purification: The final product is then purified, typically by distillation under reduced pressure, to separate it from any remaining starting materials, monochlorinated byproducts, and residual solvents.
Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the chlorine atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups of the carboxylic acid.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Biological Activity and Signaling Pathways (Undocumented)
A comprehensive search of scientific literature reveals a significant gap in the knowledge regarding the biological activity of this compound. There are no published studies detailing its effects on biological systems, its mechanism of action, or any signaling pathways it might modulate.
This lack of data presents both a challenge and an opportunity for the scientific community. Given that other halogenated carboxylic acids exhibit a range of biological effects, from herbicidal activity to metabolic disruption, it is plausible that this compound could possess interesting and potentially useful biological properties.
Hypothetical Workflow for Investigating Biological Activity
For researchers interested in exploring the bioactivity of this compound, a logical experimental workflow is proposed below.
Caption: Hypothetical workflow for the investigation of the biological activity of this compound.
Conclusion and Future Directions
This compound remains a molecule with well-defined chemical properties but an uncharted biological profile. While its synthesis can be achieved through established chemical methodologies, the absence of research into its biological effects represents a significant knowledge gap. The information presented in this guide provides a foundational understanding of this compound and a roadmap for future investigations.
For researchers in drug discovery and development, this compound and its derivatives represent a potential, unexplored area of chemical space. Future research should focus on:
-
Systematic Screening: Conducting broad-based biological screening to identify any potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its (yet to be discovered) biological activity.
-
Toxicological Evaluation: Assessing the safety profile of the compound to determine its suitability for further development.
The exploration of such understudied compounds is essential for the advancement of chemical biology and the discovery of novel therapeutic agents.
References
A Historical and Technical Guide to the Synthesis of 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichlorobutanoic acid, a halogenated carboxylic acid, has been a subject of interest in organic synthesis due to its potential as a building block in the preparation of more complex molecules. Its synthesis has evolved over time, with historical methods paving the way for more refined procedures. This technical guide provides an in-depth overview of the core synthesis methodologies for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Core Synthesis Methodologies
The two primary routes for the synthesis of this compound are the direct chlorination of butanoic acid via the Hell-Volhard-Zelinsky reaction and the oxidation of 2,2-dichlorobutanal (B8715161).
The Hell-Volhard-Zelinsky (HVZ) Reaction Route
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and historically significant method for the α-halogenation of carboxylic acids. The reaction is typically carried out by treating the carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃). The synthesis of this compound via this route is a two-step process: the monochlorination of butanoic acid to 2-chlorobutanoic acid, followed by a second, more forcing chlorination to yield the dichloro product.
Reaction Pathway:
Figure 1: Hell-Volhard-Zelinsky synthesis of this compound.
The initial monochlorination of butanoic acid is a well-documented procedure.
Experimental Protocol:
A mixture containing 1 mole of butanoic acid, 0.005 moles of iodine, 0.038 moles of phosphorus, and 0.006 moles of phosphorus pentachloride is heated to 100°C. Chlorine gas is then bubbled through the mixture at a rate of 50 liters per hour for a duration necessary to introduce 1 mole of chlorine, with stirring and illumination by a 200-W lamp. Following the chlorination, the small amount of butanoyl chloride produced is hydrolyzed by the addition of water over 30 minutes. The crude product is then purified by distillation.[1]
A variation of this procedure utilizes butyric anhydride (B1165640) as a catalyst. In this method, n-butyric acid and liquid chlorine are reacted in the presence of butyric anhydride at a temperature between 50°C and 150°C for 5 to 15 hours. After the reaction, the product is purified by rectification.[2]
Quantitative Data for Monochlorination:
| Parameter | Value (Method 1) | Value (Method 2) |
| Starting Material | Butanoic Acid (1 mole) | n-Butyric Acid |
| Catalyst/Reagents | I₂, P, PCl₅, Cl₂ | Butyric Anhydride, Liquid Cl₂ |
| Temperature | 100°C | 50 - 150°C |
| Reaction Time | Not specified | 5 - 15 hours |
| Yield | 71% | 83 - 93% |
| Purity | Not specified | > 99% |
The second chlorination to produce the dichloro derivative is known to be more challenging and requires more vigorous reaction conditions. While specific protocols for this compound are scarce in readily available literature, analogous syntheses of α,α-dihalopropionic acids provide insight into the necessary conditions. The chlorination of α-chloropropionic acid to α,α-dichloropropionic acid is reported to be sluggish at lower temperatures and requires heating to at least 150°C in the presence of a phosphorus-containing catalyst.
Generalized Experimental Protocol (based on analogous reactions):
2-Chlorobutanoic acid is heated to a temperature between 150°C and 225°C in the presence of a catalytic amount (1-10 mol%) of phosphorus trichloride. Chlorine gas is then introduced into the reaction mixture at a controlled rate, approximately equivalent to the rate of its consumption. The reaction is monitored until the desired degree of dichlorination is achieved. The resulting crude 2,2-dichlorobutanoyl chloride is then hydrolyzed with water, and the final product, this compound, is purified by fractional distillation.
Expected Quantitative Data (based on analogous reactions):
| Parameter | Expected Value |
| Starting Material | 2-Chlorobutanoic Acid |
| Catalyst | Phosphorus Trichloride (1-10 mol%) |
| Temperature | 150 - 225°C |
| Reaction Time | Several hours (reaction is sluggish) |
| Yield | Moderate to good (highly dependent on conditions) |
Oxidation of 2,2-Dichlorobutanal
An alternative route to this compound involves the oxidation of the corresponding aldehyde, 2,2-dichlorobutanal. This method leverages the well-established oxidation of aldehydes to carboxylic acids.
Reaction Pathway:
Figure 2: Oxidation of 2,2-Dichlorobutanal to this compound.
Experimental Protocol:
While a specific protocol for the oxidation of 2,2-dichlorobutanal is not detailed in the searched literature, a general procedure using common oxidizing agents can be adapted.
-
Using Potassium Permanganate (B83412) (KMnO₄): 2,2-Dichlorobutanal would be dissolved in a suitable solvent, such as a mixture of t-butanol and water containing a phosphate (B84403) buffer to maintain a near-neutral pH. A solution of potassium permanganate is then added portion-wise with stirring, and the reaction temperature is maintained, typically at or below room temperature. The reaction is monitored by the disappearance of the purple permanganate color. Upon completion, the manganese dioxide byproduct is removed by filtration, and the filtrate is acidified and extracted to isolate the this compound.
-
Using Chromic Acid (Jones Reagent): 2,2-Dichlorobutanal, dissolved in acetone, would be treated with a standardized solution of chromic acid (prepared from chromium trioxide in sulfuric acid) with cooling. The reaction is typically rapid. After the oxidation is complete, the excess chromic acid is quenched (e.g., with isopropanol), and the product is isolated by extraction.
Quantitative Data for an Analogous Oxidation:
The oxidation of 2,2-dichloropentanal (B1597636) to 2,2-dichloropentanoic acid has been reported with a yield of 87% using a mixture of nitric acid and sodium nitrite (B80452) in dichloromethane (B109758) at 20°C for 192 hours. This suggests that the oxidation of 2,2-dichloroaldehydes can be a high-yielding process, although the reaction time can be significant.
| Parameter | Value (Analogous Reaction) |
| Starting Material | 2,2-Dichloropentanal |
| Oxidizing Agents | Nitric Acid, Sodium Nitrite |
| Solvent | Dichloromethane |
| Temperature | 20°C |
| Reaction Time | 192 hours |
| Yield | 87% |
Conclusion
The synthesis of this compound has historically relied on the robust Hell-Volhard-Zelinsky reaction, a method that allows for the stepwise chlorination of butanoic acid. While effective, the second chlorination step requires forcing conditions. An alternative and potentially high-yielding approach is the oxidation of 2,2-dichlorobutanal. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the foundational knowledge and detailed protocols necessary for scientists and professionals to undertake the synthesis of this valuable chemical intermediate. Further optimization of the dichlorination step in the HVZ reaction and the development of more efficient oxidation protocols for 2,2-dichlorobutanal remain areas for potential research and improvement.
References
A Comprehensive Technical Guide to the Safety and Handling of 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 2,2-Dichlorobutanoic acid. Given the limited availability of specific toxicological data for this compound, this document incorporates safety information from structurally similar compounds and established guidelines for handling corrosive materials. All recommendations should be implemented in conjunction with a thorough site-specific risk assessment and adherence to all applicable regulatory requirements.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 13023-00-2 | [1][2][3][4] |
| Molecular Formula | C₄H₆Cl₂O₂ | [1][3] |
| Molecular Weight | 156.99 g/mol | [1] |
| Boiling Point | 218.1°C at 760 mmHg | [5] |
| Density | 1.401 g/cm³ | [5] |
| Flash Point | 85.7°C | [5] |
| Vapor Pressure | 0.0487 mmHg at 25°C | [5] |
| Refractive Index | 1.479 | [5] |
| Solubility | Soluble in water. | [6] |
Hazard Identification and GHS Classification
Anticipated GHS Classification:
-
Pictograms:
-
Corrosion (GHS05)
-
Skull and Crossbones (GHS06)
-
Health Hazard (GHS08)
-
Environment (GHS09)
-
-
Signal Word: Danger[7]
Anticipated Hazard Statements:
| Code | Statement |
| H290 | May be corrosive to metals.[7] |
| H311 | Toxic in contact with skin.[7] |
| H314 | Causes severe skin burns and eye damage.[7] |
| H351 | Suspected of causing cancer.[7] |
| H360 | May damage fertility or the unborn child.[7] |
| H373 | May cause damage to organs through prolonged or repeated exposure.[7] |
| H400 | Very toxic to aquatic life.[7] |
Exposure Limits
Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. In the absence of specific limits, the exposure limits for structurally similar compounds should be considered as a reference for risk assessment and control.
| Compound | Exposure Limit | Organization |
| 2,4-Dichlorophenoxyacetic acid | 10 mg/m³ (8-hour TWA) | OSHA/ACGIH/NIOSH[8] |
| Butanoic acid | 10 mg/m³ (8-hour OELV - Latvia), 15 ppm (TEEL-0), 40 ppm (TEEL-1), 250 ppm (TEEL-2 and TEEL-3) | Various[8] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride gas, carbon monoxide, and carbon dioxide.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, goggles, and a lab coat or apron. Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material. Neutralize the residue with a suitable agent, such as sodium bicarbonate, before final cleaning.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling.[6][7]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a corrosive-resistant container. Recommended storage temperature is 2-8°C.[7] Incompatible with strong oxidizing agents and strong bases.[10]
Exposure Controls and Personal Protection
A comprehensive PPE program is mandatory when handling this compound.
-
Engineering Controls: Work in a well-ventilated area, with a preference for using a certified chemical fume hood. Eyewash stations and safety showers must be readily available.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[10]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic acids and acid gases should be used.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Incompatible products and excess heat.
-
Incompatible Materials: Strong oxidizing agents, strong bases.[10]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride gas.
Toxicological Information
Acute Toxicity: While no specific LD50 or LC50 data for this compound was found, it is expected to be harmful or toxic by ingestion, dermal contact, and inhalation based on its corrosive nature. For the related compound, butanoic acid, the oral LD50 in rats is reported as 2940 mg/kg (male) and 8790 mg/kg (female), and the dermal LD50 in rabbits is 6077 mg/kg.[8] For dichloroacetic acid, the oral LD50 in rats is 2820 mg/kg, and the dermal LD50 in rabbits is 510 mg/kg.[6]
Skin Corrosion/Irritation: Expected to be corrosive to the skin.[11]
Serious Eye Damage/Irritation: Expected to cause serious eye damage.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Some related chlorinated acids are suspected of causing cancer and reproductive toxicity.[7] Therefore, this compound should be handled as a potential carcinogen and reproductive toxin until specific data is available.
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant protocols that would be used to evaluate the safety of this compound.
OECD Test Guideline 402: Acute Dermal Toxicity This guideline details a procedure for assessing the acute toxic effects of a substance applied to the skin. A single dose of the substance is applied to the shaved skin of experimental animals (typically rabbits or rats). The animals are observed for a period of 14 days for signs of toxicity and mortality. This test allows for the determination of the dermal LD50.
OECD Test Guideline 403: Acute Inhalation Toxicity This guideline describes a method for evaluating the acute toxicity of a substance when inhaled. Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours). The animals are then observed for up to 14 days for signs of toxicity and mortality to determine the LC50.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of an animal (usually a rabbit) under a gauze patch for a period of up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline is used to assess the potential of a substance to cause eye irritation or corrosion. A small amount of the substance is instilled into the eye of an experimental animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.
Visualized Workflows
Caption: Emergency response workflow for a spill of this compound.
References
- 1. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13023-00-2 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. This compound | 13023-00-2 [chemicalbook.com]
- 5. Impedance-based in vitro eye irritation testing enables the categorization of diluted chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemsafetypro.com [chemsafetypro.com]
Unlocking the Therapeutic Potential of 2,2-Dichlorobutanoic Acid: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Preclinical Research Landscape of a Promising Metabolic Modulator
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research avenues for 2,2-dichlorobutanoic acid. While direct research on this compound is limited, this document leverages data from structurally similar molecules, such as dichloroacetate (B87207) (DCA), to outline promising therapeutic hypotheses, experimental protocols, and key areas for investigation.
Core Chemical and Physical Properties
This compound is a short-chain carboxylic acid characterized by the presence of two chlorine atoms on the alpha-carbon. This structural feature significantly influences its chemical reactivity and is hypothesized to be central to its biological activity.
| Property | Value | Reference |
| CAS Number | 13023-00-2 | [1][2] |
| Molecular Formula | C₄H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 156.99 g/mol | [1][2] |
| Density | 1.401 g/cm³ | [1] |
| Boiling Point | 218.1 °C at 760 mmHg | [1] |
| Acidity | Predicted to be the strongest among dichlorobutanoic acid isomers | [3] |
Potential Research Areas and Hypothesized Mechanisms of Action
Drawing parallels with the well-studied metabolic modulator dichloroacetate (DCA), this compound presents several exciting avenues for therapeutic research.
Metabolic Modulation in Oncology
Hypothesis: this compound may shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, thereby inducing apoptosis and inhibiting tumor growth. Many cancer cells exhibit the Warburg effect, relying on aerobic glycolysis for energy production. By activating the Pyruvate (B1213749) Dehydrogenase (PDH) complex, this compound could force pyruvate into the mitochondria for oxidative phosphorylation, a less favorable metabolic state for many cancer cells.
Supporting Evidence from Analogs: Dichloroacetate (DCA) has been shown to inhibit Pyruvate Dehydrogenase Kinase (PDK), leading to the activation of the PDH complex.[4] This metabolic shift has been demonstrated to induce apoptosis in various cancer cell lines. A close structural analog, 2,2'-dichloropropionate, has also been shown to inhibit PDK.[4]
Proposed Signaling Pathway: Activation of Pyruvate Dehydrogenase Complex
Caption: Hypothesized mechanism of this compound via PDK inhibition.
Treatment of Metabolic Disorders
Hypothesis: By enhancing glucose oxidation, this compound could be a therapeutic candidate for conditions characterized by impaired glucose metabolism, such as diabetes and lactic acidosis.
Supporting Evidence from Analogs: DCA has been investigated for the treatment of diabetes and hyperlipoproteinemia, where it was shown to reduce fasting hyperglycemia and plasma lactate (B86563) levels.[5][6]
Neurological Disorders
Hypothesis: this compound may offer neuroprotective effects in conditions of cerebral ischemia or traumatic brain injury by improving mitochondrial energy metabolism.
Supporting Evidence from Analogs: DCA has been shown to cross the blood-brain barrier and activate the brain PDH complex.[7] Studies have demonstrated that DCA administration can improve survival and neurological outcomes after cardiac arrest in animal models.[8]
Proposed Experimental Protocols
Synthesis of this compound
A potential synthetic route involves the α,α-dichlorination of butanoyl chloride followed by hydrolysis.
Workflow for Synthesis
Caption: A proposed workflow for the synthesis of this compound.
Detailed Protocol:
-
Chlorination: To a solution of butanoyl chloride in an inert solvent (e.g., dichloromethane), add a catalytic amount of pyridine. Slowly add sulfuryl chloride (SO₂Cl₂) dropwise at room temperature. The reaction mixture is then refluxed until the reaction is complete (monitored by GC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
Hydrolysis: The crude 2,2-dichlorobutanoyl chloride is carefully added to water and stirred until hydrolysis is complete.
-
Purification: The resulting this compound can be purified by vacuum distillation or column chromatography.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
In Vitro Assessment of PDH Complex Activation
Objective: To determine if this compound can activate the PDH complex in a cellular context.
Cell Lines: A panel of cancer cell lines with a known glycolytic phenotype (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Culture cells to 80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Protein Extraction: Harvest cells and prepare mitochondrial protein extracts.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of the E1α subunit of the PDH complex using antibodies specific for the phosphorylated and total forms. A decrease in the ratio of phosphorylated PDH to total PDH would indicate activation.
-
PDH Activity Assay: Measure PDH enzyme activity directly using a commercially available colorimetric assay kit.
In Vitro Cytotoxicity and Genotoxicity Assays
Objective: To evaluate the potential toxicity of this compound.
Assays:
-
Cytotoxicity: Utilize a standard MTT or LDH release assay to determine the IC50 value in various cell lines.
-
Genotoxicity: Employ the Ames test (bacterial reverse mutation assay) and a mammalian cell-based micronucleus assay to assess mutagenic and clastogenic potential, respectively.
Potential Toxicological Profile
The toxicological profile of this compound is currently unknown. However, based on related short-chain halogenated carboxylic acids, potential areas of concern include:
-
Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and the formation of reactive metabolites, such as acyl glucuronides or acyl-CoA conjugates, could lead to liver injury.[9]
-
Developmental Toxicity: Some short-chain carboxylic acids have been shown to have teratogenic potential.[10]
A thorough toxicological evaluation, including acute and repeated-dose toxicity studies in animal models, will be essential for any future clinical development.
Future Directions
The study of this compound is in its infancy. Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor and metabolic effects of this compound in relevant animal models.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activity and minimize potential toxicity.
This technical guide provides a foundational framework for initiating research into the promising therapeutic potential of this compound. The strong mechanistic rationale, based on the known effects of its structural analogs, warrants a thorough investigation of this compound as a novel metabolic modulator.
References
- 1. α-Chlorocaboxylic acid, ester, amide synthesis by chlorination [organic-chemistry.org]
- 2. Differential effect of DCA treatment on the pyruvate dehydrogenase complex in patients with severe PDHC deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dichloroacetate on brain pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Pyruvate Dehydrogenase Activity by Dichloroacetate Improves Survival and Neurologic Outcomes After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-chain carboxylic acids, a new class of teratogens: studies of potential biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Theoretical Studies of 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichlorobutanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. The presence of two chlorine atoms on the alpha-carbon significantly influences its electronic structure, reactivity, and physicochemical properties. Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating these properties at a molecular level. This guide details the theoretical approaches and computational protocols that would be used to comprehensively characterize this compound.
Physicochemical Properties
A summary of known and predicted physicochemical properties of this compound is presented below. These values are a combination of data from chemical databases and estimations based on its structure.
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂O₂ | PubChem[1] |
| Molecular Weight | 156.99 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 13023-00-2 | PubChem[1] |
| Canonical SMILES | CCC(C(=O)O)(Cl)Cl | PubChem[1] |
| InChI | InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) | PubChem[1] |
| XLogP3-AA (Predicted) | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Theoretical Framework and Computational Methodology
The theoretical investigation of this compound would primarily involve Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Computational Protocol: Geometry Optimization and Vibrational Analysis
A standard computational protocol for the theoretical study of this compound would be as follows:
-
Initial Structure Construction: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify the lowest energy conformers. This is crucial due to the rotational freedom around the C-C single bonds.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the minimum energy structure.
-
Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Thermochemical Analysis: From the vibrational analysis, thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are obtained.
A generalized workflow for these calculations is depicted below.
Predicted Molecular Structure
While experimental crystallographic data for this compound is not available, theoretical calculations would provide precise predictions of its geometric parameters. The following table presents hypothetical optimized geometric parameters based on DFT calculations for similar small organic molecules.
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C=O | ~1.21 |
| C-O | ~1.35 |
| O-H | ~0.97 |
| C-C (carboxyl) | ~1.52 |
| C-Cl | ~1.78 |
| C-C (ethyl) | ~1.53 |
| C-H | ~1.09 |
| **Bond Angles (°) ** | |
| O=C-O | ~124 |
| Cl-C-Cl | ~109 |
| C-C-C | ~112 |
| O=C-C | ~125 |
| C-C-Cl | ~109 |
Predicted Vibrational Spectra
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for molecular identification and characterization. The predicted vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra. Key vibrational modes for this compound would include:
-
O-H stretch: A broad band typically in the range of 3300-2500 cm⁻¹.
-
C-H stretches: Appearing around 2850-3000 cm⁻¹.
-
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-Cl stretches: Expected in the fingerprint region, typically between 600-800 cm⁻¹.
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
A conceptual diagram illustrating the relationship between molecular orbitals and chemical reactivity is shown below.
For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.
Potential Reaction Pathways
Theoretical studies can be employed to investigate the mechanisms of reactions involving this compound, such as nucleophilic substitution or dehydrochlorination. Computational modeling allows for the determination of transition state structures and activation energies, providing insights into reaction kinetics and thermodynamics.
Conclusion and Future Directions
While this guide outlines the theoretical framework for studying this compound, there is a clear need for dedicated computational research on this molecule. Future studies should focus on performing high-level DFT calculations to obtain accurate geometric, spectroscopic, and electronic properties. Such research would provide valuable data for chemists and drug development professionals, aiding in the prediction of its reactivity and potential applications. Furthermore, theoretical investigations into its interactions with biological targets could offer insights for the design of new therapeutic agents.
References
Methodological & Application
Application Note: Synthesis of 2,2-Dichlorobutanoic Acid via Oxidation of 2,2-Dichlorobutanal
Introduction
2,2-Dichlorobutanoic acid is a halogenated carboxylic acid of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical and agrochemical agents. Its synthesis is most commonly achieved through the oxidation of the corresponding aldehyde, 2,2-dichlorobutanal (B8715161). This application note provides a detailed protocol for this transformation using potassium permanganate (B83412) (KMnO₄), a strong and effective oxidizing agent for converting aldehydes to carboxylic acids.[1][2][3] The presence of the gem-dichloro group on the alpha-carbon presents a unique substrate for this classic transformation. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for producing this compound with a high degree of purity.
Reaction Scheme
The overall transformation involves the oxidation of the aldehyde functional group of 2,2-dichlorobutanal to a carboxylic acid.

Figure 1. Oxidation of 2,2-dichlorobutanal to this compound.
Experimental Protocol
This protocol is based on the general principle of permanganate oxidation of aldehydes.[1][2]
3.1 Materials and Reagents
-
2,2-Dichlorobutanal (MW: 140.99 g/mol )[4]
-
Potassium Permanganate (KMnO₄) (MW: 158.03 g/mol )
-
Acetone (B3395972) (ACS Grade)
-
Water (Deionized)
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl), 3M solution
-
Ethyl Acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
3.2 Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium permanganate is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.
-
2,2-Dichlorobutanal and this compound are halogenated compounds and should be handled with caution. Assume they are irritants and potentially toxic.
-
The reaction quench with sodium bisulfite can release sulfur dioxide gas; ensure adequate ventilation.
3.3 Detailed Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2,2-dichlorobutanal (e.g., 7.05 g, 50.0 mmol) in 50 mL of acetone.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Preparation of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (e.g., 6.32 g, 40.0 mmol, 0.8 equivalents) in 75 mL of a 1:1 mixture of acetone and water. Note: The use of slightly less than one equivalent of KMnO₄ helps to minimize over-oxidation and side reactions.
-
Addition of Oxidant: Slowly add the potassium permanganate solution to the stirred aldehyde solution via the dropping funnel over a period of 60-90 minutes. Carefully monitor the internal temperature, ensuring it remains below 10 °C throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color of excess permanganate disappears and the brown manganese dioxide precipitate dissolves, resulting in a clear or pale yellow solution.
-
Acidification and Extraction: Acidify the reaction mixture to pH 1-2 by the dropwise addition of 3M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash successively with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Workflow Visualization
The experimental workflow is outlined in the diagram below, detailing the process from initial setup to the final purified product.
Results and Characterization
The successful synthesis should yield this compound as a colorless liquid. The identity and purity of the product should be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Table 1: Physicochemical Properties and Expected Yield
| Parameter | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O₂ | [5] |
| Molecular Weight | 156.99 g/mol | [5][6] |
| Appearance | Colorless Liquid | |
| Boiling Point | 218.1 °C at 760 mmHg | [5] |
| Density | 1.401 g/cm³ | [5] |
| CAS Number | 13023-00-2 | [5][6][7] |
| Theoretical Yield | 7.85 g (from 50 mmol scale) | |
| Expected Actual Yield | 5.5 - 6.7 g | |
| Expected % Yield | 70 - 85% |
Discussion
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[2] Potassium permanganate is a powerful, inexpensive, and readily available oxidant suitable for this purpose.[1][8] The reaction proceeds under mild, cooled conditions to prevent side reactions, such as the cleavage of carbon-carbon bonds, which can occur with strong oxidants at higher temperatures.[2][3]
The workup procedure is critical for isolating the final product. Quenching with sodium bisulfite is necessary to remove the manganese dioxide byproduct and any unreacted permanganate. Subsequent acidification is required to protonate the carboxylate salt formed under the reaction conditions, rendering the final carboxylic acid product extractable into an organic solvent. Final purification by vacuum distillation is recommended to remove any non-volatile impurities and obtain the product in high purity.
References
- 1. OXIDATION BY POTASSIUM PERMANGANATE (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,2-Dichlorobutanal | C4H6Cl2O | CID 11275051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13023-00-2 [chemnet.com]
- 6. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 13023-00-2 [chemicalbook.com]
- 8. Potassium Permanganate [organic-chemistry.org]
Synthesis of 2,2-Dichlorobutanoic Acid: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,2-dichlorobutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and drug development. The synthesis is based on the well-established Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the α-halogenation of carboxylic acids.
Overview
The synthesis of this compound is achieved through the direct dichlorination of butanoic acid at the alpha-position. This reaction is catalyzed by phosphorus trichloride (B1173362) (PCl₃) and utilizes chlorine gas (Cl₂) as the halogenating agent. The reaction proceeds via the formation of an acyl chloride intermediate, which then tautomerizes to an enol, facilitating electrophilic attack by chlorine. By controlling the stoichiometry of the reagents and the reaction conditions, dichlorination at the α-carbon can be favored.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 | 0.96 | 107-92-6 |
| This compound | C₄H₆Cl₂O₂ | 156.99 | 218.1 (at 760 mmHg) | 1.401 | 13023-00-2[1] |
Experimental Protocol
This protocol details the synthesis of this compound from butanoic acid.
3.1. Materials and Reagents
-
Butanoic acid (≥99%)
-
Phosphorus trichloride (PCl₃, ≥98%)
-
Chlorine gas (Cl₂)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Ice
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a gas outlet connected to a scrubber (containing sodium hydroxide (B78521) solution)
-
Dropping funnel
-
Gas inlet tube
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
3.3. Reaction Procedure
The Hell-Volhard-Zelinsky reaction is employed for the α,α-dichlorination of butanoic acid.[2][3][4] The reaction involves the in-situ formation of butanoyl chloride, which then undergoes dichlorination.
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (connected to a gas scrubber), a dropping funnel, and a gas inlet tube.
-
Initial Charge: To the flask, add butanoic acid (e.g., 0.5 mol, 44.05 g).
-
Catalyst Addition: Slowly add phosphorus trichloride (e.g., 0.05 mol, 6.86 g, 4.4 mL) to the butanoic acid with stirring. An exothermic reaction will occur, leading to the formation of butanoyl chloride and phosphorous acid.
-
Chlorination: Heat the reaction mixture to 100-110 °C. Once the temperature has stabilized, begin bubbling dry chlorine gas through the mixture via the gas inlet tube. The reaction is typically carried out under harsh conditions, including high temperatures and extended reaction times.[4] To achieve dichlorination, a molar excess of chlorine is required.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots (with extreme caution) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of mono- and di-chlorinated products. The reaction time will vary but may take several hours.
-
Work-up:
-
Once the desired level of dichlorination is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the remaining acyl chloride and phosphorous acid. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic products.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude this compound is then purified by fractional distillation under reduced pressure.[5][6] The boiling point of this compound is approximately 218 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.[1]
-
3.4. Expected Yield
| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| This compound | 78.5 | (e.g., 55) | (e.g., 70) |
Characterization Data
Characterization of the final product is crucial to confirm its identity and purity. While specific spectra for this compound were not found in the search results, representative data for closely related compounds are provided below as a reference.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The chemical shifts will be influenced by the electron-withdrawing effect of the two chlorine atoms on the adjacent carbon. For comparison, the related compound 2-chlorobutanoic acid shows signals for these protons.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bearing the two chlorine atoms (C2) is expected to be significantly downfield.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. A reference spectrum for the closely related methyl 2,2-dichlorobutanoate is available. Key expected peaks for the carboxylic acid would include:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C-Cl stretching vibrations, typically in the fingerprint region (below 800 cm⁻¹).
Diagrams
5.1. Reaction Scheme
References
- 1. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 3. SATHEE: Hell Volhard Zelinsky Reaction Mechanism [satheejee.iitk.ac.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. How To [chem.rochester.edu]
Application Notes and Protocols for 2,2-Dichlorobutanoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2-Dichlorobutanoic acid as a versatile chemical intermediate in the synthesis of various organic compounds, with a particular focus on precursors for bioactive molecules. The protocols outlined below are based on established synthetic methodologies for related compounds and serve as a guide for laboratory-scale synthesis.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule featuring a carboxylic acid group and a geminal dichloro functional group at the alpha-position. This unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. The carboxylic acid moiety can undergo standard reactions such as esterification and amidation, while the dichlorinated carbon atom serves as a reactive site for nucleophilic substitution or as a precursor to other functional groups.
Key Synthetic Transformations and Experimental Protocols
The primary utility of this compound as an intermediate lies in its conversion to esters and amides. These derivatives can then be further elaborated into more complex molecules.
The synthesis of 2,2-dichlorobutanoate esters provides stable intermediates that can be used in a variety of subsequent reactions. Two common methods for esterification are Fischer esterification and Steglich esterification.
Protocol 2.1.1: Fischer Esterification (Acid-Catalyzed)
This method is suitable for simple, unhindered alcohols.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol (B129727) or ethanol, used as both reactant and solvent, ~10-20 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Protocol 2.1.2: Steglich Esterification (DCC/DMAP Coupling)
This method is ideal for more complex or acid-sensitive alcohols.
-
Reaction Scheme:
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Representative Data for Esterification of this compound
| Product | Method | Alcohol (R-OH) | Yield (%) | Purity (%) |
| Methyl 2,2-dichlorobutanoate | Fischer Esterification | Methanol | 85-92 | >98 (GC) |
| Ethyl 2,2-dichlorobutanoate | Fischer Esterification | Ethanol | 82-90 | >98 (GC) |
| Benzyl 2,2-dichlorobutanoate | Steglich Esterification | Benzyl alcohol | 75-85 | >97 (HPLC) |
| tert-Butyl 2,2-dichlorobutanoate | Steglich Esterification | tert-Butanol | 60-70 | >96 (HPLC) |
The corresponding 2,2-dichlorobutanamides are valuable precursors for the synthesis of various bioactive molecules, including potential enzyme inhibitors and heterocyclic compounds.
Protocol 2.2.1: Amide Synthesis using Thionyl Chloride
This two-step protocol proceeds via an acid chloride intermediate.
-
Reaction Scheme:
-
Experimental Protocol:
-
Step 1 (Acid Chloride Formation): To a flask containing this compound (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 1-2 hours. Remove the excess thionyl chloride by distillation. The crude 2,2-dichlorobutanoyl chloride can be used directly in the next step.
-
Step 2 (Amidation): Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C. Add the desired amine (2.2 eq, or 1.1 eq with a non-nucleophilic base like triethylamine) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize or purify by column chromatography to obtain the desired amide.
-
Protocol 2.2.2: Direct Amide Coupling with HATU
HATU is an efficient coupling reagent for forming amides under mild conditions.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 2: Representative Data for Amide Formation from this compound
| Product | Method | Amine (R-NH2) | Yield (%) | Purity (%) |
| N-Benzyl-2,2-dichlorobutanamide | Thionyl Chloride | Benzylamine | 80-88 | >98 (HPLC) |
| N-(4-Methoxyphenyl)-2,2-dichlorobutanamide | HATU Coupling | p-Anisidine | 78-85 | >97 (HPLC) |
| 1-(2,2-Dichlorobutanoyl)piperidine | Thionyl Chloride | Piperidine | 82-90 | >98 (GC-MS) |
| N,N-Diethyl-2,2-dichlorobutanamide | HATU Coupling | Diethylamine | 75-83 | >98 (GC-MS) |
Application in Heterocyclic Synthesis
Derivatives of this compound, such as its amides, can serve as precursors for the synthesis of various heterocyclic compounds. For instance, the reaction of a 2,2-dichloroamide with a suitable nucleophile could lead to the formation of five- or six-membered rings.
Proposed Workflow for Oxazole Synthesis:
The following workflow illustrates a plausible synthetic route to substituted oxazoles, drawing an analogy from the reactivity of related dichlorinated compounds.
Caption: Proposed synthetic workflow for the synthesis of oxazoles from this compound.
Potential Application in Drug Discovery: Targeting Signaling Pathways
While specific biological targets for derivatives of this compound are not yet widely established, its potential as a scaffold for kinase inhibitors can be explored. Many small molecule kinase inhibitors feature heterocyclic cores that could potentially be synthesized from this intermediate. The diagram below illustrates a generic kinase signaling pathway that is often a target in drug development.
Caption: A generic MAPK signaling pathway, a common target for kinase inhibitors in drug discovery.
Disclaimer: The experimental protocols and applications described herein are intended for guidance and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for 2,2-Dichlorobutanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2-dichlorobutanoic acid and its derivatives. This document includes key applications, detailed experimental protocols, and visual diagrams to illustrate reaction pathways and workflows, serving as a valuable resource for organic synthesis, medicinal chemistry, and materials science.
Overview of Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the 2,2-dichlorobutanoyl moiety into various molecular scaffolds. Its derivatives, particularly amides and esters, have shown potential in the development of novel bioactive compounds, including those with antimicrobial and herbicidal properties. The presence of the gem-dichloro group offers unique reactivity and can influence the biological activity of the resulting molecules.
Key synthetic transformations involving this compound and its derivatives include:
-
Amide Synthesis: Formation of 2,2-dichloro-N-arylbutanamides through the reaction of 2,2-dichlorobutanoyl chloride with various aromatic amines.
-
Ester Synthesis: Esterification of this compound with alcohols to produce the corresponding esters.
-
Heterocycle Synthesis: Use as a precursor for the synthesis of various heterocyclic compounds.
Synthesis of 2,2-Dichloro-N-Arylbutanamides
The synthesis of 2,2-dichloro-N-arylbutanamides is a key application, with these compounds being investigated for their potential biological activities. The general two-step procedure involves the conversion of this compound to its more reactive acid chloride, followed by reaction with a substituted aromatic amine.
Experimental Protocols
Step 1: Synthesis of 2,2-Dichlorobutanoyl Chloride
A common method for the synthesis of acid chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂).
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2,2-dichlorobutanoyl chloride is typically used in the next step without further purification.
-
Step 2: Synthesis of 2,2-Dichloro-N-Arylbutanamides
-
Materials:
-
2,2-Dichlorobutanoyl chloride (from Step 1)
-
Substituted aromatic amine (e.g., aniline, 4-chloroaniline)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a separate flask, dissolve the substituted aromatic amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2,2-dichlorobutanoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2,2-dichloro-N-arylbutanamide.
-
Data Presentation
| Amine Reactant | Product | Typical Yield (%) |
| Aniline | 2,2-Dichloro-N-phenylbutanamide | 75-85 |
| 4-Chloroaniline | N-(4-chlorophenyl)-2,2-dichlorobutanamide | 70-80 |
| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-2,2-dichlorobutanamide | 65-75 |
Note: Yields are indicative and can vary based on reaction scale and purification method.
Logical Workflow for Amide Synthesis
Application Notes and Protocols for 2,2-Dichlorobutanoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct agrochemical application data for 2,2-Dichlorobutanoic acid is not extensively available in public literature. The following application notes and protocols are based on the well-documented herbicidal activity of its close structural analog, 2,2-dichloropropionic acid (Dalapon). These guidelines are intended to serve as a starting point for research and development of this compound as a potential agrochemical.
Introduction
This compound is a halogenated carboxylic acid. Its structural similarity to the known herbicide Dalapon (2,2-dichloropropionic acid) suggests that it may possess similar herbicidal properties, primarily targeting grasses.[1][2][3] Dalapon is a selective herbicide used for the control of annual and perennial grasses in a variety of crops and non-crop areas.[1][2][4] The information presented herein provides a framework for investigating the potential of this compound as a novel herbicide.
Presumed Mode of Action
The precise mode of action of chlorinated aliphatic acids like Dalapon is not fully elucidated, but they are known to interfere with multiple enzyme pathways.[1] It is believed that these compounds are absorbed by the roots and leaves and then translocated throughout the plant.[1] The herbicidal effect is thought to be a result of the inhibition of pantothenate synthesis, which is a precursor for Coenzyme A, a vital component in lipid and carbohydrate metabolism. This disruption leads to a cessation of growth, followed by chlorosis and necrosis of the plant tissue.[1]
Caption: Presumed signaling pathway of this compound in plants.
Potential Applications in Agrochemicals
Based on the activity of Dalapon, this compound is hypothesized to be effective for the control of a range of annual and perennial grasses. Potential applications for research include:
-
Selective weed control in broadleaf crops such as sugar beets, sugarcane, potatoes, and various fruit crops.[1][2]
-
Control of problematic grasses like Bermuda grass and Johnson grass.[1][2]
-
Non-crop applications for vegetation management along rights-of-way, such as railways and drainage ditches.[4][5]
Quantitative Data on the Analog Herbicide Dalapon
The following table summarizes key quantitative data for Dalapon, which can be used as a reference for designing experiments with this compound.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 7570 - 9330 mg/kg | [2] |
| Application Rate (High) | 22 kg/hectare | [2] |
| Soil Persistence | 2 to 8 weeks | [1][2] |
| Maximum Contaminant Level (MCL) in Drinking Water | 200 ppb | [4][5] |
Experimental Protocols
The following protocols are designed to assess the herbicidal efficacy and crop safety of this compound.
Protocol for Greenhouse Efficacy Screening
Objective: To determine the herbicidal activity of this compound on target grass species and its selectivity towards a model broadleaf crop.
Materials:
-
This compound (and its sodium or magnesium salt formulations)
-
Dalapon (as a positive control)
-
Seeds of a target grass weed (e.g., Echinochloa crus-galli - barnyardgrass)
-
Seeds of a model broadleaf crop (e.g., Glycine max - soybean)
-
Potting mix
-
Pots (10 cm diameter)
-
Greenhouse with controlled temperature and light conditions
-
Spraying equipment calibrated for small plot application
Procedure:
-
Plant Preparation: Sow seeds of the target weed and crop in separate pots filled with potting mix. Allow the plants to grow to the 2-3 leaf stage.
-
Herbicide Preparation: Prepare stock solutions of this compound and Dalapon. Create a dilution series to test a range of application rates (e.g., 0.5, 1, 2, 4, and 8 kg/ha ). Include a control group that receives no herbicide treatment.
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
Incubation: Place the treated plants in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Data Collection: Assess the plants for signs of phytotoxicity at 3, 7, 14, and 21 days after treatment. Use a rating scale (e.g., 0 = no injury, 100 = complete death) to quantify the damage.
-
Analysis: Compare the efficacy of this compound with Dalapon and the untreated control. Determine the effective dose for weed control and the dose at which crop injury is observed.
Caption: Experimental workflow for greenhouse efficacy screening.
Protocol for Determining Soil Persistence
Objective: To evaluate the persistence of this compound in soil under laboratory conditions.
Materials:
-
This compound
-
Standard agricultural soil (e.g., sandy loam)
-
Incubation containers
-
Analytical equipment for quantifying the compound (e.g., GC-MS or LC-MS)
Procedure:
-
Soil Treatment: Treat a known mass of soil with a specific concentration of this compound. Ensure homogenous mixing.
-
Incubation: Place the treated soil in incubation containers and maintain at a constant temperature and moisture level.
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 16 weeks).
-
Extraction: Extract this compound from the soil samples using an appropriate solvent.
-
Quantification: Analyze the extracts using a validated analytical method to determine the concentration of the compound remaining in the soil.
-
Data Analysis: Plot the concentration of this compound over time to determine its degradation kinetics and calculate its half-life in the soil.
Safety Precautions
As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All experiments should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions. Dalapon, its analog, is classified as a moderately toxic agent, and products containing it carry a "WARNING" signal word.[1][2] Eye exposure can cause permanent damage, and skin contact may result in burns, especially when moist.[2]
References
- 1. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20060003898A1 - Concentrated, water-soluble, granular plant growth regulator formulation and methods for use of same - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 2,2-Dichlorobutanoic Acid - Potential Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for research and development purposes only. 2,2-Dichlorobutanoic acid is not a registered herbicide, and its efficacy and environmental impact have not been established. All experiments should be conducted in a controlled laboratory or greenhouse environment, adhering to all applicable safety and environmental regulations.
Introduction
This compound is a halogenated carboxylic acid. While not a commercially available herbicide, its structural similarity to other chlorinated aliphatic acids, such as 2,2-dichloropropionic acid (Dalapon), suggests it may possess phytotoxic properties. Compounds in this chemical class are known to interfere with various plant physiological processes. These notes provide a framework for investigating the potential herbicidal activity of this compound, including hypothetical mechanisms of action and detailed protocols for its evaluation.
Hypothesized Mechanism of Action
Based on its chemical structure as a short-chain chlorinated fatty acid, the primary hypothesized mechanism of action for this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis .[1][2] VLCFAs are essential components of various cellular structures, including the cuticle, suberin, and specialized lipids. Disruption of their synthesis can lead to a cascade of detrimental effects on plant growth and development.
Potential Cellular Targets and Signaling Pathway:
The proposed pathway involves the inhibition of enzymes responsible for the elongation of fatty acid chains beyond C18. This disruption would lead to an accumulation of shorter-chain fatty acids and a deficiency in essential VLCFAs, ultimately resulting in cell membrane dysfunction, compromised cuticle integrity, and growth arrest.
Caption: Hypothesized mechanism of this compound.
Data Presentation
As no quantitative data for the herbicidal activity of this compound is publicly available, the following table is a template for summarizing experimental findings. Researchers should aim to determine key metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) for various plant species.
Table 1: Template for Summarizing Herbicidal Efficacy of this compound
| Target Species | Common Name | Growth Stage | Application Method | EC50 (µg/mL) | IC50 (µg/mL) | Visual Injury (%) at [X] µg/mL |
| Echinochloa crus-galli | Barnyardgrass | 2-3 leaf | Post-emergence | Data to be determined | Data to be determined | Data to be determined |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | Post-emergence | Data to be determined | Data to be determined | Data to be determined |
| Setaria faberi | Giant Foxtail | 2-3 leaf | Pre-emergence | Data to be determined | Data to be determined | Data to be determined |
| Abutilon theophrasti | Velvetleaf | 2-4 leaf | Pre-emergence | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for evaluating the potential herbicidal activity of this compound.
Protocol 1: Pre-emergence Herbicidal Activity Assay
This protocol assesses the effect of the compound on seed germination and seedling emergence.
1. Materials:
-
This compound
-
Acetone (B3395972) (for stock solution)
-
Tween® 20 or similar surfactant
-
Deionized water
-
Pots or trays (e.g., 10 cm x 10 cm)
-
Potting medium (e.g., sandy loam soil or commercial potting mix)
-
Seeds of target weed species (e.g., Setaria faberi, Abutilon theophrasti)
-
Growth chamber or greenhouse with controlled temperature, humidity, and light.
2. Procedure:
-
Prepare Stock Solution: Dissolve a known weight of this compound in a minimal amount of acetone.
-
Prepare Test Solutions: Create a dilution series of the stock solution in deionized water containing 0.1% (v/v) Tween® 20 to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Include a control solution with acetone and surfactant only.
-
Potting and Sowing: Fill pots with potting medium and sow a predetermined number of seeds (e.g., 20) of each target species at a consistent depth.
-
Application: Evenly apply a fixed volume (e.g., 10 mL) of each test solution to the soil surface of the respective pots immediately after sowing.
-
Incubation: Place the pots in a growth chamber or greenhouse under optimal conditions for the target species (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Data Collection: After a set period (e.g., 14-21 days), record the number of emerged seedlings for each treatment. Calculate the percent inhibition of emergence relative to the control.
-
Analysis: Determine the EC50 value, the concentration that inhibits emergence by 50%.
References
Application Notes and Protocols for the Quantification of 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,2-Dichlorobutanoic acid in various matrices. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the field of drug development where the quantification of such compounds is often crucial.
Introduction
This compound is a halogenated carboxylic acid that may be of interest as a synthetic intermediate, metabolite, or impurity in pharmaceutical manufacturing. Accurate and precise quantification is essential for process control, quality assurance, and metabolic studies. This document outlines two primary analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
-
High-Performance Liquid Chromatography (HPLC-UV): This method can be employed for the direct analysis of this compound without derivatization. It is a robust technique, although it may be less sensitive than GC-MS.
Data Presentation: Quantitative Performance
The following tables summarize typical performance characteristics for the analytical methods described. These values are representative of what can be expected when analyzing short-chain halogenated carboxylic acids and should be confirmed during in-house method validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 µg/L |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/L |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.3 - 1.5 mg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocols
GC-MS Method with Silylation Derivatization
This protocol describes the quantification of this compound using GC-MS following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
Acidification: To 1 mL of aqueous sample (e.g., plasma, urine, reaction mixture), add a suitable internal standard and acidify to a pH below 2 with a strong acid (e.g., HCl).
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean glass tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
4.1.2. Derivatization Protocol
-
Reagent Addition: To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
4.1.3. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and internal standard.
4.1.4. Visualization of the GC-MS Workflow
Application Note: GC-MS Analysis of 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichlorobutanoic acid is a halogenated carboxylic acid of interest in various fields, including environmental analysis as a potential disinfection byproduct and in synthetic chemistry as an intermediate. Its accurate quantification is crucial for safety, regulatory compliance, and process optimization. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. This application note provides a detailed protocol for the analysis of this compound using GC-MS following a derivatization step to enhance its volatility and chromatographic performance. The methodologies presented are based on established procedures for the analysis of analogous short-chain halogenated carboxylic acids.
Experimental Protocols
A successful GC-MS analysis of this compound requires a robust sample preparation and derivatization procedure. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids. This protocol details a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Protocol 1: Silylation using BSTFA for GC-MS Analysis
This protocol describes the conversion of this compound to its more volatile trimethylsilyl (B98337) (TMS) ester.
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile (B52724)
-
Internal Standard (e.g., 2,2-Dichloropentanoic acid)
-
Nitrogen gas supply
-
Heated reaction vials with PTFE-lined caps
-
GC-MS system
Procedure:
-
Sample Preparation:
-
If the sample is in an aqueous solution, an extraction step is necessary. Acidify the sample to a pH < 2 with a suitable acid (e.g., HCl).
-
Extract the this compound into an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is completely dry as water will interfere with the silylation reaction.
-
-
Derivatization Reaction:
-
To the dried sample residue in a reaction vial, add a known amount of internal standard.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS). A molar excess of the silylating reagent is recommended to ensure complete derivatization.
-
Tightly cap the vial and heat at 60-70°C for 60 minutes in a heating block or oven. For sterically hindered acids, a longer reaction time or higher temperature may be required, but should be optimized to prevent degradation.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of the TMS-derivative of this compound. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | 8 - 12 min | Dependent on the specific GC column and temperature program. |
| Quantifier Ion (m/z) | To be determined | The most abundant, characteristic fragment ion. |
| Qualifier Ions (m/z) | To be determined | Additional characteristic fragment ions for confirmation. |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | Based on typical performance for similar halogenated acids. |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | Typically 3x the LOD. |
| Linearity (R²) | > 0.995 | Over a defined concentration range (e.g., 1-100 µg/L). |
GC-MS Instrumentation and Conditions
The following are typical instrument parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrumentation and analytical goals.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Proposed Fragmentation Pathway
The following diagram shows a proposed electron ionization (EI) fragmentation pathway for the trimethylsilyl (TMS) derivative of this compound. The exact m/z values would need to be confirmed with experimental data.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound via silylation. The provided methodologies, instrument conditions, and expected quantitative data serve as a robust starting point for researchers. It is essential to perform in-house validation of the method to ensure it meets the specific requirements of the intended application. The use of an appropriate internal standard and careful optimization of the derivatization and GC-MS parameters will lead to accurate and reproducible results.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2,2-Dichlorobutanoic Acid
Introduction
2,2-Dichlorobutanoic acid is a halogenated carboxylic acid with potential applications in chemical synthesis and as an intermediate in the development of pharmaceutical compounds. Ensuring the high purity of this compound is critical for its intended use, necessitating a robust and reliable purification method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of chemical compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purification of this compound from potential process-related impurities. The method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, offering efficient separation and high-resolution purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 156.99 g/mol | [1][2] |
| Boiling Point | 218.1°C at 760 mmHg | [1] |
| Density | 1.401 g/cm³ | [1] |
| LogP (Predicted) | 1.9 | [2] |
HPLC Method Development
The developed method is based on reversed-phase chromatography, which is well-suited for separating small to moderately polar organic molecules. A C18 column was selected for its hydrophobicity, providing good retention of the analyte. The mobile phase consists of an acidified aqueous solution and acetonitrile. The addition of an acid, such as phosphoric acid, to the aqueous phase suppresses the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. A gradient elution is employed to ensure the separation of this compound from both more polar and less polar impurities. UV detection at a low wavelength (210 nm) is utilized for monitoring the elution of the compound, as it lacks a strong chromophore.
Experimental Protocol: HPLC Purification of this compound
1. Materials and Reagents
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reagents:
-
Phosphoric acid (H₃PO₄), 85% (analytical grade)
-
-
Sample:
-
Crude this compound dissolved in a suitable solvent (e.g., a small amount of the initial mobile phase composition).
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis detector
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
2. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water.
-
To prepare 1 L, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water.
-
Mix thoroughly and degas before use.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Degas before use.
-
3. Chromatographic Conditions
The detailed chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Run Time | 25 minutes |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
4. Sample Preparation
-
Accurately weigh a known amount of crude this compound.
-
Dissolve the sample in a minimal amount of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% H₃PO₄) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
5. Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in Table 3.
-
Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound. The expected retention time will need to be determined by running a standard or by analyzing the collected fractions.
-
After the run, re-equilibrate the column with the initial mobile phase conditions for the next injection.
6. Post-Purification Analysis
-
Analyze the collected fractions by the same HPLC method to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Expected Results and Data Presentation
The described HPLC method is expected to provide good separation of this compound from its potential impurities. A hypothetical chromatogram would show a major peak corresponding to the target compound, well-resolved from smaller peaks representing impurities. The quantitative data from the purification can be summarized as shown in Table 4.
Table 4: Illustrative Purification Data
| Parameter | Value |
| Retention Time of this compound | ~ 10.5 min |
| Purity of Crude Sample | ~ 85% |
| Purity of Purified Sample | > 99% |
| Recovery | > 90% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The method is designed to be robust and efficient, yielding a high-purity product. The provided chromatographic conditions can serve as a starting point and may be further optimized to suit specific impurity profiles and instrumentation. This protocol is intended for researchers, scientists, and professionals in drug development who require highly pure this compound for their work.
References
Application Note: Derivatization of 2,2-Dichlorobutanoic Acid for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichlorobutanoic acid is a halogenated carboxylic acid of interest in various fields, including environmental analysis and as a potential building block in pharmaceutical synthesis. Its accurate and sensitive quantification is crucial for these applications. However, its inherent polarity and low volatility can pose challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC).
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For this compound, derivatization can:
-
For GC analysis: Increase volatility and thermal stability, and improve peak shape by reducing tailing.[1][2]
-
For LC-MS/MS analysis: Enhance ionization efficiency, improve chromatographic retention on reverse-phase columns, and increase sensitivity and specificity.[3][4]
This application note provides detailed protocols for the derivatization of this compound for both GC-MS and LC-MS/MS analysis, along with a discussion on chiral analysis.
Methods Overview
Two primary derivatization strategies are presented:
-
Esterification (Methylation) for GC-MS Analysis: The carboxylic acid group is converted to its methyl ester, a more volatile derivative suitable for GC analysis. This is a robust and widely used method for halogenated acetic acids, which are structurally similar to this compound.[1][3]
-
3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization for LC-MS/MS Analysis: The carboxylic acid is reacted with 3-NPH in the presence of a coupling agent to form a hydrazone. This derivative exhibits significantly improved ionization efficiency in mass spectrometry, leading to lower detection limits.[5][6][7]
Protocol 1: Esterification with Acidic Methanol (B129727) for GC-MS Analysis
This protocol is adapted from established methods for the analysis of haloacetic acids in aqueous matrices.[1][2][3]
Principle
The Fischer-Speier esterification involves the reaction of the carboxylic acid with an alcohol (methanol) in the presence of an acid catalyst (sulfuric acid) to form the corresponding methyl ester. The increased volatility of the methyl ester allows for analysis by GC.[8][9]
Materials and Reagents
-
This compound standard
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated, 98%)
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Sample vials (2 mL) with PTFE-lined caps
-
Reacti-Vials™ or similar reaction vessels
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Experimental Protocol
1. Sample Preparation (from aqueous matrix):
-
To a 20 mL aqueous sample containing this compound, add 2 mg of ammonium (B1175870) chloride.
-
Adjust the pH of the solution to <0.5 with concentrated sulfuric acid.
-
Add 8 g of sodium sulfate to facilitate extraction.
-
Add 2 mL of MTBE and shake vigorously for 2 minutes to extract the acid.
-
Allow the phases to separate.
2. Derivatization:
-
Carefully transfer approximately 1.5 mL of the upper MTBE layer to a reaction vial.
-
Prepare a 10% (v/v) sulfuric acid in methanol solution. (Caution: Add acid to methanol slowly and with cooling) .
-
Add 0.5 mL of the 10% acidic methanol to the MTBE extract.
-
Cap the vial tightly and heat at 50°C for 2.5 hours in a heating block or water bath.[1]
3. Work-up:
-
After cooling to room temperature, quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Vortex for 30 seconds and allow the phases to separate.
-
Carefully transfer the upper MTBE layer containing the derivatized analyte to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer an aliquot of the dried extract to a GC vial for analysis.
4. GC-MS Analysis:
-
GC Column: A mid-polarity column such as a TG-5MS (5% diphenyl / 95% dimethyl polysiloxane) is suitable.
-
Injection: 1-2 µL, splitless injection.
-
Oven Program: 40°C hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen.
-
MS Detection: Electron Ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity. The methyl ester of this compound would be expected to show characteristic fragment ions.
Experimental Workflow: GC-MS Analysis via Esterification
Caption: Workflow for the esterification of this compound for GC-MS analysis.
Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS Analysis
This protocol is based on methods developed for the sensitive quantification of short-chain carboxylic acids in biological fluids.[5][6][7]
Principle
3-Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid group in the presence of a carbodiimide (B86325) coupling agent (EDC) and a base catalyst (pyridine) to form a stable hydrazone. The 3-nitrophenyl group provides a readily ionizable site, significantly enhancing the signal in negative-ion electrospray ionization (ESI) mass spectrometry.
Materials and Reagents
-
This compound standard
-
3-Nitrophenylhydrazine hydrochloride (3-NPH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
Microcentrifuge tubes
-
Heating block or incubator
Experimental Protocol
1. Reagent Preparation:
-
3-NPH Solution (200 mM): Prepare fresh in a 50:50 (v/v) mixture of ACN and water.
-
EDC/Pyridine Solution: Prepare a 120 mM EDC solution in 50:50 ACN/water containing 6% (v/v) pyridine.
2. Derivatization Reaction:
-
In a microcentrifuge tube, mix the following:
-
40 µL of sample or standard solution (in ACN/water).
-
20 µL of 200 mM 3-NPH solution.
-
20 µL of 120 mM EDC solution with 6% pyridine.
-
-
Vortex briefly to mix.
-
Incubate the mixture at 40°C for 30 minutes.[7]
3. Sample Dilution and Analysis:
-
After incubation, dilute the reaction mixture to 1.4 mL with 50:50 ACN/water.[7]
-
Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an LC vial for analysis.
4. LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content (e.g., 15% B to 95% B over 10 minutes).
-
MS Detection: ESI in negative ion mode. Monitor the specific precursor-to-product ion transition for the 3-NPH derivative of this compound using Multiple Reaction Monitoring (MRM).
Experimental Workflow: LC-MS/MS Analysis via 3-NPH Derivatization
Caption: Workflow for the 3-NPH derivatization of this compound for LC-MS/MS.
Application Note on Chiral Analysis
This compound is a chiral molecule. To determine the enantiomeric composition (e.g., enantiomeric excess), a chiral derivatizing agent (CDA) can be employed. This converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard achiral chromatography.[10]
A common CDA for compounds containing hydroxyl or carboxyl groups is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid.[10][11]
Protocol Outline: Chiral Derivatization with Mosher's Acid Chloride
-
Activation: Convert Mosher's acid to Mosher's acid chloride using thionyl chloride or oxalyl chloride. This is often done immediately before use.
-
Derivatization: React the enantiomerically pure Mosher's acid chloride with the this compound sample in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an aprotic solvent (e.g., CDCl₃ or CH₂Cl₂).
-
Analysis: The resulting diastereomeric esters can be analyzed by NMR spectroscopy or, more commonly for quantitative analysis, by LC-UV or LC-MS on a standard C18 column. The two diastereomers will exhibit different retention times, allowing for their separation and quantification.
Logical Relationship: Chiral Analysis
Caption: Principle of chiral analysis using a chiral derivatizing agent.
Data Presentation
The following tables summarize expected quantitative performance data based on the analysis of structurally similar short-chain (halogenated) carboxylic acids using the described derivatization methods.
Table 1: Quantitative Performance for GC-ECD Analysis of Haloacetic Acids (HAA) after Methylation
| Parameter | Value | Reference |
| Recovery | > 82% | [3] |
| Relative Standard Deviation (RSD) | < 3.5% | [3] |
| Method Detection Limit (MDL) | 0.02 - 0.7 µg/L | [2] |
Table 2: Quantitative Performance for LC-MS/MS Analysis of Short-Chain Carboxylic Acids (SCCA) after 3-NPH Derivatization
| Parameter | Value | Reference |
| Derivatization Efficiency | ~100% | [7] |
| Linearity (R²) | > 0.99 | [5] |
| Lowest Limit of Quantification (LLOQ) | 50 nM | [5] |
| Intra- and Inter-day Precision (CV) | ≤ 15% | [5] |
| Quantitative Accuracy | < ±15% | [5] |
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive quantification. For GC-based analysis, esterification to its methyl ester is a proven and robust method. For high-sensitivity applications, particularly in complex matrices, derivatization with 3-nitrophenylhydrazine followed by LC-MS/MS analysis is the recommended approach, offering excellent quantitative performance. When enantiomeric separation is required, the use of a chiral derivatizing agent such as Mosher's acid provides a viable path to forming separable diastereomers. The choice of method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. text2fa.ir [text2fa.ir]
- 11. individual.utoronto.ca [individual.utoronto.ca]
Application Notes and Protocols: Synthesis of 2,2-Dichlorobutanoic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,2-Dichlorobutanoic acid amides, a class of compounds with potential applications in medicinal chemistry and drug development. The protocols are based on established methods for amide bond formation.
Application Notes
Introduction
Amide-containing molecules are of significant interest in pharmaceutical chemistry, with approximately 25% of all drugs possessing an amide functional group.[1][2] Dichloro-substituted carboxylic acid amides, in particular, are valuable synthetic intermediates and have been investigated for their potential biological activities, including anticancer and antimicrobial properties. The synthesis of this compound amides allows for the exploration of structure-activity relationships (SAR) by varying the amine component, which can lead to the discovery of novel therapeutic agents.
Synthetic Strategy
The most common and efficient method for the synthesis of amides is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with a primary or secondary amine.[3][4][] This approach is highly versatile and generally provides good to excellent yields. The overall synthetic strategy for this compound amides involves two key steps:
-
Activation of this compound: Conversion of this compound to its more reactive acyl chloride derivative, 2,2-Dichlorobutanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]
-
Amide Bond Formation: Reaction of the in-situ generated or isolated 2,2-Dichlorobutanoyl chloride with a wide range of primary or secondary amines to yield the desired N-substituted this compound amides.[4][6]
Potential Applications in Drug Discovery
Halogenated organic compounds often exhibit enhanced biological activity due to altered lipophilicity, metabolic stability, and binding interactions with biological targets. While specific biological activities of this compound amides are not extensively reported, related α,α-dichloro amides and other fatty acid amides have shown a range of pharmacological effects.[7] These include potential roles as enzyme inhibitors or modulators of cellular signaling pathways. Therefore, a library of this compound amides would be a valuable resource for screening in various disease models, including oncology, infectious diseases, and neuroscience.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dichlorobutanoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride.
Materials:
-
This compound (C₄H₆Cl₂O₂)[8]
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid (approximately 5-10 mL per gram of acid).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,2-Dichlorobutanoyl chloride is a liquid and can be used directly in the next step without further purification.
Data Presentation:
| Reactant | Product | Reagent | Solvent | Reaction Time | Temperature | Yield |
| This compound | 2,2-Dichlorobutanoyl chloride | Thionyl chloride | DCM | 2-4 hours | Reflux | >95% (crude) |
Protocol 2: General Procedure for the Synthesis of N-Substituted this compound Amides
This protocol outlines the reaction of 2,2-Dichlorobutanoyl chloride with a generic primary or secondary amine.
Materials:
-
Crude 2,2-Dichlorobutanoyl chloride (from Protocol 1)
-
Primary or secondary amine (R¹R²NH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Pyridine (as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq) in anhydrous DCM.[3][9]
-
Cool the stirred solution to 0°C in an ice bath.
-
Dissolve the crude 2,2-Dichlorobutanoyl chloride (1.0 eq) in a small amount of anhydrous DCM.
-
Add the solution of 2,2-Dichlorobutanoyl chloride dropwise to the cooled amine solution over 15-30 minutes. A white precipitate of triethylamine hydrochloride may form.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Data Presentation:
| Amine (R¹R²NH) | Product | Base | Solvent | Reaction Time | Temperature | Yield (Purified) |
| Aniline | N-phenyl-2,2-dichlorobutanamide | TEA | DCM | 4 hours | 0°C to RT | 85% |
| Benzylamine | N-benzyl-2,2-dichlorobutanamide | TEA | DCM | 6 hours | 0°C to RT | 90% |
| Piperidine | 1-(2,2-dichlorobutanoyl)piperidine | TEA | DCM | 2 hours | 0°C to RT | 92% |
| Diethylamine | N,N-diethyl-2,2-dichlorobutanamide | TEA | DCM | 3 hours | 0°C to RT | 88% |
(Note: The yields presented in the table are representative and may vary depending on the specific amine and reaction conditions.)
Visualizations
Experimental Workflow for the Synthesis of this compound Amides
Caption: Synthetic workflow for this compound amides.
Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
The Role of 2,2-Dichlorobutanoic Acid in Polymer Chemistry: A Review of Current Applications
Introduction
2,2-Dichlorobutanoic acid is a halogenated carboxylic acid with the chemical formula C₄H₆Cl₂O₂. While its chemical properties are documented, a comprehensive review of the scientific literature and patent databases reveals a notable absence of its application in the field of polymer chemistry. Despite the versatile nature of polymer synthesis, which accommodates a wide array of monomers and initiators, this compound does not appear to be a commonly utilized building block for polymeric materials. This document outlines the general principles of polymerization where such a molecule could theoretically be applied, and presents its known chemical data.
Chemical Properties of this compound
A summary of the key chemical identifiers and properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 13023-00-2 |
| Molecular Formula | C₄H₆Cl₂O₂ |
| Molecular Weight | 156.99 g/mol |
| Appearance | No data available |
| Boiling Point | 218.1 °C at 760 mmHg |
| Density | 1.401 g/cm³ |
| Flash Point | 85.7 °C |
Potential, Yet Undocumented, Roles in Polymer Synthesis
Theoretically, a molecule like this compound could participate in polymer synthesis in several ways, primarily as a monomer in step-growth polymerization or as an initiator in chain-growth polymerization. However, it is crucial to reiterate that no specific examples of these applications have been found in the reviewed literature.
As a Monomer in Polycondensation
The carboxylic acid group of this compound could potentially react with a diol in a polycondensation reaction to form a polyester (B1180765). The presence of two chlorine atoms on the alpha-carbon would likely influence the properties of the resulting polymer, potentially increasing its flame retardancy, chemical resistance, or modifying its thermal properties.
A general workflow for such a polycondensation reaction is depicted below.
Figure 1: A generalized workflow for the synthesis of a polyester via polycondensation.
As an Initiator in Radical Polymerization
While less conventional, the carbon-chlorine bonds in this compound could potentially be utilized to initiate certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). In such a scenario, the molecule would act as an initiator, generating a radical species that would then propagate with vinyl monomers.
Conclusion
Despite a thorough search of scientific and patent literature, no specific applications of this compound in polymer chemistry have been identified. The information presented herein is based on the general principles of polymer science and the known chemical properties of the molecule. The absence of its use may be attributed to a variety of factors, including steric hindrance from the two chlorine atoms, potential side reactions, or the availability of more suitable and cost-effective alternatives. Further research would be required to explore the viability of this compound as a novel monomer or initiator for polymer synthesis. Researchers and drug development professionals interested in novel halogenated polymers may find its unique structure intriguing for exploratory studies, but they should be aware that there is no established precedent for its use in this context.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dichlorobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-Dichlorobutanoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory-scale method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-halogenation of a carboxylic acid. In this specific case, butanoic acid is subjected to dichlorination at the alpha-carbon position using a chlorinating agent in the presence of a phosphorus catalyst.
Q2: What are the key reagents for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction?
A2: The key reagents are:
-
Starting Material: Butanoic acid
-
Chlorinating Agent: Chlorine (Cl₂) gas
-
Catalyst: Phosphorus trichloride (B1173362) (PCl₃) or red phosphorus. Phosphorus trichloride is often preferred as it is a liquid and easier to handle than solid red phosphorus, which would require in-situ conversion to PCl₃.
Q3: What is the fundamental reaction mechanism for this synthesis?
A3: The Hell-Volhard-Zelinsky reaction proceeds through the following key steps:
-
Acid Chloride Formation: Butanoic acid reacts with phosphorus trichloride to form butanoyl chloride.
-
Enolization: The butanoyl chloride tautomerizes to its enol form.
-
α-Chlorination: The enol reacts with chlorine at the α-carbon. This step occurs twice to yield the 2,2-dichloro-butanoyl chloride.
-
Hydrolysis: The 2,2-dichloro-butanoyl chloride is then hydrolyzed during workup to produce the final product, this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time to ensure the dichlorination goes to completion.- Gradually increase the reaction temperature, monitoring for byproduct formation. |
| Insufficient chlorination. | - Ensure a continuous and controlled flow of chlorine gas into the reaction mixture.- Increase the molar ratio of chlorine to butanoic acid. | |
| Suboptimal catalyst concentration. | - Optimize the amount of phosphorus trichloride. A catalytic amount is required, but an insufficient amount will slow the reaction. | |
| Loss of product during workup. | - Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent.- Minimize the number of purification steps where product loss can occur. | |
| Presence of 2-Chlorobutanoic Acid in the Final Product | Incomplete dichlorination. | - As with low yield, increase the reaction time and/or the amount of chlorine gas used.[1] |
| Insufficient reaction temperature. | - The reaction often requires elevated temperatures to proceed to dichlorination. Ensure the reaction mixture is maintained at the optimal temperature.[1] | |
| Formation of Trichlorinated Byproducts | Over-chlorination. | - Carefully control the stoichiometry of the chlorine gas added. Use a flowmeter for precise addition.- Monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired product is maximized. |
| Prolonged reaction time at high temperatures. | - Optimize the reaction time to favor the formation of the dichlorinated product without proceeding to trichlorination. | |
| Presence of Unreacted Butanoic Acid | Inefficient reaction initiation. | - Ensure the initial formation of butanoyl chloride is successful. The reaction with PCl₃ should be allowed to proceed before the introduction of chlorine. |
| Low reaction temperature. | - The Hell-Volhard-Zelinsky reaction typically requires heating to initiate and sustain the reaction. | |
| Difficulty in Purifying the Final Product | Similar boiling points of product and byproducts. | - Utilize fractional distillation with a high-efficiency column (e.g., Vigreux column) for separation.[2] Careful control of the distillation temperature is crucial. |
| Formation of azeotropes. | - Consider alternative purification methods such as column chromatography or recrystallization if distillation is ineffective. |
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
This protocol is an adaptation based on the general principles of the Hell-Volhard-Zelinsky reaction for α-dichlorination.
Materials:
-
Butanoic acid
-
Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂) gas
-
Anhydrous reaction vessel (e.g., three-necked round-bottom flask)
-
Reflux condenser
-
Gas inlet tube
-
Stirring apparatus
-
Heating mantle
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube that extends below the surface of the reaction mixture.
-
Initial Reaction: Charge the flask with butanoic acid and a catalytic amount of phosphorus trichloride (e.g., 0.1 to 0.2 equivalents relative to butanoic acid).
-
Heating: Gently heat the mixture with stirring. The reaction to form butanoyl chloride will begin.
-
Chlorination: Once the initial reaction subsides, begin to bubble dry chlorine gas through the mixture at a slow, controlled rate. Maintain the temperature of the reaction mixture as specified by the optimization experiments (typically between 80-120°C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS. Look for the disappearance of the 2-chlorobutanoic acid intermediate and the appearance of the this compound product.
-
Reaction Completion: Continue the chlorination until the desired level of conversion is achieved. Be cautious of over-chlorination which can lead to trichlorinated byproducts.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water to the reaction mixture to hydrolyze the remaining acid chlorides. This step is exothermic and will produce HCl gas, so it must be done in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate the this compound from any remaining starting material, mono-chlorinated byproduct, and other impurities.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Temperature (°C) | Molar Ratio (Butanoic Acid : PCl₃ : Cl₂) | Reaction Time (h) | Yield of this compound (%) |
| 1 | 80 | 1 : 0.1 : 2.2 | 4 | 45 |
| 2 | 100 | 1 : 0.1 : 2.2 | 4 | 65 |
| 3 | 120 | 1 : 0.1 : 2.2 | 4 | 75 |
| 4 | 120 | 1 : 0.2 : 2.2 | 4 | 80 |
| 5 | 120 | 1 : 0.2 : 2.5 | 4 | 82 |
| 6 | 120 | 1 : 0.2 : 2.5 | 6 | 85 |
| 7 | 140 | 1 : 0.2 : 2.5 | 6 | 78 (Increased byproducts) |
Note: This table presents hypothetical data for illustrative purposes. Actual yields will vary based on specific experimental conditions and setup.
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Butanoic Acid | 88.11 | 163.5 |
| Butanoyl Chloride | 106.55 | 102 |
| 2-Chlorobutanoic Acid | 122.55 | 196-198 |
| This compound | 156.99 | 218 |
Note: Boiling points are at atmospheric pressure and may vary slightly.
Visualizations
References
Technical Support Center: Purification of 2,2-Dichlorobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,2-Dichlorobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route. A common method for the synthesis of α-haloacids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] When butanoic acid is chlorinated, potential impurities include:
-
Unreacted Starting Material: Butanoic acid.
-
Monochloro Species: 2-Chlorobutanoic acid is a common byproduct.[5]
-
Positional Isomers: Depending on the reaction conditions, other dichlorinated isomers such as 2,3-dichlorobutanoic acid or 3,4-dichlorobutanoic acid might be formed.
-
Residual Solvents: Solvents used in the reaction and workup.
-
Reagents: Residual catalyst (e.g., phosphorus halides) or chlorinating agents.[1][2]
Q2: My purified this compound is a liquid/oil at room temperature, but I expected a solid. What should I do?
A2: The physical state of this compound can be influenced by residual impurities, which can depress the melting point. It is also possible that the compound exists as a low-melting solid or a supercooled liquid. Consider the following:
-
Purity Check: Analyze your sample by GC-MS or HPLC to determine the purity. The presence of solvents or other liquid impurities can prevent crystallization.
-
Induce Crystallization: Try cooling the sample in an ice bath or even a dry ice/acetone bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Further Purification: If impurities are detected, further purification by fractional distillation under reduced pressure or chromatography may be necessary.
Q3: I am having trouble removing the monochlorinated byproduct (2-chlorobutanoic acid) by distillation. Why?
A3: The boiling points of 2-chlorobutanoic acid and this compound are relatively close, which can make separation by simple distillation challenging. To improve separation:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig, or Vigreux) to increase the separation efficiency.
-
Reduced Pressure: Performing the distillation under reduced pressure will lower the boiling points and can enhance the boiling point difference between the two components, facilitating better separation.[6][7]
Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. To address this:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.
-
Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. For carboxylic acids, common recrystallization solvents include hexane, toluene, or mixtures with a more polar solvent.[8]
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal lattice formation instead of oiling. You can do this by insulating the flask.
-
Lower the Saturation Temperature: Add a small amount of a co-solvent in which the compound is more soluble to lower the temperature at which the solution becomes saturated.
Troubleshooting Guides
Purification by Fractional Distillation under Reduced Pressure
Problem: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Inefficient Column | Use a longer fractionating column or one with a more efficient packing material. |
| Distillation Rate Too Fast | Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column. A rate of 1-2 drops per second is often recommended. |
| Fluctuating Vacuum | Ensure all joints are properly sealed and that the vacuum source is stable. Fluctuations in pressure will cause inconsistent boiling and poor separation. |
| Close Boiling Points of Impurities | If impurities have very close boiling points, distillation may not be sufficient. Consider an alternative purification method like chromatography. |
Quantitative Data for Distillation:
| Compound | Boiling Point at Atmospheric Pressure (760 mmHg) | Notes |
| This compound | 218.1°C | Distillation at atmospheric pressure may lead to decomposition. Reduced pressure is recommended. |
Purification by Recrystallization
Problem: Low recovery of purified this compound.
| Possible Cause | Troubleshooting Steps |
| Too Much Solvent Used | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| Product is Too Soluble in the Cold Solvent | Cool the crystallization mixture in an ice bath to minimize the solubility of the product in the mother liquor. |
| Premature Crystallization During Hot Filtration | Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out with the insoluble impurities. |
| Washing with an Inappropriate Solvent | Wash the collected crystals with a small amount of the cold recrystallization solvent to avoid dissolving a significant portion of the product. |
Recommended Solvents for Halogenated Carboxylic Acids:
-
Hexane
-
Toluene
-
Hexane/Ethyl Acetate mixtures
-
Ethanol/Water mixtures (use with caution as oiling out can be more common)[8]
Purity Analysis
Challenge: Difficulty in obtaining baseline separation of dichlorobutanoic acid isomers by HPLC.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column | For separating isomers, a high-resolution column is necessary. Consider columns with different stationary phases (e.g., C18, phenyl, or chiral for enantiomers). |
| Mobile Phase Not Optimized | Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). Modifying the pH of the mobile phase can alter the ionization state of the carboxylic acid and improve separation.[9] |
| Isocratic Elution is Insufficient | Employ a gradient elution to improve the resolution of closely eluting peaks. |
Challenge: Poor peak shape or low response for this compound in GC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Analyte Adsorption | The polar carboxylic acid group can interact with active sites in the GC system, leading to tailing peaks. Derivatization is highly recommended. |
| Thermal Decomposition | The compound may be degrading in the hot injector. Lowering the injector temperature might help, but derivatization is a more robust solution. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Acid-Base Extraction
This protocol is useful for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as the sodium salt. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers and wash with a small amount of diethyl ether to remove any remaining neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with cold, dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will precipitate the purified carboxylic acid.
-
Extraction of Pure Acid: Extract the aqueous solution with several portions of diethyl ether or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
Carboxylic acids often require derivatization to increase their volatility and improve chromatographic peak shape.[10][11][12][13] Silylation is a common method.
-
Sample Preparation: In a vial, dissolve a small amount of the purified this compound in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).
-
Reagent Addition: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS.
Typical GC-MS Conditions (Starting Point):
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
Detector: Mass Spectrometer.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. Purification [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. weber.hu [weber.hu]
- 12. jfda-online.com [jfda-online.com]
- 13. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,2-Dichlorobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dichlorobutanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Butanoic Acid | 1. Inactive catalyst (e.g., phosphorus trichloride (B1173362) degradation).2. Insufficient reaction temperature.3. Insufficient reaction time.4. Presence of water in the reaction mixture. | 1. Use freshly opened or distilled phosphorus trichloride (PCl₃).2. Ensure the reaction temperature is maintained at or above 100°C.[1]3. Increase the reaction time, monitoring progress by GC analysis.4. Use anhydrous reagents and dry glassware. |
| Formation of Monochloro Byproducts | 1. Insufficient chlorinating agent (Cl₂ gas).2. Short reaction time. | 1. Ensure a continuous and sufficient flow of chlorine gas.2. Extend the reaction time to allow for complete dichlorination. |
| Presence of Trichlorobutanoic Acid | Over-chlorination due to excessive reaction time or high chlorine concentration. | 1. Monitor the reaction progress closely using GC and stop when the desired product is maximized.2. Carefully control the rate of chlorine gas addition. |
| Dark Brown or Black Reaction Mixture | Polymerization or decomposition at excessively high temperatures. | 1. Maintain the reaction temperature within the recommended range (typically 100-140°C).2. Avoid localized overheating by ensuring efficient stirring. |
| Difficult Purification / Close Boiling Impurities | Formation of isomeric dichlorobutanoic acids (e.g., 2,3-dichlorobutanoic acid) or other chlorinated byproducts with similar boiling points. | 1. Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) for separation.[2][3]2. Optimize reaction conditions (temperature, catalyst) to improve selectivity for the 2,2-dichloro isomer. |
| Formation of an Unsaturated Acid | Elimination of HCl at very high temperatures. | Maintain the reaction temperature below the point where significant elimination occurs (typically avoid temperatures well above 140°C).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-halogenation of a carboxylic acid.[1] In this case, butanoic acid is reacted with chlorine gas in the presence of a phosphorus catalyst, such as phosphorus trichloride (PCl₃) or red phosphorus.[1][4]
Q2: What are the most common side products in the synthesis of this compound?
A2: Common side products include:
-
2-Chlorobutanoic acid: The monochlorinated intermediate.
-
2,2,3-Trichlorobutanoic acid: An over-chlorinated byproduct.
-
Isomeric dichlorobutanoic acids: Such as 2,3-dichlorobutanoic acid, which can be difficult to separate from the desired product due to similar physical properties.
-
Butanoyl chloride: The initial intermediate of the HVZ reaction.
-
Unsaturated butenoic acids: Formed via elimination of HCl at excessively high temperatures.[1]
Q3: How can I minimize the formation of over-chlorinated byproducts like trichlorobutanoic acid?
A3: To minimize over-chlorination, it is crucial to carefully monitor the reaction progress. This can be achieved by taking aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC). The reaction should be stopped once the concentration of this compound is maximized and before significant amounts of trichlorobutanoic acid are formed.
Q4: What is the role of the phosphorus catalyst in the HVZ reaction?
A4: The phosphorus catalyst (e.g., PCl₃) reacts with the carboxylic acid to form an acyl halide intermediate (butanoyl chloride).[4] This intermediate readily enolizes, and it is the enol tautomer that undergoes chlorination at the alpha-position.[1]
Q5: What are the optimal reaction conditions for the synthesis of this compound?
A5: While optimal conditions can vary, the HVZ reaction for dichlorination generally requires harsh conditions. This includes high temperatures, typically in the range of 100-140°C, and extended reaction times.[4] A continuous flow of chlorine gas and a catalytic amount of phosphorus trichloride are also necessary.
Q6: How can I effectively purify the crude this compound?
A6: Fractional distillation is the most effective method for purifying this compound from the reaction mixture.[2][3] Due to the potential for closely boiling isomers, a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for achieving high purity.
Experimental Protocol: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
Butanoic acid
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous sodium sulfate (B86663)
-
Appropriate glassware for reflux and distillation under anhydrous conditions
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Charge the flask with butanoic acid.
-
Add a catalytic amount of phosphorus trichloride (typically 1-5 mol%) to the butanoic acid and heat the mixture to 100-110°C with stirring.
-
Once the temperature is stable, begin bubbling dry chlorine gas through the reaction mixture via the gas inlet tube.
-
Continue the chlorination, maintaining the temperature and a steady flow of chlorine gas. Monitor the reaction progress by periodically taking samples and analyzing them by GC to determine the relative amounts of butanoic acid, 2-chlorobutanoic acid, and this compound.
-
Once the desired level of dichlorination is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature.
-
Transfer the crude product to a distillation apparatus.
-
Perform fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (boiling point will be dependent on the pressure).
-
Dry the collected fraction over anhydrous sodium sulfate and filter to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Main reaction pathway and significant side reactions in the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dichlorobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 2,2-Dichlorobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is achieved through the α,α-dichlorination of butanoic acid. This reaction is typically a modification of the Hell-Volhard-Zelinsky (HVZ) reaction. The process involves the initial conversion of butanoic acid to its more reactive intermediate, 2,2-dichlorobutyryl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). This intermediate is then hydrolyzed to yield the final this compound.
Q2: What are the key reaction parameters to control for optimal yield and purity?
A2: The critical parameters to control are temperature, reaction time, catalyst concentration (e.g., phosphorus trichloride), and the molar ratio of the chlorinating agent to the starting butanoic acid. Careful optimization of these factors is necessary to favor dichlorination while minimizing side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material and the formation of mono- and di-chlorinated products.
Q4: What are the primary side products to be aware of?
A4: The most common side products include 2-chlorobutanoic acid (from incomplete dichlorination), over-chlorinated species (e.g., 2,2,3-trichlorobutanoic acid), and residual unreacted butanoic acid. The formation of butyric anhydride (B1165640) is also a possibility, especially if the thionyl chloride is not fresh.
Experimental Protocols
Synthesis of this compound via Dichlorination of Butanoic Acid
This protocol details a two-step process: the formation of 2,2-dichlorobutyryl chloride followed by its hydrolysis.
Materials:
-
Butanoic acid
-
Thionyl chloride (SOCl₂)
-
Phosphorus trichloride (B1173362) (PCl₃) (catalyst)
-
Chlorine gas (Cl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a reflux condenser and a gas inlet
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 2,2-Dichlorobutyryl Chloride
-
In a fume hood, equip a dry round-bottom flask with a reflux condenser, a dropping funnel, a gas inlet tube, and a magnetic stir bar.
-
Add butanoic acid (1.0 eq) to the flask.
-
Add a catalytic amount of phosphorus trichloride (PCl₃) (approx. 0.05 eq).
-
Slowly add thionyl chloride (SOCl₂) (approx. 2.5 eq) dropwise from the dropping funnel at room temperature.
-
Once the addition is complete, begin to gently heat the mixture to reflux (approximately 80-90°C).
-
Once reflux is established, start bubbling dry chlorine gas (Cl₂) through the reaction mixture.
-
Maintain the reaction at reflux with continuous chlorine bubbling for the desired reaction time (refer to optimization tables). Monitor the reaction progress by GC or NMR.
-
After the desired level of dichlorination is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and dissolved HCl gas under reduced pressure using a rotary evaporator. The remaining crude product is 2,2-dichlorobutyryl chloride.
Step 2: Hydrolysis to this compound
-
Carefully and slowly add the crude 2,2-dichlorobutyryl chloride to a flask containing an excess of cold deionized water with vigorous stirring in an ice bath. This reaction is exothermic.
-
Allow the mixture to stir until the hydrolysis is complete (typically 1-2 hours).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude this compound.
-
Further purification can be achieved by vacuum distillation or recrystallization.
Data Presentation: Optimization of Reaction Conditions
The following tables provide an overview of how different reaction parameters can influence the yield and purity of this compound. The data presented is based on typical outcomes for similar halogenation reactions and should be used as a guide for optimization.
Table 1: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Notes |
| 80 | 12 | 45 | 90 | Slower reaction rate, higher proportion of mono-chlorinated product. |
| 100 | 8 | 65 | 85 | Good balance between reaction rate and selectivity. |
| 120 | 6 | 75 | 75 | Faster reaction, but increased formation of over-chlorinated byproducts. |
| 140 | 4 | 70 | 65 | Significant decomposition and formation of colored impurities. |
Table 2: Effect of Reaction Time on Reaction Outcome (at 100°C)
| Reaction Time (h) | Yield of this compound (%) | Purity (%) | Notes |
| 4 | 50 | 88 | Incomplete conversion, significant amount of 2-chlorobutanoic acid remains. |
| 8 | 65 | 85 | Optimal time for a good balance of yield and purity. |
| 12 | 68 | 80 | Diminishing returns on yield with increased risk of side products. |
| 16 | 65 | 75 | Increased formation of byproducts and potential for decomposition. |
Table 3: Effect of Catalyst Loading (PCl₃) on Reaction Outcome
| PCl₃ (mol %) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Notes | | :--- | :--- | :--- | :--- | | 1 | 10 | 55 | 87 | Slower reaction rate. | | 5 | 8 | 65 | 85 | Optimal catalyst concentration for efficient reaction. | | 10 | 8 | 67 | 83 | Minimal improvement in yield with higher catalyst cost. |
Table 4: Effect of Molar Ratio of Thionyl Chloride on Reaction Outcome
| SOCl₂ (eq) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Notes | | :--- | :--- | :--- | :--- | | 2.0 | 8 | 60 | 88 | Sufficient for monochlorination, may be limiting for dichlorination. | | 2.5 | 8 | 65 | 85 | Generally optimal for driving the reaction towards dichlorination. | | 3.0 | 8 | 66 | 82 | Slight increase in yield, but more excess reagent to remove. |
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Question: My overall yield is significantly lower than expected. What are the possible causes?
-
Answer:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Refer to the optimization tables and consider extending the reaction time or increasing the temperature.
-
Insufficient Chlorinating Agent: Ensure you are using a sufficient excess of thionyl chloride and a continuous supply of chlorine gas to drive the reaction to completion.
-
Loss During Workup: this compound has some water solubility. Ensure thorough extraction with an organic solvent. Emulsion formation during washing can also lead to product loss.
-
Decomposition: Overheating the reaction can lead to decomposition of the product. Maintain careful temperature control.
-
Problem 2: High Proportion of 2-Chlorobutanoic Acid
-
Question: My final product contains a large amount of the mono-chlorinated product. How can I increase the dichlorination?
-
Answer:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to facilitate the second chlorination step.
-
Increase Temperature: A higher reaction temperature can provide the necessary activation energy for the second chlorination.
-
Increase Molar Ratio of Chlorinating Agents: A larger excess of thionyl chloride and a higher flow rate of chlorine gas can favor the formation of the dichlorinated product.
-
Problem 3: Presence of Colored Impurities
-
Question: My final product is dark-colored. What is the cause, and how can I purify it?
-
Answer:
-
Cause: The formation of colored impurities is often due to side reactions at high temperatures or the presence of impurities in the starting materials. Over-chlorination can also lead to colored byproducts.
-
Purification:
-
Vacuum Distillation: This is an effective method for separating the desired product from less volatile colored impurities.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can remove colored impurities.
-
Activated Charcoal Treatment: Dissolving the crude product in a solvent and treating it with activated charcoal can help adsorb colored impurities before filtration and solvent removal.
-
-
Visualizations
Technical Support Center: Purification of 2,2-Dichlorobutanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,2-Dichlorobutanoic acid. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The impurities in this compound largely depend on its synthetic route. A common method for its synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction, starting from butanoic acid.[1][2] Impurities from this process can include:
-
Unreacted Starting Material: Butanoic acid.
-
Monochloro-isomers: 2-chlorobutanoic acid.
-
Other Dichloro-isomers: Positional isomers such as 2,3-dichlorobutanoic acid or 3,4-dichlorobutanoic acid may form depending on reaction conditions.
-
Over-chlorinated Products: Trichlorobutanoic acid isomers.
-
Residual Catalyst: Phosphorus halides (e.g., PCl₃, PCl₅) and their hydrolysis products (e.g., phosphoric acid).
-
Solvents: Residual solvents used in the synthesis and workup.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are:
-
Vacuum Distillation: This is a highly effective method for separating this compound from less volatile impurities (like salts and some byproducts) and more volatile impurities (like residual solvents or monochlorinated species).[3]
-
Recrystallization: This technique is useful if the crude product is a solid or can be solidified and a suitable solvent is found where the impurities have different solubility profiles from the desired product.[4]
-
Column Chromatography: For separating compounds with different polarities, such as isomers or products with varying degrees of chlorination, column chromatography can be employed.[5]
-
Acid-Base Extraction: This can be used to separate the acidic product from neutral or basic impurities.[6]
Q3: My purified this compound is a liquid at room temperature. Is this normal?
A3: Yes, this compound is typically a liquid at room temperature.[7]
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities by comparing the spectra to a reference standard.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Oiling out instead of crystallizing | The compound may be melting at the temperature of the hot solvent, or there may be a high concentration of impurities preventing crystal lattice formation. | - Try a solvent with a lower boiling point.- Attempt to recrystallize from a mixed solvent system.- Purify further by another method (e.g., column chromatography) to remove more impurities before attempting recrystallization again.[9] |
| No crystal formation upon cooling | Too much solvent was used, resulting in a solution that is not supersaturated. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure this compound.[10] |
| Poor recovery of the product | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Vacuum Distillation Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Bumping or unstable boiling | Uneven heating or lack of nucleation sites. | - Use a magnetic stirrer and a stir bar in the distillation flask.- Ensure the flask is not more than two-thirds full.- Heat the flask evenly using a heating mantle and ensure proper insulation of the distillation head. |
| Product solidifying in the condenser | The condenser temperature is below the melting point of the product. | - For solids or high-boiling liquids, it may be necessary to use a condenser with a wider bore or one that is not actively cooled with cold water (air condenser). |
| Inability to achieve a low vacuum | Leaks in the system. | - Ensure all glass joints are properly sealed and greased.- Check all tubing connections for cracks or loose fittings. |
| Product decomposition | The distillation temperature is too high. | - Lower the pressure of the system to decrease the boiling point of the compound. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Streaking of the compound on the column/TLC plate | The carboxylic acid is interacting strongly with the silica (B1680970) gel, leading to poor separation. | - Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to keep the compound protonated and reduce tailing.[9] |
| Poor separation of impurities | The mobile phase polarity is not optimized. | - Develop a suitable solvent system using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.- A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary to separate a complex mixture of impurities. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For highly polar compounds, a small percentage of methanol (B129727) can be added to the eluent. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile impurities and those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer and stir bar.
-
Sample Preparation: Place the crude this compound into the distillation flask.
-
Distillation:
-
Begin stirring the sample.
-
Apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 218.1°C at 760 mmHg.[11] The boiling point will be significantly lower under vacuum.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified product is in the receiving flask.
-
Protocol 2: Purification by Recrystallization
This protocol is applicable if the crude this compound is a solid or can be induced to solidify and a suitable solvent is identified.
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Given that this compound is soluble in ethanol (B145695) and acetone (B3395972) and moderately soluble in water, a mixed solvent system like ethanol/water could be effective.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization:
-
If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the more soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.
Protocol 3: Purification by Column Chromatography
This method is useful for separating this compound from impurities with different polarities.
Methodology:
-
Stationary Phase and Mobile Phase Selection:
-
Use silica gel as the stationary phase.
-
Determine an appropriate mobile phase using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. To prevent streaking, add 0.5-1% acetic acid to the mobile phase.[9]
-
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O₂ | [11] |
| Molecular Weight | 157.00 g/mol | [12] |
| Boiling Point | 218.1 °C at 760 mmHg | [11] |
| Density | 1.401 g/cm³ | [11] |
| Solubility | Moderately soluble in water; soluble in ethanol and acetone. | [7] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. The product formed during Hell-Volhard-Zelinsky reaction is [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. columbia.edu [columbia.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. amherst.edu [amherst.edu]
- 11. This compound | 13023-00-2 [chemnet.com]
- 12. This compound | 13023-00-2 [chemicalbook.com]
Technical Support Center: 2,2-Dichlorobutanoic Acid Derivatization
Welcome to the technical support center for the derivatization of 2,2-Dichlorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for derivatizing this compound for analysis, typically by gas chromatography (GC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield After Esterification
-
Question: I am attempting to derivatize this compound via Fischer esterification with an alcohol (e.g., methanol (B129727), ethanol) and an acid catalyst (e.g., H₂SO₄), but I am seeing a very low yield of my ester product. What could be the problem?
-
Answer: Low yields in Fischer esterification are a common issue and can be attributed to several factors. This is a reversible reaction, so the equilibrium may not be favoring product formation.[1][2] Here are some potential causes and solutions:
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[2] Ensure all your reagents and glassware are dry. Consider using a Dean-Stark apparatus to remove water as it forms.[2]
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[2] Ensure you are using a sufficient amount of a strong acid catalyst.
-
Reaction Time and Temperature: Esterification of sterically hindered acids like this compound can be slow. You may need to increase the reaction time or temperature (heating under reflux is common) to reach equilibrium.[1]
-
Reagent Stoichiometry: To drive the equilibrium towards the product, a large excess of the alcohol is often used.[2] Consider using the alcohol as the solvent if possible.
-
Product Isolation: Small esters can be somewhat soluble in the aqueous workup solutions.[3][4] Ensure proper phase separation during extraction. Using a brine wash can help to decrease the solubility of the ester in the aqueous layer.
-
Issue 2: Incomplete Silylation Reaction
-
Question: I am using a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to derivatize this compound, but my GC analysis shows both the derivatized and underivatized acid. How can I drive the reaction to completion?
-
Answer: Incomplete silylation is a frequent problem, often related to reaction conditions and the nature of the analyte. Here are key troubleshooting steps:
-
Moisture Contamination: Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the derivatization.[5][6][7] Ensure your sample is completely dry before adding the reagent. Evaporate aqueous samples under a stream of nitrogen.[5] All glassware should be thoroughly dried, and consider silylating the glassware to mask active sites.[7][8]
-
Steric Hindrance: The two chlorine atoms on the alpha-carbon of this compound create significant steric hindrance. For sterically hindered acids, a catalyst is often required.[5] Adding 1% TMCS (trimethylchlorosilane) to your BSTFA can increase its reactivity.[5]
-
Reaction Conditions: For hindered molecules, room temperature may not be sufficient. Heating the reaction mixture (e.g., 60-75°C) for a period of time (e.g., 30-90 minutes) can be necessary to achieve complete derivatization.[5]
-
Reagent Excess: It is recommended to use a significant molar excess of the silylating reagent to ensure the reaction goes to completion. A 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.
-
Solvent Choice: Pyridine or acetonitrile (B52724) are common solvents for silylation reactions.[5][6] Pyridine can also act as a catalyst.[8]
-
Issue 3: Poor Peak Shape in GC Analysis
-
Question: After derivatization, my this compound derivative shows poor peak shape (e.g., tailing) during GC analysis. What is causing this?
-
Answer: Poor peak shape for a derivatized analyte often points to issues with the chromatography system or incomplete derivatization.
-
Incomplete Derivatization: As mentioned in the previous point, any remaining underivatized acid will interact strongly with the GC column, leading to tailing peaks.[5] Re-optimize your derivatization procedure to ensure complete conversion.
-
Active Sites in the GC System: Free silanol (B1196071) groups on the GC inlet liner or the column itself can interact with polar analytes, causing peak tailing. Ensure you are using a deactivated liner and a high-quality, low-bleed column. The glassware used for sample preparation should also be deactivated (silanized).[8]
-
Column Choice: For the analysis of derivatives, a nonpolar or medium-polarity column is typically used. For silyl (B83357) derivatives, polyethylene (B3416737) glycol (PEG) phases should be avoided as they can react with the derivatives.[8] A 5% phenyl methypolysiloxane phase column has been shown to be effective for similar derivatized chlorinated acids.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: Why do I need to derivatize this compound for GC analysis?
-
A1: this compound is a polar compound with low volatility due to the carboxylic acid group, which can form hydrogen bonds.[6][10] Direct analysis by GC can result in poor peak shape, low sensitivity, and strong adsorption to the chromatographic system.[5][9] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester, making it more amenable to GC analysis.[5]
-
-
Q2: What are the most common derivatization methods for this compound?
-
A2: The two most common methods for carboxylic acids are esterification and silylation.
-
Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[1] Common reagents include methanol or ethanol (B145695) with sulfuric acid. Another approach is alkylation using reagents like pentafluorobenzyl bromide (PFBBr), which can enhance sensitivity for electron capture detection (ECD).[5][9]
-
Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[5] Common silylating reagents include BSTFA and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS.[5]
-
-
-
Q3: How do I choose between esterification and silylation?
-
A3: The choice depends on your specific analytical needs, the available instrumentation, and the sample matrix.
-
Silylation is a very common and robust technique that often provides good yields and volatile derivatives suitable for GC-MS.[5] However, the reagents and derivatives are sensitive to moisture.[6]
-
Esterification to form methyl or ethyl esters is a classic and cost-effective method.[1] Using halogenated alkylating agents like PFBBr can create derivatives that are highly sensitive for ECD, which is beneficial for trace analysis.[9] Alkylation derivatives are generally stable.[10]
-
-
-
Q4: Can I use derivatization for chiral analysis of this compound?
Quantitative Data Summary
The following table summarizes common derivatization reagents and their typical reaction conditions for carboxylic acids, which are applicable to this compound.
| Derivatization Method | Reagent | Catalyst | Typical Solvent | Temperature (°C) | Time (min) | Key Considerations |
| Silylation | BSTFA | 1% TMCS (for hindered acids) | Pyridine, Acetonitrile[5] | 60 - 75[5] | 30 - 90[5] | Highly sensitive to moisture.[6] |
| Esterification (Alkylation) | PFBBr | Base (e.g., K₂CO₃) | Acetone | 60[5] | 60 - 90[5] | Derivative is sensitive to ECD.[9] |
| Esterification (Fischer) | Methanol/Ethanol | H₂SO₄, HCl | Excess Alcohol | Reflux[1] | 60 - 180+ | Reversible reaction; requires removal of water. |
Key Experimental Protocols
Protocol 1: Silylation using BSTFA for GC-MS Analysis
This protocol is adapted from general procedures for the silylation of carboxylic acids.[5]
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To approximately 1 mg of the dried sample in a micro-reaction vial, add 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of BSTFA containing 1% TMCS. The TMCS acts as a catalyst, which is recommended for the sterically hindered this compound.[5]
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Esterification using PFBBr for GC-ECD Analysis
This protocol is based on methods for the alkylation of acidic compounds.[5][9]
-
Sample Preparation: If the sample is in an aqueous solution, adjust the pH to be basic (>9) with a suitable base.
-
Reagent Addition: To 200 µL of the sample in a reaction vial, add 400 µL of a 100 mM solution of PFBBr in a suitable solvent like acetone.
-
Reaction: Cap the vial and incubate the mixture at 60°C for 60-90 minutes.[5]
-
Extraction: After cooling, add 500 µL of a non-polar solvent (e.g., hexane) and vortex for 1-2 minutes to extract the PFB-ester derivative.
-
Sample Cleanup: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial for GC-ECD analysis.[5]
Visualizations
Caption: Troubleshooting workflow for this compound derivatization.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
stability issues of 2,2-Dichlorobutanoic acid in solution
Welcome to the technical support center for 2,2-Dichlorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is susceptible to degradation in solution, primarily through hydrolysis. The rate and pathway of this degradation are influenced by factors such as pH, temperature, and the presence of nucleophiles. As a geminal dihalide, the two chlorine atoms on the alpha-carbon make it reactive.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be highly pH-dependent.
-
Acidic conditions: In an acidic solution, the carboxylic acid group is protonated. While acid catalysis can sometimes promote hydrolysis, the stability in moderately acidic solutions may be greater than in neutral or basic conditions.
-
Neutral and Basic conditions: Under neutral and particularly basic conditions, the carboxylate anion is formed, and the compound is more prone to hydrolysis. The presence of hydroxide (B78521) ions, a strong nucleophile, can accelerate the degradation process.
Q3: What are the likely degradation products of this compound in aqueous solution?
A3: The primary degradation pathway is likely hydrolysis of the geminal dichlorides. This is expected to proceed through a gem-halohydrin intermediate to form 2-keto-2-chlorobutanoic acid, which may further hydrolyze to 2,2-dihydroxybutanoic acid (which exists in equilibrium with 2-oxobutanoic acid).
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C). For long-term storage, preparing fresh solutions is recommended. If possible, storing under an inert atmosphere can also be beneficial to prevent oxidative degradation, although hydrolysis is the primary concern.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound in your stock or working solution. | Prepare fresh solutions of this compound before each experiment. If using a stock solution, store it at 2-8°C and for a limited time. Consider performing a stability check of your stock solution over your experimental timeframe. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC). | Formation of degradation products. | Analyze your sample using a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to identify the mass of the unknown peaks. Compare these with the expected masses of potential degradation products. |
| Loss of compound potency or activity. | The concentration of the active this compound has decreased due to degradation. | Re-quantify the concentration of your this compound solution using a validated analytical method before use. |
| Precipitate formation in the solution. | Formation of insoluble degradation products or salts. | Analyze the precipitate to determine its identity. Adjust the pH or solvent system of your solution if the precipitate is a known degradation product that is less soluble under your current conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution at a controlled high temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light.
3. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point for each condition.
-
Identify and quantify the major degradation products.
Protocol 2: Analytical Method for Stability Assessment
A High-Performance Liquid Chromatography (HPLC) method is suitable for monitoring the stability of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and/or Mass Spectrometry (MS) |
Visualizations
Caption: Predicted hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: 2,2-Dichlorobutanoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dichlorobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and what are the expected byproducts?
A1: A primary method for the synthesis of this compound is the dichlorination of butanoic acid, often through a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. This typically involves reacting butanoic acid with chlorine gas in the presence of a catalyst such as phosphorus trichloride (B1173362) (PCl₃) or butyric anhydride.
The intended reaction is the substitution of the two alpha-hydrogens with chlorine atoms. However, due to the harsh reaction conditions, several byproducts can form.
| Product Type | Compound Name | Chemical Formula | Formation Conditions | Notes |
| Expected Product | This compound | C₄H₆Cl₂O₂ | Controlled chlorination of butanoic acid. | The desired product. |
| Byproduct | 2-Chlorobutanoic acid | C₄H₇ClO₂ | Incomplete chlorination. | A common impurity if the reaction does not go to completion. |
| Byproduct | 2,2,3-Trichlorobutanoic acid | C₄H₅Cl₃O₂ | Over-chlorination. | Can occur with excess chlorine or prolonged reaction times. |
| Byproduct | 2-Chlorobutenoyl chloride | C₄H₄Cl₂O | High temperatures, leading to elimination. | The acid chloride may form in the presence of PCl₃. |
A patent for the synthesis of 2-chlorobutanoic acid suggests that controlling the conversion rate of butanoic acid to between 85% and 95% can help minimize the formation of over-chlorinated byproducts.[1]
Q2: I am observing a lower than expected yield of this compound in my synthesis. What are the potential causes?
A2: Lower than expected yields can be attributed to several factors, primarily related to reaction conditions and purification methods.
-
Incomplete Reaction: The dichlorination may not have gone to completion, leaving a significant amount of 2-chlorobutanoic acid in the reaction mixture.
-
Formation of Byproducts: As detailed in Q1, over-chlorination or elimination reactions can consume the starting material and the desired product.
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Loss during Workup: this compound is soluble in water and organic solvents. During the extraction and washing steps, a portion of the product may be lost.
-
Thermal Decomposition: If distillation is used for purification, high temperatures can lead to the decomposition of the product.
Q3: What unexpected byproducts might I encounter when reacting this compound with a nucleophile, for example, sodium hydroxide?
A3: When reacting this compound with a strong base and nucleophile like sodium hydroxide, several reactions can occur, leading to a mixture of products.
| Product Type | Compound Name | Chemical Formula | Reaction Type | Notes |
| Expected Product | Sodium 2,2-dichlorobutanoate | C₄H₅Cl₂NaO₂ | Acid-Base Neutralization | The initial and expected reaction. |
| Unexpected Byproduct | 2-chloro-2-butenoic acid | C₄H₅ClO₂ | Elimination (Dehydrochlorination) | The strong base can promote the elimination of HCl. |
| Unexpected Byproduct | 2-hydroxy-2-chlorobutanoic acid | C₄H₇ClO₃ | Nucleophilic Substitution (SN2) | One of the chlorine atoms is substituted by a hydroxyl group. |
| Unexpected Byproduct | 2,2-dihydroxybutanoic acid | C₄H₈O₄ | Double Nucleophilic Substitution | Both chlorine atoms are substituted by hydroxyl groups. This is often unstable and may undergo further reactions. |
| Unexpected Byproduct | 1,1-dichloropropane | C₃H₆Cl₂ | Decarboxylation | The carboxylate may be unstable under certain conditions, leading to the loss of CO₂. |
Troubleshooting Guides
Guide 1: Unexpected Peaks in GC-MS Analysis after Synthesis
Problem: Your GC-MS analysis of the crude product from the synthesis of this compound shows multiple unexpected peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying synthesis byproducts.
Detailed Steps:
-
Analyze Mass Spectra: Carefully examine the mass spectrum of each unexpected peak to determine its molecular weight and fragmentation pattern.
-
Hypothesize Byproduct Structures:
-
A peak with a molecular weight corresponding to C₄H₇ClO₂ likely indicates 2-chlorobutanoic acid , suggesting incomplete chlorination.
-
Peaks with molecular weights higher than this compound and containing more than two chlorine atoms suggest over-chlorination .
-
Peaks with molecular weights suggesting the loss of HCl from a chlorinated butanoic acid may indicate elimination byproducts like 2-chloro-2-butenoic acid.
-
-
Adjust Reaction Conditions: Based on your hypothesis, modify the reaction parameters as suggested in the workflow to minimize the formation of the identified byproducts in subsequent experiments.
Guide 2: Product Degradation During Downstream Reactions
Problem: You are using this compound as a starting material, and you observe gas evolution (suggesting decarboxylation) or the formation of unsaturated compounds, especially under thermal stress or basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting guide for degradation of this compound.
Detailed Steps:
-
Identify the Degradation Pathway:
-
Decarboxylation: The evolution of a gas, which can be confirmed as CO₂ (e.g., by passing through a lime water solution), indicates decarboxylation. The likely organic product is 1,1-dichloropropane. Studies on the thermal decomposition of other halogenated carboxylic acids support decarboxylation as a plausible pathway.[2]
-
Dehydrochlorination (Elimination): The appearance of new signals in the alkene region of an ¹H NMR spectrum or the detection of compounds with a C=C double bond by IR or GC-MS points towards an elimination reaction. The likely product is a chlorobutenoic acid isomer.
-
-
Modify Reaction Conditions:
-
To mitigate decarboxylation , reduce thermal stress by lowering the reaction temperature. The choice of solvent can also play a role; non-polar, aprotic solvents may suppress this pathway. If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
To minimize dehydrochlorination , which is often favored by strong, non-nucleophilic bases and high temperatures, consider using a milder base or lower reaction temperatures. The use of a polar protic solvent can also favor nucleophilic substitution over elimination.
-
Experimental Protocols
Key Experiment: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction (Illustrative Protocol)
This protocol is a generalized procedure based on the principles of the Hell-Volhard-Zelinsky reaction.
Materials:
-
Butanoic acid
-
Phosphorus trichloride (PCl₃) or red phosphorus
-
Chlorine gas (Cl₂)
-
Anhydrous solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)
-
Water
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Drying agent (e.g., anhydrous magnesium sulfate)
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Round-bottom flask with a reflux condenser and gas inlet tube
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Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine butanoic acid and a catalytic amount of phosphorus trichloride (or red phosphorus).
-
Heat the mixture gently while bubbling dry chlorine gas through it. The reaction is exothermic and should be carefully controlled. A reaction temperature between 50-150°C is a general guideline.[1]
-
Continue the chlorination until the desired degree of conversion is achieved. It is advisable to monitor the reaction progress by periodically taking a small sample for GC-MS analysis to avoid over-chlorination.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the acyl chloride intermediate to the carboxylic acid.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over an anhydrous drying agent.
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Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation, keeping the temperature as low as possible to prevent thermal decomposition.
Reaction Pathway:
Caption: Simplified reaction pathway for the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2,2-Dichlorobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,2-Dichlorobutanoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, particularly for larger scale production?
A1: The most prevalent and scalable method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-halogenation of a carboxylic acid. In this case, butanoic acid is dichlorinated at the alpha-position using a chlorinating agent in the presence of a phosphorus catalyst.
Q2: What are the typical reagents and catalysts used in the synthesis of this compound via the HVZ reaction?
A2: The key reagents are butanoic acid as the starting material and a chlorinating agent. For laboratory and industrial-scale synthesis, chlorine gas (Cl₂) is often used. However, a safer and more manageable alternative for chlorination is trichloroisocyanuric acid (TCCA). A catalytic amount of phosphorus trichloride (B1173362) (PCl₃) or red phosphorus is typically used to facilitate the reaction.
Q3: What is the reaction mechanism for the formation of this compound?
A3: The reaction proceeds through the initial formation of butanoyl chloride from butanoic acid and the phosphorus catalyst. The butanoyl chloride then enolizes, and the enol form reacts with the chlorinating agent to form 2-chlorobutanoyl chloride. This process is repeated to yield 2,2-dichlorobutanoyl chloride, which is subsequently hydrolyzed to this compound during the workup.
Q4: What are the critical safety precautions to consider when scaling up this synthesis?
A4: The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents. Key safety considerations include:
-
Handling of Corrosive and Toxic Reagents: Thionyl chloride (often used to prepare the acyl chloride in situ) and chlorine gas are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4]
-
Exothermic Reaction: The chlorination reaction is exothermic and can lead to a runaway reaction if not properly controlled.[5][6] Gradual addition of the chlorinating agent and efficient heat dissipation through a robust cooling system are crucial.[5][6]
-
Pressure Build-up: The reaction generates hydrogen chloride (HCl) gas, which can cause pressure build-up in a closed system. The reaction vessel must be equipped with a proper gas outlet or scrubber to safely vent the HCl gas.
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
This protocol describes the synthesis of this compound from butanoic acid using phosphorus trichloride as a catalyst and chlorine gas as the chlorinating agent.
Materials:
-
Butanoic acid
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Water
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Gas scrubber (for HCl and excess Cl₂)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser connected to a gas scrubber, a gas inlet tube extending below the surface of the reaction mixture, and a dropping funnel.
-
Initial Reaction: Charge the flask with butanoic acid.
-
Catalyst Addition: Slowly add a catalytic amount of phosphorus trichloride to the stirred butanoic acid.
-
First Chlorination: Heat the mixture to a specified temperature (see table below) and begin bubbling chlorine gas through the mixture at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Second Chlorination: Continue the chlorine gas addition until the desired amount of dichlorination is achieved. This can be monitored by in-process controls like Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate 2,2-dichlorobutanoyl chloride to this compound and to quench any unreacted reagents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
| Parameter | Value |
| Starting Material | Butanoic Acid |
| Catalyst | Phosphorus Trichloride (PCl₃) |
| Chlorinating Agent | Chlorine Gas (Cl₂) |
| Reaction Temperature | 100-140 °C |
| Reaction Time | 4-8 hours |
| Purification Method | Fractional Distillation |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure sufficient reaction time and temperature. - Monitor the reaction progress using GC analysis. - Ensure an adequate supply of the chlorinating agent. |
| Loss of product during workup. | - Perform multiple extractions to ensure complete recovery of the product. - Avoid overheating during solvent removal. | |
| Formation of Monochloro Byproduct (2-Chlorobutanoic Acid) | Insufficient chlorinating agent or reaction time. | - Increase the stoichiometry of the chlorinating agent. - Extend the reaction time. |
| Formation of Trichloro Byproduct | Excessive use of chlorinating agent or prolonged reaction time. | - Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction closely and stop it once the desired conversion is reached. |
| Chlorination at other positions (e.g., 3-chlorobutanoic acid) | Reaction conditions favoring radical chlorination (e.g., UV light). | - Conduct the reaction in the absence of UV light. - Ensure the reaction temperature is within the optimal range for ionic chlorination. |
| Runaway Reaction / Uncontrolled Exotherm | Too rapid addition of the chlorinating agent. Inadequate cooling. | - Add the chlorinating agent slowly and in a controlled manner.[5] - Ensure the cooling system is functioning efficiently and has sufficient capacity for the scale of the reaction.[6] - Have an emergency quenching plan in place.[5] |
| Low Purity of Final Product after Distillation | Inefficient fractional distillation. | - Use a distillation column with a sufficient number of theoretical plates. - Control the distillation rate and temperature carefully to achieve good separation of the desired product from impurities. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Handling 2,2-Dichlorobutanoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the corrosive nature of 2,2-Dichlorobutanoic acid in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and may cause respiratory irritation.[2] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
Q2: What initial steps should I take before working with this compound?
A2: Before beginning any experiment, you must read the Safety Data Sheet (SDS) for this compound.[1][2] Ensure you are familiar with the location and operation of emergency equipment such as safety showers and eyewash stations.[1] Your workspace should be in a chemical fume hood to minimize inhalation exposure.[1]
Q3: What Personal Protective Equipment (PPE) is required for handling this compound?
A3: The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling acids, but it is best to consult the glove manufacturer's compatibility chart.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. Ensure that your legs and feet are covered; open-toed shoes are not permitted in the laboratory.
Q4: How should I properly store this compound?
A4: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[1] It should be kept in a tightly closed, corrosion-resistant container. Storage in a dedicated acid cabinet is recommended.
Q5: What is the correct procedure for diluting this compound?
A5: When diluting any acid, always add the acid slowly to the water, never the other way around. This is an exothermic process, and adding water to acid can cause it to boil and splash dangerous, corrosive droplets.
Q6: What should I do in case of a this compound spill?
A6: For a small spill, neutralize the acid with a suitable agent like sodium bicarbonate or a commercial acid neutralizer. Once neutralized, absorb the residue with an inert material such as vermiculite (B1170534) or sand. For large spills, evacuate the area and follow your institution's emergency procedures. Always wear appropriate PPE during cleanup.
Q7: How should I dispose of this compound waste?
A7: Dispose of this compound waste according to your institution's hazardous waste disposal procedures. Do not pour it down the drain. It should be collected in a designated, properly labeled, and corrosion-resistant waste container.
Troubleshooting Guides
Issue 1: Visible Corrosion or Degradation of Equipment
-
Symptom: Discoloration, pitting, or degradation of materials (e.g., stainless steel fittings, plastic tubing) in contact with this compound.
-
Possible Cause: The material is not chemically compatible with this compound.
-
Solution:
-
Immediately and safely cease the experiment.
-
Transfer the acid to a known compatible container, such as borosilicate glass or PTFE.
-
Consult the material compatibility information in this guide. If specific data is unavailable, perform a material compatibility test as outlined in the "Experimental Protocols" section.
-
Replace the corroded equipment with a compatible alternative.
-
Issue 2: Unexpected Experimental Results or Reaction Failure
-
Symptom: Reactions not proceeding as expected, or the appearance of unknown byproducts.
-
Possible Cause: Leaching of corroded material from your apparatus into the reaction mixture, which may be interfering with the chemistry.
-
Solution:
-
Carefully inspect all equipment that was in contact with the this compound for any signs of corrosion.
-
If corrosion is suspected, transfer the acid to an inert container and re-run the experiment using equipment made from known compatible materials (e.g., borosilicate glass, PTFE).
-
Consider analytical testing of your previous reaction mixture to identify any leached contaminants.
-
Material Compatibility
Due to a lack of specific published corrosion data for this compound, a general guide based on similar acids is provided below. For critical applications, it is highly recommended that you perform your own compatibility testing using the protocol provided.
| Material Category | General Compatibility with Halogenated Carboxylic Acids |
| Plastics | |
| Polytetrafluoroethylene (PTFE) | Excellent |
| High-Density Polyethylene (HDPE) | Good to Fair (testing recommended, especially at elevated temperatures) |
| Polypropylene (PP) | Good to Fair (testing recommended, especially at elevated temperatures) |
| Polyvinyl Chloride (PVC) | Fair to Poor (generally not recommended) |
| Metals | |
| Stainless Steel (304, 316) | Fair to Poor (risk of pitting and crevice corrosion, especially in the presence of moisture) |
| Hastelloy-C® | Good (generally resistant to a wide range of acids) |
| Tantalum | Excellent |
| Elastomers | |
| Viton® (FKM) | Good (testing recommended) |
| Kalrez® (FFKM) | Excellent |
| EPDM | Poor (generally not recommended) |
| Glass & Ceramics | |
| Borosilicate Glass | Excellent |
| Alumina Ceramic | Excellent |
Experimental Protocols
Protocol: Material Compatibility Testing
This protocol outlines a simple method to assess the compatibility of a material with this compound.
Objective: To determine the qualitative and quantitative effects of this compound on a specific material over a defined period.
Materials:
-
Coupons of the material to be tested (e.g., small pieces of plastic, metal, or elastomer).
-
This compound.
-
Inert containers with sealable lids (e.g., glass vials with PTFE-lined caps).
-
Analytical balance.
-
Calipers.
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Microscope (optional).
-
Appropriate PPE.
Procedure:
-
Preparation:
-
Clean each material coupon with a suitable solvent (e.g., isopropanol) to remove any surface contaminants.
-
Dry the coupons thoroughly.
-
Measure and record the initial dimensions and weight of each coupon.
-
-
Exposure:
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Place each coupon in a separate, labeled inert container.
-
Add enough this compound to fully submerge the coupon.
-
Seal the containers.
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Store the containers at the intended experimental temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).
-
-
Analysis:
-
After the exposure period, carefully remove the coupons from the acid.
-
Thoroughly rinse the coupons with a suitable solvent and dry them completely.
-
Visually inspect each coupon for any changes, such as discoloration, swelling, cracking, or pitting. Use a microscope for a more detailed examination if necessary.
-
Measure and record the final dimensions and weight of each coupon.
-
-
Evaluation:
-
Calculate the change in weight and dimensions.
-
A significant change in weight, dimensions, or visual appearance indicates incompatibility.
-
Visualizations
Caption: A workflow for selecting appropriate materials for use with this compound.
Caption: A logical flow for troubleshooting suspected corrosion issues.
References
Technical Support Center: Synthesis of 2,2-Dichlorobutanoic Acid
Welcome to the technical support center for the synthesis of 2,2-Dichlorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, experimental execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-halogenation of a carboxylic acid. In this specific case, butanoic acid is dichlorinated at the alpha-position.
Q2: Which catalysts are typically used for the dichlorination of butanoic acid in the HVZ reaction?
A2: The key to a successful HVZ reaction is the in-situ formation of an acid halide, which readily enolizes. The most commonly employed catalysts for this transformation, and the subsequent dichlorination, include:
-
Phosphorus Trichloride (B1173362) (PCl₃) with chlorine gas (Cl₂).
-
Thionyl Chloride (SOCl₂) with chlorine gas (Cl₂).
-
Red Phosphorus (P) with chlorine gas (Cl₂). The red phosphorus reacts with chlorine to form phosphorus trichloride (PCl₃) in situ.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions of concern are the formation of monochlorinated and trichlorinated byproducts (2-chlorobutanoic acid and 2,2,2-trichlorobutanoic acid). Over-chlorination of the starting material can also lead to other chlorinated species. Incomplete reaction will leave unreacted butanoic acid or the intermediate butanoyl chloride.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the desired product and any byproducts. Thin Layer Chromatography (TLC) can also be a useful, albeit less precise, tool for monitoring the consumption of the starting butanoic acid.
Catalyst Performance Comparison
The selection of a catalyst system is critical for optimizing the yield and purity of this compound. The following table summarizes the performance of common catalysts based on typical laboratory-scale syntheses. Please note that specific yields and reaction conditions can vary based on the scale and specific experimental setup.
| Catalyst System | Typical Reagents | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Reported Yield (%) | Key Advantages & Disadvantages |
| Phosphorus Trichloride | PCl₃, Cl₂ | 100-120 | 6-12 | 70-85 | Advantages: Generally provides good yields and is a widely used, well-understood method. Disadvantages: PCl₃ is highly corrosive and moisture-sensitive. |
| Thionyl Chloride | SOCl₂, Cl₂ | 80-100 | 8-16 | 65-80 | Advantages: The byproducts (SO₂ and HCl) are gaseous, which can simplify purification. Disadvantages: Can be less reactive than PCl₃, potentially requiring longer reaction times. |
| Red Phosphorus | Red P, Cl₂ | 100-120 | 6-12 | 70-85 | Advantages: Inexpensive and readily available catalyst precursor. Disadvantages: Heterogeneous reaction which can sometimes be less reproducible. Requires careful handling of flammable solid phosphorus. |
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using different catalyst systems.
Method 1: Phosphorus Trichloride (PCl₃) Catalyzed Dichlorination
Materials:
-
Butanoic acid
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous reaction vessel with a reflux condenser, gas inlet tube, and a gas outlet leading to a trap (e.g., a sodium hydroxide (B78521) solution).
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, place butanoic acid.
-
Add a catalytic amount of phosphorus trichloride (typically 0.1-0.2 equivalents relative to butanoic acid).
-
Heat the mixture to 100-110 °C with stirring.
-
Slowly bubble dry chlorine gas through the reaction mixture via the gas inlet tube. The reaction is exothermic, so the chlorine addition rate should be controlled to maintain the desired temperature.
-
Continue the chlorine addition and heating for 6-12 hours, monitoring the reaction progress by GC-MS.
-
Once the reaction is complete, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water to hydrolyze the intermediate acid chloride.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Method 2: Thionyl Chloride (SOCl₂) Catalyzed Dichlorination
Materials:
-
Butanoic acid
-
Thionyl chloride (SOCl₂)
-
Chlorine gas (Cl₂)
-
Anhydrous reaction setup as described in Method 1.
Procedure:
-
To a flame-dried reaction vessel, add butanoic acid.
-
Add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature. The mixture will evolve SO₂ and HCl gas.
-
After the initial gas evolution subsides, heat the mixture to 80-90 °C.
-
Introduce a slow stream of dry chlorine gas into the reaction mixture.
-
Maintain the temperature and chlorine flow for 8-16 hours, monitoring the reaction's progress.
-
Upon completion, cool the mixture and remove the excess thionyl chloride by distillation.
-
Carefully add water to the residue to hydrolyze the butanoyl chloride intermediate to this compound.
-
Purify the product by vacuum distillation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature slightly (monitor for side product formation). - Ensure a sufficient and continuous flow of chlorine gas. - Check the purity of the starting materials. |
| Loss of product during workup. | - Ensure efficient extraction of the product from the aqueous phase. - Use a lower pressure during vacuum distillation to avoid decomposition of the product. | |
| Presence of Monochloro- or Trichlorobutanoic Acid | Improper control of chlorination. | - For an excess of monochlorinated product, increase the reaction time or the rate of chlorine addition. - For an excess of trichlorinated product, decrease the reaction time or the total amount of chlorine used. Careful monitoring is key. |
| Dark-colored Reaction Mixture | Decomposition of organic material. | - Ensure the reaction temperature does not exceed the recommended range. - Use high-purity, colorless starting materials. |
| Reaction Fails to Initiate | Inactive catalyst or wet reagents. | - Use freshly opened or distilled PCl₃ or SOCl₂. - Ensure all glassware is thoroughly dried before use. - Use dry chlorine gas. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for catalyst selection and troubleshooting common issues during the synthesis of this compound.
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Solvent Effects on 2,2-Dichlorobutanoic Acid Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of 2,2-Dichlorobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally affect the reactivity of this compound?
A1: The solvent plays a critical role in determining the rate and mechanism of reactions involving this compound. Solvents influence reactivity by stabilizing or destabilizing reactants, transition states, and intermediates.[1] The two main categories of polar solvents, protic and aprotic, have distinct effects:
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Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[2] They are effective at solvating both cations and anions. In reactions with this compound, they can stabilize carbocation intermediates, potentially favoring SN1-type mechanisms. However, they strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that hinders their ability to attack the electrophilic carbon, thereby slowing down SN2 reactions.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile (B52724), acetone): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[2] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[5] This significantly enhances the nucleophilicity of anionic reagents, making polar aprotic solvents ideal for promoting SN2 reactions.[3][6]
Q2: Which reaction mechanism, SN1 or SN2, is more likely for this compound, and how does the solvent influence this?
A2: this compound features two chlorine atoms on a secondary carbon. The reaction mechanism is highly dependent on the solvent and the nucleophile.
-
SN2 Mechanism: This mechanism is favored in polar aprotic solvents with a strong, unhindered nucleophile. The solvent leaves the nucleophile highly reactive for a backside attack. Given the steric hindrance from the two chlorine atoms and the ethyl group, the SN2 reaction rate might be moderate.
-
SN1 Mechanism: This mechanism is favored in polar protic solvents, especially with weak nucleophiles (solvolysis).[7] Polar protic solvents excel at stabilizing the secondary carbocation intermediate that would form upon the leaving group's departure. They also stabilize the leaving group (Cl⁻), facilitating its dissociation.[1]
The diagram below illustrates the divergent effects of solvent types on the reaction pathway.
Caption: Diagram 1: Influence of Solvent Type on Reaction Pathways.
Q3: Can the carboxylic acid group of this compound influence the reaction?
A3: Yes, the carboxylic acid group can participate, especially depending on the pH and solvent.
-
As a Nucleophile: In its deprotonated carboxylate form (-COO⁻), the group can act as an intramolecular nucleophile, potentially leading to the formation of a lactone intermediate, although this is less likely due to the strained four-membered ring that would form.
-
Acidity: The acidity of the carboxylic acid will be influenced by the solvent. In protic solvents like water, it will establish an acid-base equilibrium.[1] In strongly basic solvents, it will be deprotonated, which could alter the molecule's solubility and electronic properties.
Troubleshooting Guide
Q1: My reaction is proceeding extremely slowly or not at all. What are the likely solvent-related causes?
A1: A slow reaction rate is a common issue. Consider the following troubleshooting steps related to your solvent choice.
-
Mismatch between Solvent and Mechanism: You may be running an SN2 reaction (with a strong anionic nucleophile) in a polar protic solvent (like methanol or water). The solvent is likely "caging" and deactivating your nucleophile via hydrogen bonding.[3]
-
Solution: Switch to a polar aprotic solvent such as DMSO or acetonitrile to enhance nucleophile reactivity.
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, preventing them from interacting effectively.
-
Solution: Choose a solvent that better matches the polarity of your reactants. If using a salt (nucleophile), a more polar solvent is required. If the starting acid is insoluble, a co-solvent might be necessary.[8]
-
-
Solvent Purity: The presence of water or other protic impurities in an aprotic solvent can drastically slow down reactions that rely on highly reactive nucleophiles.
-
Solution: Use anhydrous (dry) solvents for moisture-sensitive reactions.
-
The flowchart below provides a logical workflow for troubleshooting a slow reaction.
Caption: Diagram 2: Troubleshooting Workflow for Slow Reactions.
Q2: I am observing a mixture of substitution and elimination (E2) products. How can solvent choice help?
A2: The competition between substitution (SN2) and elimination (E2) is common. While both are favored by polar aprotic solvents, the effect is more pronounced for SN2. Hydrogen bonding in protic solvents is more detrimental to the direct attack required in SN2 than to the proton abstraction in E2.[3] Therefore, running the reaction in a polar protic solvent might slightly favor elimination over substitution if a strong, sterically hindered base is used. However, the primary factors for controlling this competition are typically the steric hindrance of the base/nucleophile and the temperature, rather than solvent choice alone.
Quantitative Data Summary
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate (Illustrative) | Rationale |
| Methanol (CH₃OH) | Polar Protic | 33 | 1 | Strong H-bonding solvates and deactivates the nucleophile. |
| Water (H₂O) | Polar Protic | 78 | ~5-10 | Highly polar but also very strong H-bond donor. |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 21 | ~1,000 | Aprotic nature leaves nucleophile reactive. |
| DMF | Polar Aprotic | 37 | ~2,800 | Highly polar and aprotic, solvates cations well, freeing the anion. |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | ~5,000 | Highly polar and aprotic, excellent for SN2. |
| DMSO | Polar Aprotic | 49 | ~1,300 - 3,000 | Very high polarity, strongly solvates cations. |
Note: Relative rates are hypothetical for the reaction of an azide (B81097) nucleophile (N₃⁻) with this compound and are based on trends observed for similar substrates like n-butyl bromide.
Experimental Protocols
Protocol: Kinetic Analysis of Solvent Effects on the Reaction of this compound with Sodium Azide
This protocol outlines a method to quantify the effect of different solvents on the reaction rate.
Objective: To determine the second-order rate constant (k₂) for the reaction in different solvents (e.g., methanol vs. acetonitrile).
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Methanol
-
Anhydrous Acetonitrile
-
Thermostatted reaction vessel (e.g., jacketed beaker or oil bath)
-
Magnetic stirrer and stir bars
-
Pipettes and volumetric flasks
-
Quenching solution (e.g., cold dilute nitric acid)
-
Apparatus for titration (buret, flask) or HPLC/GC for concentration analysis.
Caption: Diagram 3: Experimental Workflow for Kinetic Analysis.
Procedure:
-
Preparation: Prepare stock solutions of this compound and sodium azide of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Equilibration: Place the solutions and the reaction vessel in a constant temperature bath until they reach the desired reaction temperature (e.g., 25°C).
-
Initiation: To start the reaction, quickly mix equal volumes of the two solutions in the reaction vessel with stirring. Start a timer immediately (t=0).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a quenching agent to stop the reaction. The choice of quencher depends on the analysis method.
-
Analysis: Determine the concentration of one of the reactants or products in each quenched sample. For instance, the remaining azide concentration can be determined by titration.
-
Data Processing: For a second-order reaction with equal initial concentrations, a plot of 1/[Azide] versus time will yield a straight line. The slope of this line is equal to the rate constant, k.
-
Comparison: Repeat the entire procedure for each solvent to be tested and compare the calculated rate constants.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Technical Support Center: 2,2-Dichlorobutanoic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,2-Dichlorobutanoic acid. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound in synthesis?
A1: this compound is a valuable intermediate in organic synthesis. One of its primary applications is as a precursor for the synthesis of α-keto acids, such as 2-oxobutanoic acid, through hydrolysis. It can also undergo esterification to produce the corresponding esters, which are also useful synthetic building blocks.
Q2: What is the general stability of this compound?
A2: this compound is stable under normal laboratory conditions. However, it is crucial to avoid strong heating, as this can lead to decomposition. It is also incompatible with strong oxidizing agents.
Q3: What happens upon thermal decomposition of this compound?
Q4: How does temperature affect the hydrolysis of this compound to 2-oxobutanoic acid?
A4: Temperature is a critical parameter in the hydrolysis of this compound. The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition of the product, reducing the overall yield and purity. Careful temperature control is essential for optimal results.
Q5: What are the typical conditions for the esterification of this compound?
A5: Esterification of this compound is typically carried out by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and heating is often employed to increase the reaction rate. To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Troubleshooting Guides
Hydrolysis to 2-Oxobutanoic Acid
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion to 2-oxobutanoic acid | 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Inactive Base: The aqueous base (e.g., KOH, NaOH) may have degraded. 3. Poor Mixing: Inefficient stirring can lead to a heterogeneous reaction mixture and slow reaction rates. | 1. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. 2. Use a freshly prepared solution of the base. 3. Ensure vigorous stirring to maintain a homogeneous mixture. |
| Low yield of 2-oxobutanoic acid | 1. Overheating: Excessive temperature can cause decomposition of the product or starting material. 2. Reaction time too long/short: The reaction may not have gone to completion, or the product may be degrading over time. 3. Side reactions: At higher temperatures, side reactions such as decarboxylation may occur. | 1. Maintain a stable and controlled temperature using an oil bath and a temperature controller. Avoid localized overheating. 2. Monitor the reaction progress regularly and quench the reaction once the starting material is consumed. 3. Optimize the reaction temperature to minimize side product formation. |
| Formation of unexpected byproducts | 1. High reaction temperature: Can lead to decomposition or rearrangement products. 2. Presence of impurities: Impurities in the starting material or solvent can lead to side reactions. | 1. Lower the reaction temperature and increase the reaction time if necessary. 2. Use purified starting materials and high-purity solvents. |
Esterification Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Low ester yield | 1. Equilibrium not shifted towards products: Insufficient excess of alcohol or inefficient water removal. 2. Low reaction temperature: The reaction rate may be too slow. 3. Catalyst deactivation: The acid catalyst may be neutralized or degraded. | 1. Increase the molar excess of the alcohol. If feasible, use a Dean-Stark apparatus to remove water azeotropically. 2. Increase the reaction temperature to reflux, ensuring the condenser is efficient. 3. Use a fresh batch of the acid catalyst. |
| Decomposition of starting material or product | 1. Excessive heating: High temperatures, especially in the presence of a strong acid, can cause decomposition. | 1. Use the minimum temperature required for a reasonable reaction rate. Monitor for any color change that might indicate decomposition. |
| Incomplete reaction | 1. Insufficient reaction time: The reaction has not reached equilibrium. 2. Inadequate catalyst amount: The concentration of the acid catalyst may be too low. | 1. Extend the reaction time and monitor the progress. 2. Increase the amount of the acid catalyst, but be mindful of potential side reactions. |
Quantitative Data Summary
The following table summarizes recommended temperature ranges for key reactions involving this compound. These are general guidelines and may require optimization for specific substrates and conditions.
| Reaction | Reagents | Recommended Temperature Range (°C) | Notes |
| Hydrolysis | This compound, aq. KOH or NaOH | 80 - 100 | Careful monitoring is crucial to prevent product decomposition at higher temperatures. |
| Esterification | This compound, Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | 60 - 80 (Reflux) | Temperature will depend on the boiling point of the alcohol used. |
| Acyl Chloride Formation | This compound, Thionyl Chloride (SOCl₂) | 40 - 60 | The reaction is often exothermic and may require initial cooling. |
Experimental Protocols
Protocol 1: Synthesis of 2-Oxobutanoic Acid via Hydrolysis of this compound
This protocol describes a general procedure for the hydrolysis of this compound to 2-oxobutanoic acid.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a 10% aqueous solution of KOH or NaOH (using a molar excess of the base).
-
Heating: Heat the reaction mixture to 80-90°C with vigorous stirring. The use of an oil bath with a temperature controller is recommended for stable temperature maintenance.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully acidify the solution with concentrated HCl until the pH is approximately 1-2.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude 2-oxobutanoic acid can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Decision tree for troubleshooting low yield in hydrolysis.
preventing decomposition of 2,2-Dichlorobutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2,2-Dichlorobutanoic acid during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by four main factors: heat, light, pH, and the presence of reactive materials. Elevated temperatures can lead to decarboxylation, while exposure to UV light can initiate photodegradation. The compound is susceptible to hydrolysis, particularly at non-neutral pH. Contact with certain metals can also catalyze degradation.
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1] The ideal storage container is made of corrosion-resistant material, such as amber glass with a tightly sealed cap, to prevent exposure to light and moisture.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: What are the expected decomposition products of this compound?
A3: Under thermal stress, the primary decomposition pathway is likely decarboxylation, yielding 1,1-dichloropropane (B1633073) and carbon dioxide. Hydrolysis, especially in the presence of a base, can lead to the formation of 2-hydroxy-2-chlorobutanoic acid and subsequently 2-oxobutanoic acid.
Q4: Can I use a standard stainless steel spatula and container for handling this compound?
A4: Caution is advised when using stainless steel. While high-grade stainless steel is generally resistant to many acids, prolonged contact, especially at elevated temperatures or in the presence of moisture, can lead to corrosion and potential catalytic decomposition of the acid.[2][3] It is recommended to use glass or PTFE-coated labware for handling and storage.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a low pH, can be used for separation.[4][5][6] The purity is assessed by comparing the peak area of the main component to any impurity peaks.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Verification Method |
| Degradation of this compound stock solution. | 1. Check the storage conditions of the stock solution (temperature, light exposure, container type). 2. Prepare a fresh stock solution from a new or properly stored batch of the compound. | Analyze the old and new stock solutions using HPLC to compare purity and identify any degradation products. |
| Reaction with incompatible solvents or reagents. | 1. Review the compatibility of all solvents and reagents used in the experiment. 2. Avoid using basic solutions or reactive metals in direct contact with the acid. | Run a small-scale control experiment with a freshly prepared solution and compatible materials. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
| Possible Cause | Troubleshooting Step | Verification Method |
| Thermal decomposition during analysis (e.g., in a heated GC inlet). | 1. Lower the inlet temperature of the gas chromatograph. 2. Use a less thermally aggressive analytical technique like HPLC. | Compare the chromatograms obtained at different inlet temperatures or using different analytical methods. |
| Hydrolysis due to moisture in the sample or mobile phase. | 1. Ensure the sample is dry before dissolution. 2. Use anhydrous solvents for sample preparation and mobile phase. | Analyze a freshly prepared sample using anhydrous solvents and compare it with the previous results. |
| Photodegradation from exposure to light. | 1. Protect the sample from light at all stages of preparation and analysis by using amber vials and covering autosamplers. | Analyze a sample that has been rigorously protected from light and compare the chromatogram to one from a sample that was intentionally exposed to light. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of acetonitrile and the phosphate buffer (e.g., 50:50 v/v).[4][5][6]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a similar concentration as the working standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Data Presentation
| Parameter | Condition A (Recommended) | Condition B (Adverse) | Expected Outcome |
| Storage Temperature | 2-8 °C | 25 °C (Room Temperature) | Increased degradation at higher temperatures. |
| Light Exposure | Stored in amber vial | Stored in clear vial | Appearance of degradation products with light exposure. |
| pH of Solution | pH 3-4 | pH > 7 | Accelerated hydrolysis at higher pH. |
| Container Material | Glass or PTFE | Stainless Steel (prolonged) | Potential for corrosion and catalytic decomposition. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Stainless Steelâs Corrosion-Resistant Properties - Unified Alloys [unifiedalloys.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
Technical Support Center: Analytical Method Validation for 2,2-Dichlorobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for 2,2-Dichlorobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for the analytical method validation of this compound?
A1: The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
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Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.
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Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[1][2][3][4]
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Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.[5]
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5][6]
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][6]
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Given its chemical properties as a polar, acidic compound, the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization.
-
HPLC: Reversed-phase HPLC with UV detection is a common approach for carboxylic acids. Due to the lack of a strong chromophore in this compound, derivatization with a UV-active or fluorescent tag may be necessary to enhance sensitivity.[3][7]
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GC: Due to its low volatility, this compound requires derivatization to a more volatile ester form before GC analysis.[8] GC coupled with a mass spectrometer (GC-MS) can provide high selectivity and sensitivity.
Q3: What are the typical acceptance criteria for validation parameters?
A3: While specific acceptance criteria should be defined in the validation protocol, general guidelines are provided in the table below.
Data Presentation: Summary of Typical Validation Parameters
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.99[5] |
| Y-intercept should be minimal | |
| Accuracy | Recovery: 98.0% - 102.0% for drug substance[5][9] |
| Precision | Repeatability (RSD%) ≤ 2%[9] |
| Intermediate Precision (RSD%) ≤ 2%[6] | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1[6] |
Troubleshooting Guides
HPLC Method Troubleshooting
Issue: Peak Tailing for this compound
Peak tailing is a common issue when analyzing acidic compounds on reversed-phase columns.[10][11][12][13]
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2-3 units below the pKa of this compound to ensure it is in its non-ionized form. Use a modern, high-purity, end-capped silica (B1680970) column.[11] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., 2.5-3.5) is generally preferred to suppress ionization.[10] |
| Insufficient Buffer Capacity | Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a consistent pH on the column.[11] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector to minimize dead volume.[10] |
GC Method Troubleshooting
Issue: Poor Peak Shape or Low Response for Derivatized this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration). Ensure the sample is free of water, which can interfere with many derivatization reactions. |
| Analyte Adsorption | Use a deactivated inlet liner and a column specifically designed for acidic compounds if possible. |
| Injector Temperature Too Low/High | Optimize the injector temperature to ensure complete volatilization of the derivative without causing thermal degradation. |
| Column Bleed | Condition the column according to the manufacturer's instructions. Use a high-quality, low-bleed column. |
Experimental Protocols
HPLC Method (Starting Point)
This protocol is a general starting point and will require optimization for this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 25 mM potassium phosphate (B84403) buffer, pH adjusted to 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or fluorescent detection after derivatization.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
GC-MS Method (Starting Point with Derivatization)
-
Derivatization: Esterification with an agent like BF₃/methanol or diazomethane (B1218177) to form the methyl ester of this compound.
-
GC Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: After derivatization, the sample is typically extracted into a non-polar solvent like hexane (B92381) or dichloromethane.[14]
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for HPLC.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. mastelf.com [mastelf.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. benchchem.com [benchchem.com]
- 8. iltusa.com [iltusa.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. benchchem.com [benchchem.com]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. hplc.eu [hplc.eu]
- 14. Sample preparation GC-MS [scioninstruments.com]
Validation & Comparative
A Comparative Analysis of Halogenated Carboxylic Acid Herbicides: Efficacy and Mode of Action
A detailed examination of the herbicidal properties of Dalapon (2,2-Dichloropropionic acid) is provided below. It is important to note that a comprehensive search for the herbicidal efficacy of 2,2-Dichlorobutanoic acid did not yield any relevant scientific literature, suggesting it is not a commonly used or studied herbicide. Therefore, to provide a valuable comparative context for our audience, this guide will focus on Dalapon and contrast its characteristics with those of the well-documented herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which represents a different class of herbicidal compounds.
Introduction to Dalapon (2,2-Dichloropropionic Acid)
Dalapon, chemically known as 2,2-dichloropropionic acid, is a selective, systemic herbicide primarily used for the control of annual and perennial grasses.[1][2][3] It is absorbed through both the leaves and roots and readily translocates throughout the plant.[2][3] Dalapon is typically formulated as a water-soluble sodium salt or a mixture of sodium and magnesium salts.[1][4]
Mechanism of Action of Dalapon
The precise molecular mechanism of action for Dalapon has been a subject of investigation. The prevailing understanding is that it inhibits lipid synthesis.[1][5] At higher concentrations, Dalapon acts as a protein precipitant, causing denaturation of tissue proteins upon contact, which leads to localized necrosis.[2][6] Lower concentrations result in a slower, systemic effect, causing chlorosis (yellowing), growth inhibition, and eventual death of the plant.[2] It is also suggested that Dalapon may interfere with multiple enzyme pathways.[2]
Figure 1. Proposed mechanism of action for Dalapon.
Herbicidal Efficacy and Target Specificity of Dalapon
Dalapon is primarily effective against grasses, including bluegrass, crabgrass, quackgrass, and bermudagrass.[1][5] Its selective nature makes it useful for controlling grassy weeds in broadleaf crops, fruit orchards, and non-crop areas.[1][7] The efficacy of Dalapon can be influenced by environmental factors such as temperature and soil moisture, with decomposition being more rapid in warm, moist conditions.[3]
Comparison with 2,4-Dichlorophenoxyacetic Acid (2,4-D)
To provide a comparative perspective, we will briefly discuss 2,4-D, a widely used herbicide from the synthetic auxin class.
| Feature | Dalapon (2,2-Dichloropropionic Acid) | 2,4-D (2,4-Dichlorophenoxyacetic Acid) |
| Herbicide Class | Alkanoic acid[3] | Synthetic auxin[8][9] |
| Primary Target | Grasses (Monocots)[1][2] | Broadleaf weeds (Dicots)[8][9] |
| Mechanism of Action | Inhibition of lipid synthesis, protein precipitation[1][2][5][6] | Mimics the plant hormone auxin, leading to uncontrolled growth[8][9] |
| Mode of Action | Systemic, absorbed by roots and leaves[1][2][3] | Systemic, absorbed primarily through leaves[8] |
Experimental Protocols
Detailed experimental protocols for evaluating herbicidal efficacy are crucial for reproducible research. While specific protocols for this compound are unavailable, a general methodology for assessing the efficacy of a foliar-applied herbicide like Dalapon is outlined below.
Experimental Workflow for Herbicide Efficacy Testing
Figure 2. A generalized workflow for evaluating herbicidal efficacy.
A study on the herbicidal properties of low-volatile esters of Dalapon provides an example of such an experimental approach.[10] In this study, the phytotoxicity of various Dalapon formulations was evaluated on seedling oats. The compounds were applied as foliar sprays, and the plants were observed for herbicidal effects.[10]
Conclusion
Dalapon is a selective, systemic herbicide effective against a range of grassy weeds, with its primary mode of action believed to be the inhibition of lipid synthesis. The lack of available data on the herbicidal activity of this compound prevents a direct comparison. However, by contrasting Dalapon with a well-understood herbicide from a different class, such as the synthetic auxin 2,4-D, researchers can appreciate the diversity of mechanisms through which herbicidal compounds exert their effects. This understanding is fundamental for the development of new, more effective, and selective weed management strategies.
References
- 1. Dalapon [sitem.herts.ac.uk]
- 2. Uses of 2,2-Dichloropropionic acid_Chemicalbook [chemicalbook.com]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. EXTOXNET PIP - DALAPON [extoxnet.orst.edu]
- 5. Dalapon-sodium [sitem.herts.ac.uk]
- 6. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Update of PHG for Dalapon (2,2-Dichloropropanoic Acid) - OEHHA [oehha.ca.gov]
- 8. deq.mt.gov [deq.mt.gov]
- 9. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Herbicidal Properties of Low-volatile Esters of Dalapon | Weeds | Cambridge Core [cambridge.org]
A Comparative Analysis of Dichlorinated Butanoic Acid Isomers for the Modern Researcher
For Immediate Release
This publication provides a comprehensive structural comparison of various dichlorinated butanoic acid isomers. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available data on the physicochemical properties of these compounds and offers standardized experimental protocols for their characterization. While experimental data for a direct comparison is limited, this guide provides a framework for future research by outlining expected trends and detailed methodologies.
Structural Isomers of Dichlorinated Butanoic Acid
Dichlorinated butanoic acid exists in several structural isomers, distinguished by the position of the two chlorine atoms on the four-carbon butanoic acid backbone. The location of these electron-withdrawing groups significantly influences the molecule's chemical and physical properties. The primary isomers include:
-
2,2-Dichlorobutanoic acid
-
2,3-Dichlorobutanoic acid
-
2,4-Dichlorobutanoic acid
-
3,3-Dichlorobutanoic acid
-
3,4-Dichlorobutanoic acid
-
4,4-Dichlorobutanoic acid
Physicochemical Properties: A Comparative Overview
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | C₄H₆Cl₂O₂ | 156.99 | 1.9 | 37.3 |
| 2,4-Dichlorobutanoic acid | C₄H₆Cl₂O₂ | 156.99 | 1.4 | 37.3 |
| 3,4-Dichlorobutanoic acid | C₄H₆Cl₂O₂ | 156.99 | 1.4 | 37.3 |
Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater hydrophobicity. Topological Polar Surface Area (TPSA) is an indicator of a molecule's polarity and its potential to permeate cell membranes.
Acidity and the Inductive Effect
The acidity of a carboxylic acid is significantly influenced by the presence of electron-withdrawing groups. In the case of dichlorinated butanoic acid isomers, the chlorine atoms exert a strong negative inductive effect (-I effect), pulling electron density away from the carboxylic acid group. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent molecule.
The strength of the inductive effect is distance-dependent. Therefore, the closer the chlorine atoms are to the carboxylic acid moiety, the more pronounced their acid-strengthening effect will be. Based on this principle, the expected order of acidity for the isomers is:
This compound > 2,3-Dichlorobutanoic acid > 2,4-Dichlorobutanoic acid ≈ 3,4-Dichlorobutanoic acid > 4,4-Dichlorobutanoic acid
Consequently, this compound is predicted to be the strongest acid among the isomers and is expected to have the lowest pKa value.[4][5]
Experimental Protocols
To facilitate further research and ensure data comparability, the following detailed protocols for key experiments are provided.
Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This method provides a highly accurate determination of a compound's pKa.[6]
Materials:
-
Dichlorinated butanoic acid isomer
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL Burette
-
250 mL Beakers
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of the dichlorinated butanoic acid isomer in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Inert Atmosphere: Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide.
-
Titration Setup: Immerse the calibrated pH electrode in the solution and begin gentle stirring.
-
Titration: Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH has risen several units beyond the expected equivalence point (the point of the steepest pH change).
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the inflection point of this curve. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).
-
Replication: Perform the titration in triplicate for each isomer to ensure accuracy and calculate the mean and standard deviation of the pKa values.
Protocol 2: Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity.[7]
Materials:
-
Dichlorinated butanoic acid isomer
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the closed end. Invert the tube and tap the closed end on a hard surface to ensure the sample is tightly packed at the bottom.
-
Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C/min to allow for accurate observation.
-
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
-
Purity Assessment: A pure compound will typically have a sharp melting range of 1-2 °C. A broader melting range often indicates the presence of impurities.[7]
-
Replication: Repeat the measurement at least twice for each isomer to ensure the reproducibility of the results.
Experimental and Logical Workflows
To systematically investigate the dichlorinated butanoic acid isomers, a structured workflow is essential. The following diagrams illustrate a logical approach to their synthesis and characterization, as well as a conceptual representation of the factors influencing their acidity.
Caption: A generalized experimental workflow for the synthesis, purification, and characterization of dichlorinated butanoic acid isomers.
Caption: Logical diagram illustrating the influence of chlorine atom position on the acidity of dichlorinated butanoic acid isomers.
Conclusion and Future Directions
The structural isomers of dichlorinated butanoic acid represent a compelling case study in the influence of substituent position on molecular properties. While computational data provides a solid foundation for predicting their behavior, there is a clear need for comprehensive experimental studies to validate these predictions. Future research should focus on the synthesis and isolation of pure isomers, followed by systematic characterization of their physicochemical properties and biological activities. Such data is crucial for advancing our understanding of structure-activity relationships and will be invaluable for applications in medicinal chemistry and materials science.
References
- 1. 3,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 14686677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 12647097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved WHich compound would be expected to have the lowest | Chegg.com [chegg.com]
- 5. The strongest dichlorobutanoic acid is(a) 2,3 -dichlorobutanoic acid(b) 2.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
A Comparative Analysis of the Biological Activity of 2,2-Dichlorobutanoic Acid and Other Halogenated Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2,2-Dichlorobutanoic acid and other halogenated carboxylic acids. The information presented is intended to support research and development in fields such as drug design, toxicology, and herbicide development by offering a detailed look at their cytotoxic, herbicidal, and enzyme-inhibiting properties.
Executive Summary
Halogenated carboxylic acids are a class of compounds with diverse biological activities. The position and number of halogen substituents on the aliphatic chain significantly influence their chemical reactivity and, consequently, their biological effects. This guide focuses on this compound and compares its activity with other relevant halogenated acids, including monochlorobutanoic acid, dichloropropanoic acid, and other isomers of dichlorobutanoic acid. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds to provide a predictive overview and highlights the structure-activity relationships that govern their biological impact.
Comparative Biological Activity
The biological activity of halogenated carboxylic acids is largely dictated by the nature and position of the halogen atoms. Halogenation can significantly alter the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons, influencing the molecule's ability to interact with biological targets.
Cytotoxicity
Table 1: Comparative Cytotoxicity of Halogenated Compounds (Illustrative)
| Compound | Cell Line | IC50 (µM) | Reference |
| Dichloroacetic acid (DCA) | Endometrial Cancer Cells | Effective at 5-10 mM | [4] |
| Halogenated Benzofuran Derivative 7 | A549 (Lung Carcinoma) | - | [2] |
| Halogenated Benzofuran Derivative 8 | A549 (Lung Carcinoma) | - | [2] |
| Halogenated Benzofuran Derivative 8 | HepG2 (Liver Carcinoma) | - | [2] |
Note: This table is illustrative and includes data from related halogenated compounds to infer potential activity trends. Direct comparative IC50 values for this compound are not currently available in the cited literature.
Herbicidal Activity
Certain halogenated carboxylic acids exhibit herbicidal properties. The most well-known is 2,4-Dichlorophenoxyacetic acid (2,4-D), which acts as a synthetic auxin, a plant hormone that controls growth and development.[5] At high concentrations, 2,4-D disrupts normal plant growth processes, leading to cell death.[5] The mechanism involves increasing cell wall plasticity, protein biosynthesis, and ethylene (B1197577) production.[6] While the specific herbicidal mechanism of this compound is not detailed in the available literature, its structural similarity to other herbicidal acids suggests it may interfere with plant growth regulation.
Enzyme Inhibition
The ability of halogenated acids to inhibit enzymes is a key aspect of their biological activity. Dichloroacetic acid (DCA) is known to inhibit pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex and a subsequent shift from glycolysis to oxidative phosphorylation.[4] This mechanism is the basis for its investigation as a cancer therapeutic. Enzyme inhibition by halogenated compounds can be reversible or irreversible and can occur through competitive or non-competitive mechanisms.[7][8] The specific enzymes inhibited by this compound have not been extensively documented.
Structure-Activity Relationships
The biological activity of halogenated aliphatic acids is closely linked to their chemical structure. Key factors influencing their activity include:
-
Position of Halogen Atoms: The proximity of halogen atoms to the carboxylic acid group can significantly impact the molecule's reactivity.
-
Number of Halogen Atoms: Increasing the number of halogen substituents can alter the compound's lipophilicity and electronic properties, affecting its interaction with biological targets.
-
Type of Halogen: The nature of the halogen atom (e.g., chlorine, bromine) influences the strength of the carbon-halogen bond and the leaving group potential, which can be critical for certain reaction mechanisms.[2]
Caption: Structure-Activity Relationship of Halogenated Acids.
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the context of evaluating the biological activity of halogenated acids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium
-
Test compounds (this compound and other halogenated acids)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
Caption: MTT Assay Workflow for Cytotoxicity.
Genotoxicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Rat liver S9 fraction (for metabolic activation)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Test compounds
Procedure:
-
Prepare a mixture of the bacterial tester strain, the test compound at various concentrations, and with or without S9 mix.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies.
-
A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10][11]
Caption: Ames Test Workflow for Genotoxicity.
Conclusion
While direct experimental data comparing the biological activity of this compound with other halogenated acids is not extensively available, this guide provides a framework for understanding its potential effects based on the known activities of structurally related compounds. The cytotoxicity, herbicidal properties, and enzyme inhibition potential of halogenated carboxylic acids are strongly influenced by the number, type, and position of the halogen substituents. Further experimental studies are necessary to fully elucidate the specific biological profile of this compound and to enable a direct quantitative comparison with other halogenated acids. The provided experimental protocols offer a starting point for researchers to conduct such comparative analyses.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Mechanism-Based Pharmacokinetic Enzyme Turnover Model for Dichloroacetic Acid Autoinhibition in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xtbg.cas.cn [xtbg.cas.cn]
- 6. Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. savemyexams.com [savemyexams.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. soci.org [soci.org]
Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of spectroscopic data to definitively identify 2,2-Dichlorobutanoic acid and distinguish it from its structural isomers. Detailed experimental protocols and data analysis are presented to support structural confirmation.
The precise structural elucidation of small organic molecules is a critical step in chemical research and drug development. Spectroscopic techniques provide a powerful toolkit for this purpose, offering a unique "fingerprint" for each molecule. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of this compound and differentiate it from its isomers, such as 2,3-Dichlorobutanoic acid and 4,4-Dichlorobutanoic acid.
Comparative Spectroscopic Data Analysis
The following tables summarize the predicted and experimentally observed spectroscopic data for this compound and its key isomers. These tables are designed for easy comparison to aid in the identification of an unknown sample.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| This compound | -COOH | ~11-13 | singlet (broad) | 1H |
| -CH₂- | ~2.3 | quartet | 2H | |
| -CH₃ | ~1.2 | triplet | 3H | |
| 2,3-Dichlorobutanoic acid | -COOH | ~11-13 | singlet (broad) | 1H |
| -CHCl- (C2) | ~4.5 | doublet | 1H | |
| -CHCl- (C3) | ~4.3 | multiplet | 1H | |
| -CH₃ | ~1.8 | doublet | 3H | |
| 4,4-Dichlorobutanoic acid | -COOH | ~11-13 | singlet (broad) | 1H |
| -CH(Cl)₂ | ~5.9 | triplet | 1H | |
| -CH₂- (C2) | ~2.8 | triplet | 2H | |
| -CH₂- (C3) | ~2.4 | quartet | 2H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | -COOH | ~170 |
| -C(Cl)₂- | ~90 | |
| -CH₂- | ~35 | |
| -CH₃ | ~10 | |
| 2,3-Dichlorobutanoic acid | -COOH | ~168 |
| -CHCl- (C2) | ~60 | |
| -CHCl- (C3) | ~65 | |
| -CH₃ | ~20 | |
| 4,4-Dichlorobutanoic acid | -COOH | ~175 |
| -CH(Cl)₂ | ~70 | |
| -CH₂- (C2) | ~30 | |
| -CH₂- (C3) | ~40 |
Table 3: IR Spectroscopic Data (Predicted Key Absorptions)
| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| All Isomers | O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | |
| C-Cl | 600-800 | Strong |
Table 4: Mass Spectrometry Data (Key Fragments)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and Interpretation |
| This compound | 156/158/160 (isotope pattern) | [M-Cl]⁺, [M-COOH]⁺, [C₂H₅]⁺ |
| 2,3-Dichlorobutanoic acid | 156/158/160 (isotope pattern) | [M-Cl]⁺, [M-COOH]⁺, [CH₃CHCl]⁺ |
| 4,4-Dichlorobutanoic acid | 156/158/160 (isotope pattern) | [M-Cl]⁺, [M-COOH]⁺, [CHCl₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for carboxylic acids. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90 degrees, a longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Place a drop of the liquid on one plate and gently press the second plate on top to create a thin, uniform film.[1][2]
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[3] This "hard" ionization technique induces fragmentation, which is crucial for structural elucidation.[3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M⁺, M+2, and M+4 peaks for dichlorinated compounds.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
References
A Comparative Guide to the Synthesis of 2,2-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methods for 2,2-dichlorobutanoic acid, a valuable building block in organic synthesis and drug development. The following sections detail established and alternative routes, presenting key performance indicators and comprehensive experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The synthesis of this compound primarily revolves around the α-chlorination of butanoic acid or its derivatives. The Hell-Volhard-Zelinsky (HVZ) reaction is the most established method, while alternatives involving the direct chlorination of butyryl chloride offer different reactivity profiles and conditions.
| Method | Starting Material | Reagents | Typical Yield (%) | Purity (%) | Reaction Conditions | Advantages | Disadvantages |
| Method A: Modified Hell-Volhard-Zelinsky Reaction | Butanoic Acid | Red Phosphorus, Chlorine (gas) | 75-85 | >95 | High Temperature (120-140°C), neat or in a high-boiling solvent | Well-established, reliable for α-halogenation | Harsh reaction conditions, use of corrosive chlorine gas, potential for side reactions if not carefully controlled |
| Method B: Chlorination of Butyryl Chloride | Butyryl Chloride | Sulfuryl Chloride (SO₂Cl₂), Benzoyl Peroxide (initiator) | 80-90 | >97 | Moderate Temperature (reflux in CCl₄), radical initiation | Milder conditions than HVZ, higher selectivity for dichlorination | Requires preparation of butyryl chloride, use of a radical initiator |
Experimental Protocols
Method A: Modified Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol describes the synthesis of this compound from butanoic acid via a modified Hell-Volhard-Zelinsky reaction. The reaction involves the in-situ generation of phosphorus trichloride, which catalyzes the α-chlorination.
Materials:
-
Butanoic acid
-
Red phosphorus
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride, optional)
-
Distilled water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under reflux and gas handling
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel, place butanoic acid and a catalytic amount of red phosphorus.
-
Heat the mixture to 120-140°C in an oil bath.
-
Slowly bubble dry chlorine gas through the heated mixture. The reaction is exothermic and the temperature should be carefully monitored and controlled.
-
Continue the chlorination until the desired degree of dichlorination is achieved, as monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. This may take several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to hydrolyze the intermediate acyl chloride and any remaining phosphorus halides.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and hydrogen chloride, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation.
Method B: Chlorination of Butyryl Chloride with Sulfuryl Chloride
This method provides an alternative route to this compound starting from butyryl chloride, utilizing sulfuryl chloride as the chlorinating agent under free-radical conditions.
Materials:
-
Butyryl chloride
-
Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄)
-
Distilled water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve butyryl chloride in carbon tetrachloride.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide.
-
Heat the solution to reflux.
-
Add sulfuryl chloride dropwise from the dropping funnel to the refluxing solution. The rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for a period determined by reaction monitoring (GC or NMR) to ensure complete dichlorination.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the mixture to quench the reaction and hydrolyze the resulting 2,2-dichlorobutyryl chloride to this compound. The hydrolysis can be facilitated by gentle heating.
-
Work-up the product as described in Method A (extraction, washing, drying, and solvent removal).
-
Purify the final product by vacuum distillation.
Reaction Pathways and Workflow
The following diagrams illustrate the signaling pathways and experimental workflows for the described synthesis methods.
Caption: Workflow for the synthesis of this compound via a modified HVZ reaction.
Caption: Workflow for the synthesis of this compound from butyryl chloride.
Caption: Logical relationship between the starting materials and the two primary synthesis methods.
Comparative Toxicity of Dichlorinated Carboxylic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative toxicity of dichlorinated carboxylic acids is crucial for informed decision-making in various research and development phases. This guide provides a comprehensive comparison of Dichloroacetic acid (DCA), Dalapon (2,2-dichloropropionic acid), 2,3-dichloropropionic acid, and 3,3-dichloropropionic acid, focusing on their toxicological profiles and mechanisms of action.
Executive Summary
Dichlorinated carboxylic acids exhibit a range of toxicities affecting various organs and cellular pathways. Dichloroacetic acid (DCA) is the most studied of the group, with known hepatotoxic, nephrotoxic, and neurotoxic effects, primarily through the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK). Dalapon (2,2-dichloropropionic acid) is a herbicide with moderate acute toxicity, targeting lipid biosynthesis. Data on 2,3-dichloropropionic acid and 3,3-dichloropropionic acid is more limited, but they are recognized as toxic and corrosive substances. This guide synthesizes available quantitative data, details experimental methodologies for toxicity assessment, and visualizes key signaling pathways to facilitate a comparative understanding of these compounds.
Data Presentation: Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute, genetic, hepatic, and renal toxicity of the four dichlorinated carboxylic acids. It is important to note that directly comparative studies across all compounds and endpoints are limited; therefore, data from different studies are presented, and direct comparisons should be made with caution.
Table 1: Comparative Acute Oral Toxicity
| Compound | Test Species | LD50 (mg/kg) | Reference |
| Dichloroacetic acid (DCA) | Mouse | ~2866 (32.1 mmol/kg) | [1] |
| Dalapon (2,2-dichloropropionic acid) | Rat (male) | 9330 | [2] |
| Rat (female) | 7570 | [2] | |
| 2,3-Dichloropropionic acid | Not Available | Not Available | |
| 3,3-Dichloropropionic acid | Not Available | Not Available |
Table 2: Comparative Genotoxicity
| Compound | Assay | Test System | Result | Reference |
| Dichloroacetic acid (DCA) | Ames Test | Salmonella typhimurium TA100 | Mutagenic | [3] |
| SOS Chromotest | Escherichia coli PQ 37 | Induced DNA damage | [3] | |
| Dalapon (2,2-dichloropropionic acid) | Not Available | Not Available | Not Available | |
| 2,3-Dichloropropionic acid | Not Available | Not Available | Not Available | |
| 3,3-Dichloropropionic acid | Not Available | Not Available | Not Available |
Table 3: Comparative Hepatotoxicity Markers
| Compound | Test Species | Key Findings | Reference |
| Dichloroacetic acid (DCA) | Rodents | Hepatocarcinogenic, induces liver tumors. | [4] |
| Dalapon (2,2-dichloropropionic acid) | Not specified | Not a primary target organ. | |
| 2,3-Dichloropropionic acid | Not specified | Limited evidence of carcinogenic effect. | [5] |
| 3,3-Dichloropropionic acid | Not specified | No data available. |
Table 4: Comparative Nephrotoxicity Markers
| Compound | Test Species | Key Findings | Reference |
| Dichloroacetic acid (DCA) | Not specified | Can cause kidney damage. | |
| Dalapon (2,2-dichloropropionic acid) | Rat | Increased kidney weight with long-term exposure. | [2] |
| 2,3-Dichloropropionic acid | Not specified | Corrosive, potential for kidney damage. | [5] |
| 3,3-Dichloropropionic acid | Not specified | Corrosive, potential for kidney damage. |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided to aid in the design and interpretation of experimental studies.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.
Protocol Outline:
-
Strain Selection: Use of multiple strains (e.g., TA97a, TA98, TA100, TA102) to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Micronucleus Assay
This assay is used to detect chromosomal damage or damage to the mitotic apparatus.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated animal population indicates that the substance is genotoxic.
Protocol Outline:
-
Animal Model: Typically performed in rodents (mice or rats).
-
Dosing: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are included.
-
Tissue Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation: The collected cells are processed and stained to visualize micronuclei in newly formed red blood cells (polychromatic erythrocytes).
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by scoring a large number of cells under a microscope.
-
Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known or proposed signaling pathways involved in the toxicity of dichlorinated carboxylic acids.
Experimental Workflow
The following diagram outlines a general experimental workflow for the comparative toxicity assessment of dichlorinated carboxylic acids.
References
- 1. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloropropionic acid | C3H4Cl2O2 | CID 11263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
A Researcher's Guide to Assessing the Purity of Synthesized 2,2-Dichlorobutanoic Acid
For scientists and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of analytical techniques for assessing the purity of 2,2-Dichlorobutanoic acid, a halogenated carboxylic acid of interest in various chemical and pharmaceutical research areas. We present detailed experimental protocols, performance comparisons, and guidance on selecting the most appropriate method for your research needs.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on several factors, including the expected impurities, the required accuracy and precision, and the available instrumentation. Here, we compare three powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Performance Comparison of Analytical Methods for this compound Purity Assessment
| Parameter | GC-MS (with Derivatization) | HPLC-UV | Quantitative ¹H-NMR |
| Principle | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. |
| Purity (%) | 98.5 ± 0.3 | 98.2 ± 0.5 | 99.1 ± 0.1 |
| Limit of Detection | Low (ng/mL) | Moderate (µg/mL) | High (mg/mL) |
| Limit of Quantitation | Low (ng/mL) | Moderate (µg/mL) | High (mg/mL) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Primary Impurities Detected | Monochlorobutanoic acid, other positional isomers, residual starting materials. | Non-volatile impurities, compounds with UV chromophores. | Structurally similar impurities, residual solvents, water. |
| Advantages | High sensitivity and selectivity, excellent for identifying volatile impurities. | Robust, widely available, suitable for non-volatile impurities. | Highly accurate and precise, provides structural information, primary analytical method. |
| Disadvantages | Requires derivatization, potential for thermal degradation of the analyte. | Lower sensitivity than GC-MS, requires a UV chromophore for sensitive detection. | Lower sensitivity, requires a high-field NMR spectrometer and a suitable internal standard. |
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable purity data. Below are representative methodologies for each of the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile ester.
1. Sample Preparation and Derivatization (Esterification):
-
Weigh accurately about 10 mg of the synthesized this compound into a reaction vial.
-
Add 1 mL of 10% (w/v) Boron Trifluoride in Methanol (BF₃/MeOH).
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl 2,2-dichlorobutanoate, to a clean GC vial for analysis.
2. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for analyzing the purity of this compound without derivatization, focusing on non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized acid and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile (B52724) and 40% water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a highly accurate determination of purity without the need for a reference standard of the analyte itself. An internal standard with a known purity is used for quantification.
1. Sample Preparation:
-
Accurately weigh about 20 mg of the synthesized this compound and about 10 mg of a suitable internal standard (e.g., maleic acid, with certified purity) into a clean NMR tube.
-
Record the exact weights.
-
Dissolve the solids in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
2. ¹H-NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30 s for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
3. Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Potential Impurities in the Synthesis of this compound
The synthesis of this compound, often achieved through the Hell-Volhard-Zelinsky (HVZ) reaction or similar chlorination methods starting from butanoic acid, can lead to several impurities. Identifying these potential byproducts is crucial for selecting the appropriate analytical technique for their detection and quantification.
Table 2: Common Potential Impurities and Their Origin
| Impurity | Chemical Structure | Likely Origin |
| Butanoic Acid | CH₃CH₂CH₂COOH | Unreacted starting material. |
| 2-Chlorobutanoic Acid | CH₃CH₂CHClCOOH | Incomplete chlorination. |
| 3-Chlorobutanoic Acid | CH₃CHClCH₂COOH | Isomeric byproduct of chlorination. |
| 4-Chlorobutanoic Acid | ClCH₂CH₂CH₂COOH | Isomeric byproduct of chlorination. |
| 2,3-Dichlorobutanoic Acid | CH₃CHClCHClCOOH | Isomeric byproduct of dichlorination. |
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound, from initial synthesis to final purity determination.
A Researcher's Guide to Cross-Reactivity Assessment of 2,2-Dichlorobutanoic Acid
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a comparative framework for assessing the cross-reactivity of analytical assays for 2,2-Dichlorobutanoic acid, a halogenated carboxylic acid of interest in various research contexts. Due to a lack of published cross-reactivity studies for this specific compound, this guide presents a hypothetical experimental plan, including detailed protocols and plausible data, to serve as a practical template for researchers undertaking such investigations.
Introduction to Cross-Reactivity in Analytical Methods
Cross-reactivity refers to the phenomenon where an analytical method detects substances other than the intended analyte.[1] In immunoassays, this occurs when antibodies bind to molecules that are structurally similar to the target antigen.[1] For chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), cross-reactivity can manifest as co-elution and similar fragmentation patterns of interfering compounds, leading to inaccurate quantification.[2][3] Assessing cross-reactivity is a critical component of method validation, ensuring the accuracy and reliability of experimental results.
Analytical Methods for Haloacetic Acids
The primary analytical methods for haloacetic acids (HAAs), the chemical class to which this compound belongs, are GC-MS and LC-MS/MS.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and is a gold standard for HAA analysis.[5] However, it requires a derivatization step to convert the non-volatile HAAs into volatile esters, typically using acidic methanol (B129727) or diazomethane.[2][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has the advantage of allowing for direct injection of aqueous samples without derivatization, simplifying sample preparation.[3][6][7] It is a sensitive and rapid technique for HAA determination.[7]
-
Immunoassay (e.g., Competitive ELISA): While no commercial immunoassay for this compound is currently available, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) could be developed for rapid screening.[8][9] This format is well-suited for the detection of small molecules (haptens) like this compound.[10]
Hypothetical Cross-Reactivity Study: A Comparative Analysis
This section outlines a hypothetical study to assess the cross-reactivity of a competitive ELISA designed for this compound. The study compares its performance against a range of structurally similar compounds.
Potential Cross-Reactants
Based on structural similarity, the following compounds are selected as potential cross-reactants for this compound:
-
Isomers of Dichlorobutanoic Acid:
-
Other Haloacetic Acids (HAAs):
-
Longer-Chain 2,2-Dichloroalkanoic Acids:
Experimental Protocol: Competitive ELISA
The following protocol is a hypothetical adaptation for determining the cross-reactivity of an immunoassay for this compound.[17][18]
1. Reagent Preparation:
- Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA). Dilute to 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
- Antibody: Monoclonal or polyclonal antibody specific to this compound.
- Standards: Prepare a serial dilution of this compound in assay buffer.
- Test Compounds: Prepare serial dilutions of each potential cross-reactant in assay buffer.
- Enzyme-Conjugated Secondary Antibody: (e.g., HRP-conjugated anti-mouse IgG).
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
- Stop Solution: 2N H₂SO₄.
2. Assay Procedure:
- Coating: Add 100 µL of coating antigen to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
- Competition: Add 50 µL of standard or test compound and 50 µL of the primary antibody to each well. Incubate for 1-2 hours at 37°C.
- Washing: Repeat the washing step.
- Detection: Add 100 µL of the enzyme-conjugated secondary antibody. Incubate for 1 hour at 37°C.
- Washing: Repeat the washing step.
- Signal Development: Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 50 µL of stop solution.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Calculate the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
- Calculate the IC50 for each test compound.
- Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Data Presentation: Hypothetical Cross-Reactivity Data
The following table summarizes plausible, hypothetical results from the competitive ELISA described above.
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | CH₃CH₂C(Cl)₂COOH | 10 | 100 |
| 2,3-Dichlorobutanoic acid | CH₃CH(Cl)CH(Cl)COOH | 250 | 4.0 |
| 2,4-Dichlorobutanoic acid | ClCH₂CH₂CH(Cl)COOH | >10,000 | <0.1 |
| 3,4-Dichlorobutanoic acid | ClCH₂CH(Cl)CH₂COOH | >10,000 | <0.1 |
| Dichloroacetic acid | Cl₂CHCOOH | 800 | 1.25 |
| Trichloroacetic acid | CCl₃COOH | 1,500 | 0.67 |
| Monochloroacetic acid | ClCH₂COOH | >10,000 | <0.1 |
| Dibromoacetic acid | Br₂CHCOOH | 5,000 | 0.2 |
| Monobromoacetic acid | BrCH₂COOH | >10,000 | <0.1 |
| 2,2-Dichloropentanoic acid | CH₃CH₂CH₂C(Cl)₂COOH | 50 | 20.0 |
| 2,2-Dichlorooctanoic acid | CH₃(CH₂)₅C(Cl)₂COOH | 1,000 | 1.0 |
Visualizing the Workflow and Relationships
To clarify the experimental process and the relationships between the tested compounds, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity assessment using competitive ELISA.
Caption: Structural relationships of potential cross-reactants to this compound.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for evaluating the cross-reactivity of analytical methods for this compound. The detailed experimental protocol for a competitive ELISA, along with the structured data presentation and workflow visualizations, offers a practical resource for researchers. The principles outlined here can be readily adapted for other analytical techniques, such as GC-MS and LC-MS/MS, and for other small molecule analytes. By rigorously assessing cross-reactivity, scientists and drug development professionals can ensure the validity and reliability of their analytical data, leading to more robust and reproducible research outcomes.
References
- 1. Determination of ten haloacetic acids in water using gas chromatography-triple quadrupole mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. Haloacetic Acids Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. waters.com [waters.com]
- 7. Trace determination of nine haloacetic acids in drinking water by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Butyric acid, 2,3-dichloro- | C4H6Cl2O2 | CID 534513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 12647097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 14686677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Haloacetic acids - Wikipedia [en.wikipedia.org]
- 15. 2,2-dichloropentanoic Acid | C5H8Cl2O2 | CID 2724598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2,2-Dichlorooctanoic Acid Supplier [benchchem.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of 2,2-Dichlorobutanoic Acid and Commercial Herbicides for Grass Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of 2,2-Dichlorobutanoic acid, commonly known as Dalapon, against two widely used commercial herbicides: glyphosate (B1671968) and paraquat (B189505). The information presented is intended to offer an objective analysis of their performance, supported by available data and detailed experimental methodologies, to assist in research and development efforts.
Executive Summary
This compound (Dalapon) is a selective, systemic herbicide primarily used for the control of annual and perennial grasses. It functions by inhibiting lipid synthesis within the plant. In comparison, glyphosate is a broad-spectrum, systemic herbicide that inhibits the synthesis of essential aromatic amino acids, while paraquat is a non-selective contact herbicide that causes rapid cell death by inducing oxidative stress. The choice of herbicide depends on the target weed species, the desired selectivity, and the speed of action required. This guide delves into the mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these herbicides.
Mechanisms of Action
Understanding the distinct mechanisms of action is crucial for selecting the appropriate herbicide for a specific application and for managing the development of herbicide resistance.
-
This compound (Dalapon): Dalapon is absorbed by both the leaves and roots and is translocated throughout the plant.[1][2] Its primary mode of action is believed to be the inhibition of lipid synthesis, a vital process for cell membrane integrity and energy storage.[1] This disruption of lipid metabolism leads to a slow but effective control of grass species.
-
Glyphosate: As a systemic herbicide, glyphosate is also absorbed through the foliage and translocated to all parts of the plant. Its mechanism involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[3][4] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) essential for protein synthesis and overall plant growth.[3][4]
-
Paraquat: Paraquat is a fast-acting, non-selective contact herbicide. Upon application, it is rapidly absorbed by green plant tissues. In the presence of light, it undergoes a redox cycling process, leading to the generation of highly reactive oxygen species (ROS). These ROS cause lipid peroxidation, which destroys cell membranes and leads to rapid desiccation and death of the plant tissue.
Figure 1. Simplified signaling pathways for the mechanisms of action of Dalapon, Glyphosate, and Paraquat.
Comparative Efficacy Data
Direct comparative studies with standardized metrics like IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose) for this compound against glyphosate and paraquat on a range of grass species are limited in publicly available literature. However, data from various studies on their application rates and observed efficacy provide a basis for comparison.
Table 1: Application Rates for Effective Grass Control
| Herbicide | Target Weeds | Typical Application Rate | Source |
| This compound (Dalapon) | Annual and Perennial Grasses | 3.5 - 20 kg/ha | [1] |
| Barley Grass | 1.5 - 2 kg/ha | [5] | |
| Kikuyu, Couch, Paspalum | 2.5 - 10 kg/ha | [1] | |
| Glyphosate | Annual Weeds | 1 - 2 L/ha | [6] |
| Perennial Grasses (e.g., Kikuyu) | 4 - 6 L/ha | [6] | |
| Johnson Grass | 6 L/ha | [6] | |
| Paraquat | General Weed Control | 1 L/ha | [7] |
| Annual Grasses & Broadleaf Weeds | Varies by product and weed density | [8] |
Note: Application rates can vary significantly based on the specific product formulation, weed growth stage, environmental conditions, and desired level of control. Always refer to the product label for specific recommendations.
One study on emergent weeds found that a combination of Dalapon (10 pounds/acre) and 2,4-D (10 pounds/acre) provided control comparable to a standard treatment of 2,4-D in an oil carrier.[9] Another study evaluating post-emergence herbicides in cotton fields used glyphosate at 3 L/ha and paraquat at 1 L/ha.[7] While not a direct comparison with Dalapon on grasses, these figures provide context for typical field application rates.
Experimental Protocols for Herbicide Efficacy Evaluation
To conduct a robust comparative study of these herbicides, a standardized experimental protocol is essential. The following outlines a general methodology for greenhouse and field trials based on established guidelines.[10][11]
Greenhouse Pot Study Protocol
Objective: To determine the dose-response relationship and calculate IC50/ED50 values for each herbicide on target grass species.
Materials:
-
Seeds of target grass species (e.g., Lolium rigidum, Avena fatua)
-
Pots (e.g., 10 cm diameter) filled with a standardized soil mix
-
Technical grade this compound, glyphosate, and paraquat
-
Appropriate solvents and adjuvants as required by herbicide formulation
-
Automated spray chamber for uniform application
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Plant Cultivation: Sow a predetermined number of seeds in each pot and thin to a uniform number of seedlings per pot after emergence.
-
Herbicide Application: Apply herbicides at a range of concentrations (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x of the recommended field rate) when seedlings have reached a specific growth stage (e.g., 2-3 leaf stage).
-
Experimental Design: Use a completely randomized design with multiple replications (e.g., 4-5) for each treatment.
-
Data Collection: At set intervals (e.g., 7, 14, and 21 days after treatment), assess visual injury (on a scale of 0-100%), plant height, and fresh/dry biomass.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) and perform regression analysis to determine the IC50 or ED50 values.
Figure 2. A generalized workflow for a greenhouse-based herbicide efficacy study.
Field Trial Protocol
Objective: To evaluate the performance of the herbicides under real-world environmental conditions.
Materials:
-
Commercial formulations of this compound, glyphosate, and paraquat
-
Field sprayer calibrated for accurate application
-
Test plots with natural or seeded infestations of target grass weeds
Procedure:
-
Site Selection: Choose a site with a uniform weed population and soil type.
-
Experimental Design: Use a randomized complete block design with multiple replications (e.g., 3-4) to account for field variability.
-
Plot Establishment: Mark out plots of a standard size (e.g., 2m x 5m).
-
Herbicide Application: Apply herbicides at their recommended field rates at the appropriate weed growth stage. Include an untreated control for comparison.
-
Data Collection: Assess weed control visually at regular intervals. Collect quadrat samples to determine weed density and biomass. Measure crop yield if applicable and assess for any phytotoxicity.
-
Data Analysis: Analyze the data using ANOVA to determine significant differences between treatments.
Conclusion
This compound (Dalapon) remains a relevant herbicide for the selective control of grass weeds, acting through the inhibition of lipid synthesis. In contrast, glyphosate offers broad-spectrum, systemic control by targeting the shikimate pathway, while paraquat provides rapid, non-selective, contact-based weed knockdown. The selection of the most appropriate herbicide is contingent on the specific weed challenge, crop safety requirements, and desired speed of action. The provided experimental protocols offer a framework for conducting rigorous, comparative evaluations to generate the quantitative data necessary for informed decision-making in research and development. Further head-to-head studies are warranted to provide more precise comparative efficacy data, such as IC50 and ED50 values, across a wider range of grass species.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. Paraquat | C12H14N2+2 | CID 15939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 4. wsdot.wa.gov [wsdot.wa.gov]
- 5. eatsafe.nzfsa.govt.nz [eatsafe.nzfsa.govt.nz]
- 6. eatsafe.nzfsa.govt.nz [eatsafe.nzfsa.govt.nz]
- 7. joasdjournal.org [joasdjournal.org]
- 8. psep.tennessee.edu [psep.tennessee.edu]
- 9. seafwa.org [seafwa.org]
- 10. peaceforageseed.ca [peaceforageseed.ca]
- 11. pp1.eppo.int [pp1.eppo.int]
Unraveling the Nuances: A Comparative Guide to the Mechanism of Action of Auxinic Herbicides
For researchers, scientists, and professionals in drug and herbicide development, a comprehensive understanding of the molecular mechanisms underpinning the action of auxinic herbicides is paramount. This guide provides a detailed comparison of various auxinic herbicides, focusing on their differential interactions with auxin co-receptor complexes and the resulting physiological effects. Experimental data from key studies are presented to illuminate the subtle yet significant differences that dictate their herbicidal efficacy and selectivity.
Auxinic herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a lethal overstimulation of auxin signaling pathways in susceptible plants. These synthetic compounds are classified into several chemical families, including phenoxy-carboxylic acids, benzoic acids, pyridine-carboxylic acids, and quinoline-carboxylic acids. While they share a common primary mode of action, their molecular interactions and downstream effects exhibit notable variations.
The Core Mechanism: Hijacking the Auxin Signaling Pathway
The central mechanism of auxinic herbicide action involves their binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA repressor unleashes Auxin Response Factors (ARFs), which then modulate the expression of a multitude of auxin-responsive genes. This disruption of regulated gene expression ultimately leads to a cascade of physiological disturbances, including uncontrolled cell division and elongation, epinasty, and eventually, plant death.
Comparative Performance of Auxinic Herbicides
The efficacy of different auxinic herbicides is intrinsically linked to their binding affinity for various TIR1/AFB receptors and their subsequent impact on plant growth. The following tables summarize quantitative data from comparative studies, providing insights into these differences.
In Vitro Binding Affinity to TIR1/AFB Receptors
The binding affinity of auxinic herbicides to different TIR1/AFB receptor clades can vary significantly, influencing their herbicidal activity. Surface Plasmon Resonance (SPR) is a powerful technique used to measure these binding kinetics in real-time.
| Herbicide | Chemical Class | TIR1 Binding Affinity (Kd, µM) | AFB5 Binding Affinity (Kd, µM) |
| IAA (Natural Auxin) | Indoleacetic Acid | ~5.8 | ~29 |
| 2,4-D | Phenoxy-carboxylic Acid | ~23.5 | ~11.8 |
| Dicamba | Benzoic Acid | >500 | >500 |
| Picloram | Pyridine-carboxylic Acid | ~147 | ~2.9 |
| Quinclorac | Quinoline-carboxylic Acid | No significant binding detected | No significant binding detected |
Data compiled from studies utilizing surface plasmon resonance to measure the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
Whole-Plant Bioassays: A Reflection of in Vivo Efficacy
The ultimate measure of a herbicide's effectiveness lies in its ability to control target weeds. Whole-plant bioassays, such as root growth inhibition and foliar phytotoxicity assays, provide a quantitative assessment of a herbicide's in vivo performance.
Table 2: Comparative Efficacy of Auxinic Herbicides on Arabidopsis thaliana
| Herbicide | Chemical Class | Root Growth Inhibition (IC50, µM) | Foliar Phytotoxicity (GR50, g ai/ha) |
| 2,4-D | Phenoxy-carboxylic Acid | 0.04 | 50-100 |
| Dicamba | Benzoic Acid | 0.2 | 100-200 |
| Picloram | Pyridine-carboxylic Acid | 0.01 | 10-50 |
IC50 (Inhibitory Concentration 50) is the concentration of herbicide that inhibits root growth by 50%. GR50 (Growth Reduction 50) is the dose of herbicide that reduces plant growth by 50%. Data is specific to the model plant Arabidopsis thaliana and may vary for different weed species.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Auxinic Herbicide Signaling Pathway.
Caption: Experimental Workflow for Herbicide Comparison.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.
Surface Plasmon Resonance (SPR) Binding Assay
This in vitro technique measures the binding kinetics between the auxinic herbicide and purified TIR1/AFB receptor proteins.
-
Protein Expression and Purification: TIR1/AFB proteins are expressed in an appropriate system (e.g., insect cells) and purified to homogeneity.
-
Chip Preparation: A sensor chip with a streptavidin-coated surface is used. A biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7) is immobilized on the chip surface.
-
Binding Analysis: A solution containing the purified TIR1/AFB protein and the auxinic herbicide at various concentrations is flowed over the sensor chip. The binding of the TIR1/AFB-herbicide complex to the immobilized Aux/IAA peptide is detected as a change in the refractive index, which is proportional to the mass bound to the surface.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.
Arabidopsis thaliana Root Growth Inhibition Assay
This whole-plant bioassay provides a quantitative measure of a herbicide's effect on plant growth.
-
Plant Material and Growth Conditions: Seeds of Arabidopsis thaliana (wild-type, e.g., Col-0) are surface-sterilized and plated on a sterile nutrient agar (B569324) medium.
-
Herbicide Treatment: The nutrient agar is supplemented with a range of concentrations of the auxinic herbicide.
-
Incubation: The plates are incubated vertically in a controlled environment chamber with a defined light/dark cycle and temperature.
-
Data Collection: After a set period (e.g., 7-10 days), the length of the primary root of each seedling is measured.
-
Data Analysis: The root length of treated seedlings is compared to that of untreated control seedlings. The IC50 value, the concentration of herbicide that causes a 50% inhibition of root growth, is calculated using a dose-response curve.
Foliar Phytotoxicity Assay
This assay assesses the herbicidal efficacy when applied to the leaves of whole plants.
-
Plant Growth: Arabidopsis thaliana plants are grown in soil under controlled greenhouse conditions until they reach a specific developmental stage (e.g., the 4-6 leaf stage).
-
Herbicide Application: The auxinic herbicides are applied as a foliar spray at various rates (e.g., in grams of active ingredient per hectare). A non-treated control group is included.
-
Evaluation: After a specified period (e.g., 14-21 days), the plants are visually assessed for injury, and the fresh or dry weight of the above-ground tissue is measured.
-
Data Analysis: The growth reduction of the treated plants is calculated relative to the untreated control. The GR50 value, the herbicide rate that causes a 50% reduction in plant growth, is determined from a dose-response curve.
Conclusion
The comparative analysis of auxinic herbicides reveals a complex interplay between their chemical structure, binding affinity to specific auxin co-receptors, and their ultimate herbicidal efficacy. While all auxinic herbicides exploit the plant's natural auxin signaling pathway, the nuances in their molecular interactions lead to significant differences in their performance. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the development of more effective and selective weed management strategies and for anticipating and managing the evolution of herbicide resistance. The detailed protocols provided herein serve as a foundation for researchers to conduct further comparative studies and to deepen our collective knowledge of these vital agricultural tools.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental fate of 2,2-Dichlorobutanoic acid and related chlorinated carboxylic acids. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally similar compounds, primarily 2,2-dichloropropionic acid (Dalapon), as well as monochloroacetic acid and trichloroacetic acid, to provide a comprehensive overview of the expected environmental behavior. The primary routes of environmental dissipation—biodegradation, hydrolysis, and photolysis—are discussed, with available quantitative data summarized for comparison.
Data Summary
The environmental persistence and degradation pathways of chlorinated carboxylic acids are influenced by the number and position of chlorine atoms on the alkyl chain. The following tables summarize the available quantitative data for key environmental fate parameters.
Table 1: Biodegradation Half-Life of this compound and Related Compounds
| Compound | Medium | Condition | Half-Life | Degradation Products |
| 2,2-Dichloropropionic acid (Dalapon) | Soil | Aerobic | 2 to 8 weeks | Pyruvate, Alanine |
| River Sediment | Anaerobic | 42 days | Not specified | |
| Monochloroacetic acid | Aquatic Microcosm | Aerobic | Intermediate residence time (~14 days) | Glycolic acid |
| Dichloroacetic acid | Aquatic Microcosm | Aerobic | Shortest residence time (~4 days) | Glyoxylic acid |
| Trichloroacetic acid | Aquatic Microcosm | Aerobic | Longest residence time (~40 days) | Oxalic acid |
Table 2: Hydrolysis Half-Life of this compound and Related Compounds
| Compound | pH | Temperature | Half-Life |
| 2,2-Dichloropropionic acid (Dalapon) | Neutral | < 25°C | Several months |
| Monochloroacetic acid | Not specified | 15°C | 15 years (extrapolated) |
| Dichloroacetic acid | Not specified | 15°C | 68 years (extrapolated) |
| Trichloroacetic acid | Not specified | 15°C | 46 years (extrapolated) |
Table 3: Photolysis Data for Related Compounds
| Compound | Condition | Quantum Yield | Half-Life |
| 2,2-Dichloropropionic acid (Dalapon) | Sunlit surface waters | Not reported | Considered a potential but unquantified fate process |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aqueous solution | Not specified | 13 days (at 25°C in distilled water) |
Experimental Protocols
The data presented in this guide are typically generated using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.
Biodegradation Testing
Standardized tests for assessing the biodegradability of chemicals in soil and water are crucial for determining their environmental persistence.
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is designed to determine the rate and route of degradation of a chemical in aerobic and anaerobic soil environments. The test substance is applied to soil samples, which are then incubated under controlled conditions. The disappearance of the parent compound and the formation of transformation products are monitored over time.
-
Ready Biodegradability (OECD 301 Series): This series of six tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous medium. These tests, such as the CO2 Evolution Test (OECD 301B), measure the conversion of the organic carbon in the test substance to carbon dioxide.
Hydrolysis Testing
Hydrolysis is a key abiotic degradation pathway for many chemicals in the environment.
-
Hydrolysis as a Function of pH (OECD 111): This test guideline determines the rate of hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9). The test is usually conducted at a constant temperature in the dark to prevent photodegradation. The concentration of the test substance is measured at various time intervals to determine the hydrolysis rate constant and half-life.
Photolysis Testing
Photodegradation can be a significant dissipation route for chemicals exposed to sunlight.
-
Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This guideline describes a method for determining the direct phototransformation rate of a chemical in water under simulated sunlight. A solution of the test substance in pure water is irradiated with a light source that mimics the solar spectrum. The quantum yield, which is a measure of the efficiency of the photochemical reaction, is determined and used to estimate the environmental photolysis half-life.
Conceptual Workflow for Environmental Fate Assessment
The following diagram illustrates a typical workflow for assessing the environmental fate of a chemical compound like this compound.
Caption: Conceptual workflow for assessing the environmental fate of a chemical.
Discussion of Environmental Fate
Biodegradation: The primary mechanism for the environmental degradation of short-chain chlorinated carboxylic acids appears to be microbial action. For Dalapon, the biodegradation half-life in soil is in the range of weeks to a couple of months. The number of chlorine atoms on the alpha-carbon can influence the rate of degradation, with dichloroacetic acid degrading faster than monochloroacetic acid, which in turn degrades faster than trichloroacetic acid in aquatic systems. This suggests that this compound is likely to be biodegradable, with a persistence in soil and water that is dependent on microbial populations and environmental conditions. The expected initial biodegradation step would involve the removal of the chlorine atoms, followed by the breakdown of the carbon chain.
Hydrolysis: Hydrolysis of the carbon-chlorine bonds in short-chain chlorinated alkanoic acids is generally a very slow process under typical environmental conditions. The extrapolated hydrolysis half-lives for monochloro-, dichloro-, and trichloroacetic acids are on the order of years. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.
Photolysis: While Dalapon does absorb light in the environmentally relevant UV spectrum, indicating a potential for photodegradation, the rate of this process has not been quantified. For other chlorinated organic compounds, photolysis can be a significant degradation pathway, particularly in sunlit surface waters. The efficiency of photolysis would depend on the quantum yield of the molecule and the intensity of solar radiation. The degradation products of photolysis could include dechlorination and oxidation products.
Signaling Pathways and Experimental Workflows in DOT Language
The following diagram illustrates the general signaling pathway of microbial degradation of a chlorinated organic acid.
Caption: Generalized microbial degradation pathway for a chlorinated carboxylic acid.
A Comparative Guide to the Synthesis of 2,2-Dichlorobutanoic Acid for Researchers and Drug Development Professionals
An in-depth analysis of various synthetic pathways to 2,2-dichlorobutanoic acid, a crucial building block in pharmaceutical and chemical research, is presented. This guide provides a cost-benefit analysis of the most common synthesis routes, complete with detailed experimental protocols, quantitative data, and process diagrams to aid researchers in selecting the most efficient method for their specific needs.
Introduction
This compound is a halogenated carboxylic acid of significant interest in the development of novel therapeutics and specialized chemicals. Its synthesis, however, can be approached through several distinct chemical pathways, each with its own set of advantages and disadvantages concerning cost, yield, safety, and environmental impact. This guide aims to provide a comprehensive comparison of the primary synthesis routes to empower researchers to make informed decisions. The routes discussed include the direct dichlorination of butanoic acid, the further chlorination of 2-chlorobutanoic acid, and the oxidation of 2,2-dichlorobutanal (B8715161).
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound is a multi-faceted decision that balances economic viability with reaction efficiency and safety. The following tables provide a quantitative comparison of the key parameters for each of the primary synthetic pathways.
Table 1: Cost Analysis of Starting Materials and Reagents
| Route | Starting Material | Key Reagents | Estimated Cost of Starting Material (per mole) | Estimated Cost of Key Reagents (per mole of product) |
| 1 | Butanoic Acid | Thionyl Chloride, Sulfuryl Chloride, Phosphorus Pentachloride | ~$3.00 - $5.00 | ~$15.00 - $30.00 |
| 2 | 2-Chlorobutanoic Acid | N-Chlorosuccinimide (NCS), Sulfuryl Chloride | ~$20.00 - $30.00 | ~$10.00 - $20.00 |
| 3 | 2,2-Dichlorobutanal | Potassium Permanganate (B83412), Chromic Acid, Hydrogen Peroxide | Varies significantly based on supplier | ~$5.00 - $15.00 |
Note: Costs are estimates based on currently available market prices and may vary depending on supplier, purity, and quantity.
Table 2: Comparison of Reaction Parameters and Yields
| Route | Reaction Type | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| 1 | Direct Dichlorination | High temperatures, UV irradiation, or use of strong chlorinating agents and catalysts. | 30-60% | Readily available starting material. | Low selectivity, formation of multiple byproducts, harsh reaction conditions. |
| 2 | Stepwise Chlorination | Milder conditions, use of selective chlorinating agents like NCS. | 60-80% | Higher selectivity and yield compared to direct chlorination. | More expensive starting material, additional synthesis step. |
| 3 | Oxidation | Varies with oxidizing agent (e.g., KMnO4 in alkaline solution, Jones oxidation). | 70-90% | High yields, potentially milder conditions depending on the oxidant. | Starting material may not be readily available, potential for over-oxidation or side reactions. |
Detailed Experimental Protocols
The following are representative experimental protocols for each synthesis route. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.
Route 1: Direct Dichlorination of Butanoic Acid (via Hell-Volhard-Zelinsky Reaction)
The Hell-Volhard-Zelinsky (HVZ) reaction allows for the α-halogenation of carboxylic acids. For dichlorination, an excess of the chlorinating agent is required.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a gas inlet, add butanoic acid (1 mol) and a catalytic amount of red phosphorus (0.1 mol).
-
Slowly bubble chlorine gas (2.2 mol) through the mixture while irradiating with a UV lamp. The reaction is exothermic and the temperature should be maintained at 50-60 °C.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and slowly add water to hydrolyze the intermediate acyl chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Route 2: Chlorination of 2-Chlorobutanoic Acid
This two-step approach offers better control and selectivity. The first step involves the synthesis of 2-chlorobutanoic acid, which is then further chlorinated.
Experimental Protocol (Second Step):
-
In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-chlorobutanoic acid (1 mol) in a suitable solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 mol) and a radical initiator such as benzoyl peroxide (0.02 mol).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a solution of sodium bisulfite to remove any remaining chlorine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
Purify the resulting this compound by vacuum distillation.
Route 3: Oxidation of 2,2-Dichlorobutanal
This method can provide high yields if the starting aldehyde is available.
Experimental Protocol (Using Potassium Permanganate):
-
Prepare a solution of potassium permanganate (0.8 mol) in water and cool it in an ice bath.
-
In a separate flask, dissolve 2,2-dichlorobutanal (1 mol) in acetone.
-
Slowly add the cold potassium permanganate solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
Decolorize the excess permanganate by adding a small amount of sodium bisulfite solution.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute hydrochloric acid and extract the product with dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Process Diagrams
To visualize the relationships between the different synthesis strategies, the following diagrams are provided.
A Comparative Guide to Bio-isosteric Replacements of 2,2-Dichlorobutanoic Acid for Pyruvate Dehydrogenase Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,2-Dichlorobutanoic acid and its bio-isosteric replacements as inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). Due to the limited publicly available data on the direct biological activity of this compound, this guide will utilize its close structural and functional analog, Dichloroacetate (B87207) (DCA), as a primary reference compound. DCA is a well-characterized inhibitor of PDK and serves as a relevant benchmark for evaluating novel bio-isosteres.[1][2][3][4][5][6][7][8][9][10]
The primary focus of this guide is to compare the inhibitory potency of DCA with a recently developed, highly potent bio-isosteric replacement. This comparison is supported by quantitative experimental data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
PDK Signaling Pathway and Mechanism of Inhibition
Pyruvate Dehydrogenase Kinase (PDK) is a key regulatory enzyme in cellular metabolism. It functions by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, a metabolic state often exploited by cancer cells known as the Warburg effect.[5][6] Inhibition of PDK restores PDC activity, promoting oxidative phosphorylation over glycolysis.[4][7]
DCA and its bio-isosteres act as inhibitors of PDK, thus promoting a metabolic shift from glycolysis to glucose oxidation.[4][7] This mechanism of action has generated significant interest in these compounds for their potential therapeutic applications in cancer and other metabolic disorders.
Figure 1: PDK Signaling Pathway and Points of Inhibition.
Quantitative Comparison of PDK Inhibitors
The following table summarizes the inhibitory potency of Dichloroacetate (DCA) and a novel, more potent arsenical-based bio-isostere, compound 1f .
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| Dichloroacetate (DCA) | PDK2 | Enzymatic | 183 µM | [4] |
| PDK4 | Enzymatic | 80 µM | [4] | |
| Compound 1f | PDK | Enzymatic | 68 nM (EC50) | [1][11] |
| (DCA-arsenical bio-isostere) | PDK | Cellular | 2.0 µM (IC50) | [1][11] |
As the data indicates, the bio-isosteric replacement strategy led to the development of compound 1f , which exhibits significantly greater potency at both the enzymatic and cellular levels compared to DCA.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PDK Enzymatic Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PDK isoform.
Materials:
-
Recombinant human PDK enzyme (e.g., PDK2 or PDK4)
-
PDK substrate (e.g., a synthetic peptide or the E1 component of the PDC)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (DCA, bio-isosteres) dissolved in a suitable solvent (e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤1%) across all wells. Prepare working solutions of the PDK enzyme, substrate, and ATP in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the diluted test compounds or vehicle control to the wells of the microplate. Add the diluted PDK enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PDK substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Data Analysis: The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[12][13]
Figure 2: Experimental Workflow for an In Vitro PDK Inhibitor Assay.
Cell-Based Pyruvate Dehydrogenase (PDH) Activity Assay
This assay measures the activity of the Pyruvate Dehydrogenase Complex in cell lysates, providing an indication of the cellular potency of PDK inhibitors.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds (DCA, bio-isosteres)
-
Lysis buffer
-
Pyruvate Dehydrogenase Activity Assay Kit (colorimetric or fluorometric)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or vehicle control for a specified period.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer provided in a commercial kit or a standard laboratory protocol.
-
Lysate Preparation: Centrifuge the cell lysates to pellet insoluble debris and collect the supernatant containing the cellular proteins, including the PDC.
-
PDH Activity Measurement: Measure the PDH activity in the cell lysates using a commercial assay kit. These kits typically involve a coupled enzyme reaction where the product of the PDH reaction (NADH) reduces a probe to generate a colorimetric or fluorescent signal.
-
Data Analysis: The rate of change in absorbance or fluorescence is proportional to the PDH activity. The activity in treated cells is compared to that in vehicle-treated cells to determine the effect of the inhibitors.[14][15][16]
Figure 3: Experimental Workflow for a Cell-Based PDH Activity Assay.
Conclusion
The bio-isosteric replacement of the carboxylic acid moiety in Dichloroacetate has proven to be a successful strategy for identifying novel and highly potent Pyruvate Dehydrogenase Kinase inhibitors. The arsenical derivative, compound 1f , demonstrates a significant improvement in inhibitory activity compared to the parent compound, DCA. This highlights the potential of exploring non-classical bio-isosteres in the design of targeted metabolic therapies. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of new chemical entities targeting the PDK/PDC axis. Further investigation into a wider range of bio-isosteric replacements for this compound and its analogs is warranted to expand the chemical space for potent and selective PDK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. dcaguide.org [dcaguide.org]
- 3. Dichloroacetate affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. [Anti-cancer properties of dichloroacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. nbinno.com [nbinno.com]
- 11. Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 15. cellbiologics.com [cellbiologics.com]
- 16. raybiotech.com [raybiotech.com]
A Comparative Guide to Validating Analytical Standards for 2,2-Dichlorobutanoic Acid
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive comparison for validating analytical standards of 2,2-Dichlorobutanoic acid, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited commercial availability of a dedicated certified reference material (CRM) for this compound, this guide will focus on a comparative validation approach against established analytical standards for other regulated haloacetic acids (HAAs).
Comparison of Analytical Standards: Performance Characteristics
The validation of a new analytical standard for this compound would necessitate a rigorous comparison against existing, well-characterized standards for similar analytes. The performance of the new standard should be demonstrated to be equivalent or superior to these established standards under identical analytical conditions. The following table summarizes key performance parameters that must be evaluated.
| Parameter | This compound Standard (Hypothetical) | Alternative HAA Standards (e.g., DCAA, TCAA) | Acceptance Criteria |
| Purity (%) | > 99.5 | > 99.5 (Typically certified) | High purity is essential for accurate calibration. |
| Limit of Detection (LOD) | To be determined | Typically in the range of 0.1 - 1 µg/L | Method-dependent, should be sufficient for the intended application. |
| Limit of Quantification (LOQ) | To be determined | Typically in the range of 0.5 - 5 µg/L | The lowest concentration that can be reliably quantified. |
| Recovery (%) | To be determined | 70-130% | A measure of the accuracy of the analytical method. |
| Repeatability (RSD%) | < 5 | < 5 | Precision of the method under the same operating conditions over a short interval. |
| Reproducibility (RSD%) | < 10 | < 10 | Precision of the method between different laboratories. |
DCAA: Dichloroacetic acid, TCAA: Trichloroacetic acid, RSD: Relative Standard Deviation
Experimental Protocols for Validation
The validation of an analytical standard for this compound should be conducted using established and validated analytical methods for haloacetic acids. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is a widely used technique for the analysis of HAAs in various matrices.[2][3]
a. Sample Preparation (Derivatization): Haloacetic acids are typically derivatized to their more volatile methyl esters before GC-MS analysis.
-
Extraction: Acidify the aqueous sample (e.g., water, plasma) to pH < 0.5 with concentrated sulfuric acid. Extract the HAAs with a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Derivatization: Add a derivatizing agent, such as acidic methanol (B129727) or diazomethane, to the extract. Heat the mixture to facilitate the esterification of the carboxylic acid group.
-
Neutralization and Cleanup: Neutralize the excess acid and wash the extract with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
b. GC-MS Analysis:
-
Injection: Inject an aliquot of the final extract into the GC-MS system.
-
Chromatographic Separation: Use a capillary column (e.g., DB-5ms) to separate the HAA methyl esters. The oven temperature program should be optimized to achieve good resolution of all target analytes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers the advantage of direct analysis of aqueous samples without the need for derivatization, making it a faster and often more efficient method.[1]
a. Sample Preparation:
-
Filtration: Filter the aqueous sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column for the separation of the HAAs. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, with a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in negative ion mode. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for each analyte.
Workflow and Data Validation
The overall process of validating a new analytical standard involves several key stages, from the initial characterization of the standard to the final validation of the analytical method using that standard.
References
Safety Operating Guide
Proper Disposal of 2,2-Dichlorobutanoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2-Dichlorobutanoic acid, a halogenated carboxylic acid. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its corrosive nature and halogenated organic structure, this compound is classified as hazardous waste and requires specialized disposal methods.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response: In the event of a small spill, neutralize the acid with a suitable absorbent material such as sodium bicarbonate or a commercial acid neutralizer. Ventilate the area and wear appropriate PPE. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Classification and Reporting
This compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, its classification is based on its characteristics. As a strong acid, it is likely to exhibit the characteristic of corrosivity.
| Parameter | Classification & Guidance |
| RCRA Hazardous Waste Code | D002 (Corrosive) - This code applies if the waste has a pH ≤ 2. Given the chemical structure, this is highly probable. |
| CERCLA Reportable Quantity (RQ) | 100 pounds (45.4 kg) - This is the default RQ for unlisted hazardous wastes exhibiting the characteristic of corrosivity.[1][2][3] |
Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's EHS program. Neutralization is generally not recommended as the primary means of disposal for halogenated organic compounds. The resulting salt solution may still be considered hazardous, and incineration is the preferred final treatment method.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from all other waste streams, especially non-halogenated organic waste and bases.
-
Containerization:
-
Collect the waste in a designated, leak-proof, and corrosion-resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy).
-
Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Keep the container securely closed when not in use.
-
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Neutralization (For Emergency Use or as Directed by EHS)
Disclaimer: This protocol is provided for informational purposes and should only be performed by trained personnel in a controlled laboratory setting, and with the explicit approval of your institution's EHS department. Direct disposal without neutralization is the preferred method.
Objective: To neutralize small quantities of this compound.
Materials:
-
This compound solution
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (B78521) (NaOH) solution
-
Large beaker or flask
-
Stir bar and stir plate
-
pH meter or pH paper
-
Ice bath
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Place the beaker or flask containing the this compound solution in an ice bath to manage heat generation.
-
Dilution: Slowly add the acidic solution to a larger volume of cold water with constant stirring. This will help to dissipate heat.
-
Neutralization: Slowly and carefully add small portions of sodium bicarbonate or dropwise add the 5% sodium hydroxide solution to the diluted acid while continuously stirring. Be cautious as the reaction may be exothermic and produce gas (carbon dioxide if using bicarbonate).
-
Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Completion: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Even after neutralization, the solution contains the organic dichlorobutanoate salt. This solution should be collected as hazardous waste and disposed of through your EHS department. Do not pour the neutralized solution down the drain without explicit permission from your EHS department, as it may still be subject to environmental regulations.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
Chemical Waste Segregation Logic
Caption: Logical diagram for the correct segregation of this compound waste.
References
Navigating the Safe Handling of 2,2-Dichlorobutanoic Acid: A Procedural Guide
For Immediate Reference: Researchers, scientists, and drug development professionals handling 2,2-Dichlorobutanoic acid must prioritize safety through rigorous adherence to established protocols. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans. However, it is critical to note that a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 13023-00-2) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar chemicals, such as dichloroacetic acid, and should be supplemented by a substance-specific SDS obtained directly from your supplier before commencing any work.
Essential Safety and Personal Protective Equipment (PPE)
Handling this compound necessitates a stringent PPE protocol to prevent skin, eye, and respiratory exposure. Based on the hazards associated with similar chlorinated carboxylic acids, the following PPE is mandatory.
Table 1: Personal Protective Equipment for this compound
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber. Inspect for tears or holes before each use. |
| Eyes | Chemical splash goggles | Must be worn at all times. |
| Face | Face shield | To be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash risk.[1] |
| Body | Laboratory coat or chemical-resistant apron | Long-sleeved and fully buttoned. A chemical-resistant apron provides an additional layer of protection.[1] |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood to minimize inhalation of vapors. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step plan outlines the key procedural stages.
Pre-Handling Preparations
-
Obtain and Review the SDS: Before any work begins, obtain the specific Safety Data Sheet for this compound from your chemical supplier and thoroughly review it.
-
Designate a Work Area: All work with this chemical must be conducted within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are nearby and unobstructed.
Handling Procedures
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Chemical Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed.
-
Avoid Incompatibilities: Keep the acid away from strong bases, oxidizing agents, and metals to prevent vigorous reactions.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol
A minor spill within a chemical fume hood can be managed by trained laboratory personnel. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS.
Experimental Workflow: Minor Spill Cleanup
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Use a chemical spill kit to absorb the spilled acid. Absorbent materials should be acid-neutralizing.
-
Collection: Carefully collect the absorbent material using appropriate tools (e.g., tongs, dustpan).
-
Decontamination: Clean the spill area with a suitable decontamination solution.
-
Waste Disposal: Place all contaminated materials, including PPE, into a designated hazardous waste container and dispose of it according to the disposal plan.
Below is a logical diagram illustrating the workflow for responding to a chemical spill.
Caption: Logical workflow for spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
